Bethanidine sulfate
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-benzyl-2,3-dimethylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15N3.H2O4S/c2*1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h2*3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIJUXVIZLYQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=CC=CC=C1.CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048748 | |
| Record name | Bethanidine sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-85-2 | |
| Record name | Bethanidine sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETHANIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4THI5N7O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacological Properties of Bethanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bethanidine (B1219629) sulfate (B86663) is a guanidinium (B1211019) compound and a peripherally acting antiadrenergic agent with historical use as an antihypertensive and antiarrhythmic agent. This technical guide provides a comprehensive overview of the pharmacological properties of bethanidine sulfate, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed methodologies for key experiments are provided, and quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction
This compound is a sympatholytic drug that acts as an adrenergic neuron blocking agent.[1] Chemically, it is the sulfate salt of 1-benzyl-2,3-dimethylguanidine. Historically, it has been utilized for the management of hypertension and in the treatment of life-threatening ventricular tachyarrhythmias.[1][2] Its mechanism of action, while not entirely elucidated, is known to involve the inhibition of norepinephrine (B1679862) release from sympathetic nerve endings.[2] This guide will delve into the core pharmacological aspects of this compound, presenting key data and experimental contexts relevant to researchers and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action is the blockade of adrenergic transmission.[1] This is achieved by inhibiting the release of norepinephrine from postganglionic sympathetic neurons.[2] While the precise molecular interactions are not fully understood, it is established that bethanidine is taken up into the sympathetic nerve terminal by the norepinephrine transporter (NET). Once inside the neuron, it is concentrated in the transmitter vesicles, where it displaces norepinephrine, leading to a gradual depletion of norepinephrine stores.
Some evidence also suggests that bethanidine acts as an alpha-2A adrenergic agonist.[1] Alpha-2 adrenergic receptors are typically Gi-protein coupled receptors.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This presynaptic activation of alpha-2 receptors can further inhibit norepinephrine release, contributing to the overall sympatholytic effect.
Signaling Pathway of Alpha-2 Adrenergic Receptor Activation
The proposed signaling cascade following the activation of alpha-2 adrenergic receptors by an agonist like bethanidine is depicted below.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in humans, revealing its absorption, distribution, metabolism, and excretion characteristics.
Quantitative Pharmacokinetic Parameters
The following table summarizes the available quantitative pharmacokinetic data for this compound in humans.
| Parameter | Value | Species | Route | Reference |
| Terminal Half-life (t½) | 7 - 11 hours | Human | IV | [5] |
| Extended Terminal Elimination Phase | 70 - 90 hours | Human | IV | [3] |
| Volume of Distribution (Vd) | 1.6 - 2.8 L/kg | Human | IV | [3] |
| Urinary Excretion (IV) | 89% - 94% (in 3-4 days) | Human | IV | [5] |
| Urinary Excretion (Oral) | 48% - 74% | Human | Oral | [5] |
| Fecal Excretion (Oral) | 15% - 48% | Human | Oral | [5] |
| Peak Urinary Excretion Rate | 6 hours post-administration | Human | Oral | [5] |
Note: Cmax, Tmax, and absolute bioavailability data are not consistently reported in the reviewed literature.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its sympatholytic action, leading to changes in cardiovascular parameters.
Cardiovascular Effects
-
Antihypertensive Effect: Bethanidine lowers blood pressure by reducing peripheral vascular resistance.
-
Antiarrhythmic Effect: It has been shown to be effective in suppressing ventricular tachyarrhythmias, although its efficacy can be variable.
Clinical Efficacy in Hypertension
A multicenter controlled trial comparing bethanidine with guanethidine (B1672426) in patients with severe hypertension (diastolic BP 100-124 mmHg) on hydrochlorothiazide (B1673439) provided the following results:
| Treatment Group | Mean Diastolic BP Reduction | Patients Achieving Diastolic BP < 90 mmHg |
| Guanethidine + Hydrochlorothiazide | 18.4 mmHg | 68.8% |
| Bethanidine + Hydrochlorothiazide | 13.6 mmHg | 45.5% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Programmed Electrical Stimulation for Ventricular Arrhythmia Induction
This in vivo electrophysiological study is used to assess the antiarrhythmic potential of a drug.
Caption: Workflow for Programmed Electrical Stimulation.
Detailed Protocol:
-
Patient Preparation: After obtaining informed consent, multipolar electrode catheters are inserted percutaneously via the femoral vein and positioned in the right ventricular apex and outflow tract under fluoroscopic guidance.
-
Baseline Stimulation: Programmed ventricular stimulation is initiated with a drive train of eight stimuli (S1) at a fixed cycle length (e.g., 600 ms).
-
Extrastimuli Introduction: One (S2), two (S3), and then three (S4) extrastimuli are introduced after the last beat of the drive train at progressively shorter coupling intervals until ventricular refractoriness is reached.
-
Multiple Sites and Pacing Rates: The stimulation protocol is repeated at a second right ventricular site (e.g., the outflow tract) and at different drive cycle lengths (e.g., 500 ms (B15284909) and 400 ms).
-
Drug Administration: this compound is administered (e.g., orally).
-
Post-Drug Stimulation: After a specified time for drug absorption and distribution, the entire stimulation protocol is repeated.
-
Endpoint: The primary endpoint is the inducibility of sustained ventricular tachycardia or fibrillation. The results before and after drug administration are compared to determine the drug's efficacy.[6][7][8]
In Vitro Assessment of Adrenergic Neuron Blockade in Isolated Vas Deferens
This ex vivo method assesses the ability of a compound to inhibit sympathetically mediated muscle contraction.
Caption: Workflow for Isolated Vas Deferens Experiment.
Detailed Protocol:
-
Tissue Preparation: The vas deferens from a guinea pig or rat is dissected and mounted in a 10-mL glass organ bath containing warmed (37°C) and oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.
-
Electrical Field Stimulation (EFS): The tissue is subjected to EFS using a stimulator (e.g., Grass S88) with parameters such as 60V, a frequency range of 2-32 Hz, a pulse width of 0.3 ms, and a duration of 20 seconds.
-
Recording of Contractions: The contractile responses are recorded using an isometric force transducer.
-
Drug Incubation: The tissue is pre-incubated with varying concentrations of this compound for a set period (e.g., 30 minutes).
-
Post-Drug Stimulation: The EFS protocol is repeated in the presence of the drug.
-
Data Analysis: The amplitude of the contractile responses before and after the addition of this compound is compared to determine the extent of adrenergic neuron blockade.[9][10][11][12][13]
Quantification of Bethanidine in Plasma by HPLC
This analytical method is used to determine the concentration of bethanidine in plasma samples for pharmacokinetic studies.
Caption: Workflow for HPLC Quantification of Bethanidine.
Detailed Protocol:
-
Sample Preparation: To 2.0 mL of plasma, an internal standard is added. A multi-step liquid-liquid extraction is then performed to isolate bethanidine and the internal standard.
-
Chromatographic Separation: The extracted sample is injected onto a "microbore" C18 reversed-phase column. An isocratic mobile phase consisting of acetate buffer and acetonitrile (9:1 by volume) with an ion-pairing reagent is used at a flow rate of 0.25 mL/min.
-
Detection: The eluent is monitored by a UV detector at a wavelength of 210 nm.
-
Quantification: The concentration of bethanidine in the plasma sample is determined by comparing the peak area ratio of bethanidine to the internal standard against a standard curve. The reported detection limit for this method is 0.02 mg/L.[5]
Conclusion
This compound is a potent adrenergic neuron blocking agent with demonstrated efficacy in hypertension and ventricular arrhythmias. Its primary mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve terminals, with a potential contribution from alpha-2 adrenergic agonism. While its clinical use has largely been superseded by newer agents with more favorable side-effect profiles, a thorough understanding of its pharmacological properties remains valuable for researchers in the fields of cardiovascular pharmacology and drug development. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for the continued study of adrenergic neuron blocking agents and related compounds.
References
- 1. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Determination of bethanidine in plasma by liquid-chromatography with a microbore reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Programmed electrical stimulation of the ventricle: an efficient, sensitive, and specific protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of ventricular arrhythmias by programmed ventricular stimulation: a prospective study on the effects of stimulation current on arrhythmia induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new protocol of programmed stimulation for assessment of predisposition to spontaneous ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6‐Nitrodopamine potentiates catecholamine‐induced contractions of human isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sympathetic denervation of the smooth muscle of the vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha1-adrenergic blockers selectively antagonize the contractions induced by 6-nitrodopamine in the human vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Responses of the isolated sympathetic nerve-ductus deferens preparation of the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Bethanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bethanidine (B1219629) sulfate (B86663), a potent adrenergic neuron blocking agent, has been a subject of interest in cardiovascular research due to its antihypertensive properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of bethanidine sulfate. Detailed experimental protocols, based on established guanidine (B92328) synthesis methodologies, are presented to facilitate its preparation in a laboratory setting. Furthermore, this document elucidates the mechanism of action of bethanidine, offering insights into its pharmacological effects. Data is presented in structured tables for clarity, and key pathways are visualized using Graphviz diagrams to aid in understanding the complex relationships.
Chemical Structure and Properties
Bethanidine is chemically described as N-benzyl-N',N''-dimethylguanidine. In its common pharmaceutical form, it is presented as the sulfate salt. The structure consists of a benzyl (B1604629) group attached to one of the nitrogen atoms of a dimethyl-substituted guanidine core.
The chemical details of bethanidine and its sulfate salt are summarized below:
| Identifier | Bethanidine (Free Base) | This compound |
| IUPAC Name | 1-benzyl-2,3-dimethylguanidine | bis(N'-benzyl-N,N''-dimethylguanidine); sulfuric acid |
| Synonyms | N-benzyl-N',N''-dimethylguanidine, Betanidine | Betanidine sulfate, Esbatal |
| CAS Number | 55-73-2[1] | 114-85-2[1] |
| Molecular Formula | C₁₀H₁₅N₃[1] | (C₁₀H₁₅N₃)₂·H₂SO₄[1] |
| Molecular Weight | 177.25 g/mol [1] | 452.57 g/mol [1] |
Physicochemical Properties:
| Property | Value | Reference |
| Melting Point | 195-197 °C (for the free base) | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Data not readily available |
Synthesis of this compound
The synthesis of bethanidine, as a substituted guanidine, can be achieved through several established methods for guanidine synthesis. A common and effective approach involves the guanylation of benzylamine (B48309) with a suitable N,N'-dimethyl-substituted guanylating agent. One such method is the reaction of benzylamine with N,N'-dimethyl-S-methylisothiourea or a similar reactive species.
General Synthesis Pathway
The synthesis can be conceptualized as a two-step process: the formation of a reactive guanylating agent followed by the reaction with benzylamine. The subsequent treatment with sulfuric acid yields the desired sulfate salt.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on general procedures for the synthesis of substituted guanidines. Specific yields and reaction parameters may require optimization.
Materials:
-
N,N'-Dimethylthiourea
-
Methyl iodide
-
Benzylamine
-
Methanol
-
Diethyl ether
-
Sulfuric acid (concentrated)
-
Sodium hydroxide (B78521)
Procedure:
-
Synthesis of S-Methyl-N,N'-dimethylisothiouronium Iodide:
-
In a round-bottom flask, dissolve N,N'-dimethylthiourea in methanol.
-
Add methyl iodide dropwise to the solution at room temperature with stirring.
-
Continue stirring for 2-4 hours. The product, S-Methyl-N,N'-dimethylisothiouronium iodide, will precipitate.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
-
Synthesis of Bethanidine (N-benzyl-N',N''-dimethylguanidine):
-
In a separate flask, dissolve the S-Methyl-N,N'-dimethylisothiouronium iodide in methanol.
-
Add an equimolar amount of benzylamine to the solution.
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the free base of bethanidine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude bethanidine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).[1]
-
-
Formation of this compound:
-
Dissolve the purified bethanidine free base in a minimal amount of ethanol (B145695).
-
Slowly add a stoichiometric amount of a dilute solution of sulfuric acid in ethanol with stirring.
-
The this compound salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol and then diethyl ether, and dry under vacuum.
-
Quantitative Data (Literature Values):
| Parameter | Value | Reference |
| Melting Point (Bethanidine free base) | 195-197 °C | [1] |
| Yield | Not explicitly reported in available literature. |
Spectroscopic Data (Predicted):
-
¹H NMR: Signals corresponding to the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl group would be expected.
-
¹³C NMR: Resonances for the methyl carbons, the benzylic methylene carbon, the aromatic carbons, and the central guanidinyl carbon would be anticipated.
Mechanism of Action
Bethanidine exerts its antihypertensive effects primarily by acting as an adrenergic neuron blocking agent. It is taken up into the presynaptic adrenergic neuron by the norepinephrine (B1679862) transporter (NET).
Once inside the neuron, bethanidine interferes with the storage and release of norepinephrine from synaptic vesicles. This leads to a reduction in the amount of norepinephrine released into the synaptic cleft upon nerve stimulation. The decreased availability of this neurotransmitter at the postsynaptic receptors results in a reduction of sympathetic tone, leading to vasodilation and a lowering of blood pressure.[2] Some evidence also suggests that bethanidine may act as an agonist at presynaptic α2-adrenergic receptors, which would further inhibit norepinephrine release.
Conclusion
References
Bethanidine Sulfate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Guanidinium (B1211019) Antihypertensive Agent
Abstract
Bethanidine (B1219629) sulfate (B86663) is a guanidinium antihypertensive agent that primarily functions as an adrenergic neuron blocker. Its mechanism of action involves the inhibition of norepinephrine (B1679862) release from postganglionic sympathetic nerve terminals, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. Evidence also suggests a potential secondary mechanism involving agonist activity at α2a-adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacology of bethanidine sulfate, including its mechanism of action, pharmacokinetics, and pharmacodynamics. It summarizes key quantitative data from clinical and preclinical studies in structured tables and outlines detailed experimental protocols for relevant assays. Furthermore, this document includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction
This compound is a peripherally acting antiadrenergic compound belonging to the guanidine (B92328) class of drugs.[1] Historically used for the treatment of hypertension, its actions and therapeutic uses are similar to those of guanethidine (B1672426), though it exhibits a more rapid onset and shorter duration of action.[2] While its precise mode of action has been a subject of investigation, it is primarily recognized for its ability to block adrenergic transmission.[1][3][4] This guide aims to provide a detailed technical resource for scientists and researchers, consolidating available data on this compound's pharmacological profile.
Mechanism of Action
The antihypertensive effect of this compound is primarily attributed to its action as an adrenergic neuron-blocking agent.[5] It is actively transported into sympathetic neurons via the norepinephrine transporter (NET), where it interferes with the storage and release of norepinephrine.[6] This leads to a reduction in the amount of norepinephrine available to act on postsynaptic adrenergic receptors, resulting in decreased sympathetic tone, vasodilation, and a lowering of blood pressure.
In addition to its adrenergic neuron-blocking activity, some evidence suggests that bethanidine may also act as an agonist at α2a-adrenergic receptors.[1][7] Activation of these presynaptic autoreceptors would further inhibit the release of norepinephrine, contributing to the overall antihypertensive effect.
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action of this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound from clinical and preclinical studies.
Table 1: Clinical Pharmacokinetics of this compound
| Parameter | Value | Reference |
| Route of Administration | Oral, Intravenous | [8] |
| Absorption | Rapidly absorbed from the gastrointestinal tract | [1] |
| Terminal Half-life | 7 to 11 hours | [8] |
| Excretion (Intravenous) | 89% to 94% in urine within 3 to 4 days | [8] |
| Excretion (Oral) | 48% to 61% in urine; 15% to 48% in feces | [8] |
| Metabolism | Excreted as intact bethanidine | [8] |
Table 2: Clinical Efficacy of this compound in Hypertension
| Study | Patient Population | Treatment | Mean Daily Dose | Mean Reduction in Standing Diastolic BP | Reference |
| Unnamed Study | 11 hypertensive patients | Bethanidine + Benzthiazide | 79 mg (range 30-150 mg) | 21 mm Hg (from 112 to 91 mm Hg) | [9] |
| Veterans Administration Cooperative Study | 108 patients with severe hypertension | Bethanidine + Hydrochlorothiazide | Not specified | 13.6 mm Hg | [10] |
| Veterans Administration Cooperative Study | 108 patients with severe hypertension | Guanethidine + Hydrochlorothiazide | Not specified | 18.4 mm Hg | [10] |
Table 3: Hemodynamic Effects of this compound (0.50 mg/kg oral dose)
| Parameter | Before Bethanidine | After Bethanidine | P-value | Reference |
| Upright Tilt Mean Arterial Pressure (mm Hg) | +14 | -19 | < 0.001 | [4] |
| Upright Tilt Cardiac Output (% change) | -13% | -22% | < 0.025 | [4] |
| Upright Tilt Total Peripheral Resistance (% change) | +19% | +6% | < 0.01 | [4] |
| Valsalva Maneuver Overshoot (supine, %) | 42% | 10% | < 0.001 | [4] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe the methodologies for key experiments relevant to the study of this compound.
In Vitro Adrenergic Neuron Blockade Assay
Objective: To determine the effect of this compound on the electrically stimulated release of norepinephrine from isolated vas deferens.
Methodology:
-
Tissue Preparation: Male rabbits are euthanized, and the vasa deferentia are dissected and cleaned of surrounding connective tissue.
-
Experimental Setup: The tissues are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The tissues are attached to isometric force transducers to record contractions.
-
Stimulation: Tissues are subjected to transmural electrical field stimulation to elicit nerve-mediated contractions.
-
Drug Application: After a stabilization period, this compound is added to the organ baths at various concentrations.
-
Data Acquisition: The magnitude of the contractile response to electrical stimulation is measured before and after the addition of this compound. A reduction in the contractile response indicates adrenergic neuron blockade.
-
Control: A time-matched control experiment without the addition of this compound is run in parallel to account for any time-dependent changes in tissue responsiveness.
In Vitro Norepinephrine Uptake Assay
Objective: To assess the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into adrenergic neurons.
Methodology:
-
Tissue Preparation: Rabbit vas deferens is minced and homogenized in a suitable buffer.
-
Incubation: Aliquots of the tissue homogenate are incubated with a fixed concentration of [3H]-norepinephrine in the presence and absence of varying concentrations of this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the tissue-bound radioactivity from the free radiolabeled norepinephrine.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]-norepinephrine uptake (IC50) is calculated.
Clinical Hemodynamic Study
Objective: To evaluate the systemic hemodynamic effects of orally administered this compound in patients with essential hypertension.
Methodology:
-
Patient Selection: Patients with moderately severe essential hypertension are recruited for the study. All antihypertensive medications are discontinued (B1498344) for a specified period before the study.
-
Catheterization: Under local anesthesia, catheters are inserted into a brachial artery for direct blood pressure monitoring and into an antecubital vein for drug administration and blood sampling.
-
Baseline Measurements: Baseline hemodynamic parameters, including heart rate, arterial blood pressure, cardiac output (e.g., using the indicator-dilution technique), and total peripheral resistance, are recorded in both supine and upright (tilt) positions. The response to the Valsalva maneuver is also assessed.
-
Drug Administration: A single oral dose of this compound is administered.
-
Post-Dose Monitoring: Hemodynamic parameters are monitored continuously or at frequent intervals for several hours after drug administration.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed to determine the effects of this compound.
Experimental Workflow Diagram
Conclusion
This compound is a potent antihypertensive agent that primarily acts by blocking the release of norepinephrine from sympathetic nerve endings. Its potential dual mechanism, also involving α2a-adrenergic agonism, provides a comprehensive approach to reducing sympathetic outflow. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in the pharmacology of guanidinium antihypertensive agents. Further research to elucidate the precise binding affinities and inhibitory concentrations of bethanidine at its molecular targets would provide a more complete understanding of its pharmacological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The biphasic action of bethanidine in the human eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical experience with bethanidine in treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Actions of bretylium and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of bethanidine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bethanidine dose, plasma levels, and antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiclinic controlled trial of bethanidine and guanethidine in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Pharmacological Journey of Bethanidine Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of bethanidine (B1219629) sulfate (B86663), a potent adrenergic neuron-blocking agent. Developed in the early 1960s as an antihypertensive drug, bethanidine sulfate offered a unique pharmacological profile, distinct from its predecessors. This document delves into the intricate details of its mechanism of action, preclinical and clinical pharmacology, and the experimental methodologies that were pivotal in characterizing this compound. By presenting quantitative data in structured tables and illustrating key pathways and workflows with detailed diagrams, this guide serves as a thorough resource for researchers and professionals in the field of drug discovery and development.
Discovery and Historical Context
The quest for effective treatments for hypertension in the mid-20th century led to the exploration of compounds that could modulate the sympathetic nervous system. Following the discovery of the adrenergic neuron-blocking properties of bretylium, researchers at the Wellcome Research Laboratories, including A. L. A. Boura and A. F. Green, sought to develop analogues with an improved therapeutic profile. Their work, published in 1961, introduced a series of N-benzyl-guanidine derivatives, among which N-benzyl-N',N''-dimethylguanidine, later known as bethanidine, emerged as a promising candidate.
Bethanidine was found to be a potent inhibitor of adrenergic nerve function with a more rapid onset and shorter duration of action compared to its contemporary, guanethidine.[1] This characteristic was seen as a potential advantage for better control of blood pressure with fewer cumulative effects.[1] Its development marked a significant step in the evolution of adrenergic neuron-blocking drugs, a class of agents that profoundly influenced the management of severe hypertension before the advent of more modern antihypertensives.
Synthesis of this compound
The chemical synthesis of bethanidine, chemically named 1-benzyl-2,3-dimethylguanidine, followed by its conversion to the sulfate salt, is a multi-step process. While specific, detailed industrial synthesis protocols are often proprietary, the general chemical principles can be outlined based on related syntheses of benzylguanidines.
A plausible synthetic route involves the reaction of benzylamine (B48309) with a suitable guanylating agent. For instance, benzylamine can be reacted with a protected S-methylisothiourea derivative, followed by methylation and deprotection steps to yield the final N-benzyl-N',N''-dimethylguanidine base. The base is then treated with sulfuric acid to form the more stable and water-soluble sulfate salt.
Pharmacological Profile
Mechanism of Action
This compound exerts its primary pharmacological effect as an adrenergic neuron-blocking agent .[2] Its mechanism is complex and involves several key steps at the presynaptic sympathetic nerve terminal:
-
Uptake into the Adrenergic Neuron: Bethanidine is a substrate for the norepinephrine (B1679862) transporter (NET) , also known as uptake-1.[2] This active transport mechanism concentrates bethanidine within the cytoplasm of the sympathetic neuron.
-
Inhibition of Norepinephrine Release: Once inside the neuron, bethanidine interferes with the process of stimulus-evoked norepinephrine release. It does not deplete norepinephrine stores to the same extent as reserpine (B192253) but rather prevents the release of the neurotransmitter in response to nerve impulses.[2]
-
Alpha-2 Adrenoceptor Agonism: Evidence suggests that bethanidine also possesses activity as an alpha-2a adrenergic receptor agonist .[3][4] Activation of these presynaptic autoreceptors provides a negative feedback mechanism, further inhibiting norepinephrine release.
The net effect of these actions is a profound reduction in sympathetic tone on peripheral blood vessels, leading to vasodilation and a decrease in blood pressure.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for bethanidine's action at the sympathetic neuroeffector junction.
References
An In-depth Technical Guide to the Molecular Targets of Bethanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bethanidine (B1219629) sulfate (B86663) is a peripherally acting antiadrenergic agent historically used in the management of hypertension.[1][2] It belongs to the class of adrenergic neurone blocking drugs, which act by preventing the release of norepinephrine (B1679862) from sympathetic nerve terminals.[2] This action leads to a reduction in sympathetic tone and a subsequent decrease in blood pressure. While its clinical use has diminished, the study of bethanidine's molecular interactions remains valuable for understanding adrenergic pharmacology and for the development of new therapeutic agents.
Primary Molecular Targets
The primary mechanism of action of bethanidine sulfate involves its interaction with components of the adrenergic nerve terminal, leading to the inhibition of norepinephrine release.[2]
Norepinephrine Transporter (NET/SLC6A2)
Bethanidine is understood to be a substrate for the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] By being a substrate, bethanidine is actively transported into the adrenergic neuron, where it can then exert its downstream effects. This uptake mechanism is crucial for its activity, as inhibitors of NET can prevent or reverse the effects of guanethidine (B1672426), a related drug.[4]
Adrenergic Neurons (Inhibition of Norepinephrine Release)
Once inside the adrenergic neuron, bethanidine interferes with the storage and release of norepinephrine. While the precise molecular interactions within the neuron are not fully detailed in the available literature, it is established that bethanidine inhibits the release of norepinephrine upon nerve stimulation.[5][6] This is the ultimate downstream effect that leads to its sympatholytic action.
Secondary and Off-Target Effects
In addition to its primary mechanism as an adrenergic neurone blocker, bethanidine has been reported to interact with other molecular targets, which may contribute to its overall pharmacological profile and potential side effects.
Alpha-2A Adrenergic Receptor
Several sources indicate that bethanidine acts as an agonist at alpha-2A adrenergic receptors.[2][7][8] These receptors are typically located presynaptically on adrenergic neurons and their activation leads to an inhibition of norepinephrine release. This action would complement its primary mechanism of adrenergic neurone blockade.
Beta-1 Adrenergic Receptor
Bethanidine has been described as an antagonist of the beta-1 adrenergic receptor.[7] These receptors are predominantly found in the heart, and their blockade would lead to a decrease in heart rate and contractility, contributing to its antihypertensive effect.
Potassium Channels
Research has shown that this compound can modulate potassium currents in vascular smooth muscle cells. Specifically, it has been observed to increase the delayed rectifier K+ current, which can lead to hyperpolarization and relaxation of the vascular smooth muscle.[9] This suggests a direct vasodilatory effect that is independent of its actions on adrenergic neurons. The specific potassium channel subtype involved has not been definitively identified but this action points towards a potential interaction with voltage-gated potassium channels.
Quantitative Data on Molecular Targets
A thorough review of the existing scientific literature did not yield specific quantitative binding affinity data (such as Kᵢ, Kₔ, or IC₅₀ values) for this compound with its identified molecular targets. The following table summarizes the qualitative interactions.
| Target | Action | Organism | Data Availability |
| Norepinephrine Transporter (NET) | Substrate | Humans | Qualitative Description |
| Adrenergic Neuron | Inhibitor of Norepinephrine Release | Various | Qualitative Description |
| Alpha-2 Adrenergic Receptors | Agonist | Humans | Qualitative Description |
| Beta-1 Adrenergic Receptor | Antagonist | Humans | Qualitative Description |
| Delayed Rectifier K+ Current | Activator | Rabbit | Qualitative Description |
Table 1: Summary of this compound's Molecular Targets (Qualitative Data)
Experimental Protocols for Target Characterization
To determine the quantitative binding affinities and functional activities of this compound at its molecular targets, a variety of in vitro assays can be employed. The following are generalized protocols that can be adapted for this purpose.
Radioligand Binding Assay for Adrenergic Receptors (Alpha-2A and Beta-1)
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.[1][10][11][12][13][14][15][16][17][18][19]
Objective: To determine the inhibition constant (Kᵢ) of this compound for the alpha-2A and beta-1 adrenergic receptors.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human alpha-2A or beta-1 adrenergic receptor).
-
A suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]Rauwolscine for alpha-2A or [³H]Dihydroalprenolol for beta-1).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration close to its Kₔ, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Norepinephrine Transporter (NET) Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a substrate by the norepinephrine transporter.[4][20][21]
Objective: To determine the IC₅₀ value of this compound for the inhibition of norepinephrine uptake via NET.
Materials:
-
Cells expressing the norepinephrine transporter (e.g., HEK293-NET cells).
-
[³H]Norepinephrine.
-
This compound.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Lysis buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Plate the NET-expressing cells in a 24- or 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add [³H]Norepinephrine to each well to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period (e.g., 10-15 minutes), rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity to quantify the amount of [³H]Norepinephrine taken up by the cells.
-
Data Analysis: Plot the percentage of inhibition of [³H]Norepinephrine uptake against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Electrophysiological Analysis of Potassium Channel Activity
The patch-clamp technique is used to measure the effect of a compound on ion channel currents in single cells.[9][22][23][24]
Objective: To characterize the effect of this compound on voltage-gated potassium channels.
Materials:
-
Isolated vascular smooth muscle cells.
-
Patch-clamp rig with amplifier, data acquisition system, and microscope.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
This compound.
Procedure:
-
Cell Preparation: Isolate single vascular smooth muscle cells from a suitable tissue source (e.g., rabbit aorta).
-
Pipette Preparation: Fabricate micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (cell-attached configuration).
-
Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Current Recording: Apply a series of voltage steps (a voltage protocol) to the cell and record the resulting potassium currents in the absence of the drug (baseline).
-
Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
Post-Drug Recording: Repeat the voltage protocol and record the potassium currents in the presence of the drug.
-
Data Analysis: Analyze the changes in the current amplitude, kinetics (activation and inactivation), and voltage-dependence of the potassium channels induced by this compound.
Visualizations
Signaling Pathways
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. E2G [e2g.stanford.edu]
- 4. Effect of neuronal uptake inhibitors on the adrenergic-neuron blockade produced by guanethidine in rabbit vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE ADRENERGIC-NEURONE BLOCKING ACTION OF SOME COUMARAN COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of bretylium and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Bethanidine increases one type of potassium current and relaxes aortic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A quantitative analysis of beta-adrenergic receptor interactions: resolution of high and low affinity states of the receptor by computer modeling of ligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for the β-adrenergic receptor subtype selectivity of the representative agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 20. Norepinephrine Transporter as a Target for Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical assessment of norepinephrine transporter blockade through biochemical and pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Beta-adrenergic modulation of cardiac ion channels. Differential temperature sensitivity of potassium and calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of N-benzyl-N',N''-dimethylguanidine (Bethanidine): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-N',N''-dimethylguanidine, more commonly known as Bethanidine (B1219629), is a peripherally acting antiadrenergic agent historically used in the management of hypertension.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of Bethanidine, focusing on its mechanism of action, available quantitative data, and the experimental protocols relevant to its study. The primary mode of action of Bethanidine is the blockade of adrenergic neurons, which inhibits the release of noradrenaline from sympathetic nerve endings.[3][4] Additionally, it is classified as an alpha-2A adrenergic agonist.[1][2] This document synthesizes the available scientific literature to present a detailed resource for researchers and professionals in drug development.
Introduction
Bethanidine is a guanidinium (B1211019) compound that effectively lowers blood pressure by interfering with sympathetic nervous system function.[1][2] Its principal therapeutic application has been in the treatment of hypertension.[1][2][5] Understanding the intricate details of its interaction with adrenergic signaling pathways is crucial for appreciating its therapeutic effects and potential side effects. This guide will delve into the molecular mechanisms, summarize the quantitative pharmacological data, and outline the experimental methodologies used to characterize the pharmacodynamic profile of Bethanidine.
Mechanism of Action
The antihypertensive effect of Bethanidine is primarily attributed to its ability to block adrenergic transmission.[1][2] This is achieved through the inhibition of noradrenaline release from postganglionic sympathetic neurons.[3][4] The proposed mechanism involves the uptake of Bethanidine into the adrenergic nerve terminal via the norepinephrine (B1679862) transporter (NET), where it interferes with the storage and release of noradrenaline.
Furthermore, Bethanidine is recognized as an agonist at alpha-2A adrenergic receptors.[1][2] Activation of these presynaptic autoreceptors provides a negative feedback mechanism, further inhibiting the release of noradrenaline. Another contributing factor to its blood pressure-lowering effect is the suppression of renin secretion.[1][2]
Signaling Pathway of Adrenergic Neuron Blockade
The following diagram illustrates the proposed mechanism of action of Bethanidine at the sympathetic nerve terminal.
Quantitative Pharmacodynamic Data
A comprehensive review of the available literature reveals a notable scarcity of specific quantitative pharmacodynamic data for Bethanidine, such as receptor binding affinities and in vitro functional potencies. The following tables summarize the available information and highlight areas where data is currently unavailable.
Table 1: Adrenergic Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Species | Reference |
| α2A-Adrenergic | Bethanidine | Data Not Available | Data Not Available | Data Not Available | |
| α1-Adrenergic | Bethanidine | Data Not Available | Data Not Available | Data Not Available | |
| β1-Adrenergic | Bethanidine | Data Not Available | Data Not Available | Data Not Available | |
| β2-Adrenergic | Bethanidine | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Functional Assays
| Assay Type | Cell Line/Tissue | Parameter | EC50 (nM) | Species | Reference |
| cAMP Inhibition (α2A Agonism) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Noradrenaline Release Inhibition | Data Not Available | Data Not Available | IC50 Data Not Available | Data Not Available |
Table 3: In Vivo Antihypertensive Efficacy
| Animal Model | Route of Administration | Parameter | ED50 (mg/kg) | Effect | Reference |
| Hypertensive Patients | Oral | Mean Daily Dose | 79 mg (range 30-150 mg) | Reduction of mean standing diastolic pressure from 112 to 91 mm Hg | [5] |
| Moderately Severe Hypertensive Patients | Oral | Dose | 0.50 mg/kg | Significant reduction in blood pressure | [3] |
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol describes a general method for determining the binding affinity of a compound to adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-clonidine for α2A receptors).
-
Unlabeled Bethanidine.
-
Incubation buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Prepare serial dilutions of Bethanidine.
-
In assay tubes, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or a concentration of Bethanidine.
-
Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Bethanidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Noradrenaline Release Assay
This protocol outlines a general method for measuring the effect of a compound on noradrenaline release from sympathetic nerves.
Materials:
-
Isolated sympathetically innervated tissue (e.g., rat vas deferens, mesenteric artery).
-
[3H]-noradrenaline.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Electrical field stimulation apparatus.
-
Superfusion system.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Mount the isolated tissue in an organ bath with a superfusion system.
-
Incubate the tissue with [3H]-noradrenaline to load the sympathetic nerve terminals.
-
Wash the tissue with fresh physiological salt solution to remove unbound radioactivity.
-
Collect baseline superfusate samples.
-
Apply electrical field stimulation to elicit noradrenaline release and collect the superfusate.
-
Introduce varying concentrations of Bethanidine into the superfusion medium.
-
Repeat the electrical stimulation in the presence of Bethanidine and collect the superfusate.
-
Measure the radioactivity in the collected superfusate samples using a liquid scintillation counter.
-
Express the stimulation-evoked overflow of radioactivity as a percentage of the total radioactivity in the tissue at the time of stimulation.
-
Determine the concentration-dependent inhibitory effect of Bethanidine on noradrenaline release.
In Vivo Blood Pressure Measurement in Animal Models
This protocol provides a general framework for assessing the antihypertensive effects of Bethanidine in an animal model.
Materials:
-
Hypertensive animal model (e.g., Spontaneously Hypertensive Rats, SHR).
-
Blood pressure monitoring system (telemetry or arterial catheter with transducer).
-
Bethanidine solution for administration.
-
Animal restraining device (if not using telemetry).
Procedure:
-
Surgically implant a telemetric blood pressure transducer or an arterial catheter in the carotid or femoral artery of the anesthetized animal.
-
Allow the animal to recover fully from surgery.
-
Record baseline blood pressure and heart rate for a stable period.
-
Administer a single dose of Bethanidine or vehicle control.
-
Continuously record blood pressure and heart rate for several hours post-administration.
-
Repeat the procedure with different doses of Bethanidine in a crossover or parallel group design.
-
Calculate the change in mean arterial pressure from baseline for each dose.
-
Construct a dose-response curve by plotting the change in blood pressure against the logarithm of the dose to determine the ED50.
Conclusion
N-benzyl-N',N''-dimethylguanidine (Bethanidine) is a potent antiadrenergic agent that lowers blood pressure primarily by inhibiting the release of noradrenaline from sympathetic nerve terminals. Its additional activity as an alpha-2A adrenergic agonist contributes to this sympatholytic effect. While its clinical use has largely been superseded by newer antihypertensive agents with more favorable side effect profiles, the study of its pharmacodynamics provides valuable insights into the mechanisms of adrenergic neurotransmission. This technical guide has summarized the current understanding of Bethanidine's pharmacodynamics, highlighting the significant lack of publicly available quantitative data on its receptor binding and in vitro functional potency. Further research to elucidate these specific parameters would provide a more complete pharmacological profile of this compound. The provided experimental frameworks offer a starting point for such investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Systemic hemodynamic effects of bethanidine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainkart.com [brainkart.com]
- 5. Bethanidine dose, plasma levels, and antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Adrenergic Neuron Blocking Properties of Bethanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bethanidine (B1219629) sulfate (B86663) is a potent adrenergic neuron-blocking agent that has been investigated for its antihypertensive properties. This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its properties. By inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings, bethanidine effectively reduces sympathetic tone, leading to a decrease in blood pressure. This document summarizes key data in structured tables, details experimental protocols, and provides visual representations of relevant pathways and workflows to support further research and development in this area.
Introduction
Bethanidine sulfate is a guanidinium (B1211019) compound that acts as a peripherally acting antiadrenergic agent.[1] Its primary therapeutic application has been in the management of hypertension.[1][2] Unlike adrenoceptor antagonists that block the action of norepinephrine at the postsynaptic receptor, bethanidine exerts its effect at the presynaptic adrenergic neuron, preventing the release of the neurotransmitter.[3][4] This guide delves into the core adrenergic neuron blocking properties of this compound, offering a technical resource for professionals in the field of pharmacology and drug development.
Mechanism of Action
The precise mode of action of this compound involves its active transport into the adrenergic neuron via the norepinephrine transporter (NET), also known as uptake-1.[5][6] Once inside the neuron, it is concentrated in the transmitter vesicles, where it displaces norepinephrine.[4] However, its primary mechanism is the inhibition of norepinephrine release upon nerve stimulation.[3] While it shares similarities with guanethidine (B1672426), a key distinction is that bethanidine does not cause significant depletion of norepinephrine stores in the nerve endings.[3] Some studies also suggest that bethanidine may act as an alpha-2A adrenergic agonist, which could contribute to the suppression of renin secretion and interference with the sympathetic nervous system.[1][2]
Signaling Pathway of Adrenergic Neuron Blockade by Bethanidine
Caption: Mechanism of Bethanidine's Adrenergic Neuron Blockade.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Hemodynamic Effects of Oral Bethanidine in Hypertensive Patients
| Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) - Upright Tilt | Change in Cardiac Output (%) - Upright Tilt | Change in Total Peripheral Resistance (%) - Upright Tilt |
| 0.10 | No significant change | No significant change | No significant change |
| 0.25 | No significant change | No significant change | No significant change |
| 0.35 | No significant change | No significant change | No significant change |
| 0.50 | +14 to -19 (P < 0.001) | 13 to 22 (P < 0.025) | 19 to 6 (P < 0.01) |
| Data from a study on patients with moderately severe essential hypertension.[2] |
Table 2: Clinical Efficacy of Bethanidine vs. Guanethidine in Severe Hypertension
| Treatment Group | Mean Reduction in Diastolic Blood Pressure (mmHg) | Patients Achieving Diastolic BP < 90 mmHg (%) |
| Bethanidine + Hydrochlorothiazide | 13.6 | 45.5 |
| Guanethidine + Hydrochlorothiazide | 18.4 (P < 0.01 vs. Bethanidine) | 68.8 (P < 0.025 vs. Bethanidine) |
| Data from a multiclinic controlled trial in patients with initial diastolic blood pressure of 100-124 mmHg.[3] |
Table 3: Pharmacokinetic Parameters of Bethanidine in Hypertensive Patients
| Parameter | Value |
| Intravenous Administration (25 mg) | |
| Urinary Excretion (3-4 days) | 89% - 94% of dose |
| Terminal Half-life | 7 - 11 hours |
| Oral Administration (25 mg) | |
| Urinary Excretion | 48% - 61% of dose |
| Fecal Excretion | 15% - 48% of dose |
| Peak Urinary Excretion Rate | 6 hours post-administration |
| Data from a study using bethanidine-14C in three hypertensive patients.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are outlines of key experimental protocols used to study the adrenergic neuron blocking properties of this compound.
Protocol for Measuring Norepinephrine Release from Isolated Vas Deferens
This in vitro protocol is designed to assess the direct effect of bethanidine on neurotransmitter release from sympathetic nerves.
Objective: To quantify the inhibition of nerve stimulation-induced norepinephrine release by bethanidine.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
[3H]-Norepinephrine (specific activity 10-15 Ci/mmol)
-
This compound
-
Desipramine (for blocking neuronal uptake)
-
Pargyline (for inhibiting monoamine oxidase)
-
Liquid scintillation counter and scintillation fluid
-
Organ bath with platinum electrodes for electrical field stimulation
Procedure:
-
Tissue Preparation: Euthanize the rat and dissect the vasa deferentia. Clean the tissues of fat and connective tissue.
-
Radiolabeling: Incubate the vasa deferentia in Krebs-Henseleit solution containing [3H]-norepinephrine (e.g., 0.1 µM) for 30 minutes at 37°C. This allows the adrenergic neurons to take up and store the radiolabeled neurotransmitter.
-
Washout: Transfer the tissues to a series of tubes containing fresh, warmed, and gassed (95% O2, 5% CO2) Krebs-Henseleit solution to wash out excess, non-specifically bound radioactivity.
-
Superfusion: Place the tissues in an organ bath and superfuse with warmed and gassed Krebs-Henseleit solution at a constant flow rate (e.g., 1 ml/min).
-
Sample Collection: Collect the superfusate in fractions (e.g., every 5 minutes) to measure basal and stimulated tritium (B154650) outflow.
-
Electrical Stimulation: Apply electrical field stimulation (e.g., 2 Hz, 1 ms (B15284909) pulses, 12 V for 60 seconds) at specific time points to evoke norepinephrine release.[8]
-
Drug Application: After a control stimulation period, introduce this compound into the superfusion medium at the desired concentration.
-
Post-Drug Stimulation: Apply a second period of electrical stimulation in the presence of bethanidine.
-
Data Analysis: Measure the radioactivity in each collected fraction using a liquid scintillation counter. Calculate the fractional release of tritium for each stimulation period. The inhibitory effect of bethanidine is determined by comparing the fractional release before and after drug application.
Experimental Workflow for Norepinephrine Release Assay
Caption: Workflow for [3H]-Norepinephrine Release Assay.
Protocol for Langendorff Isolated Perfused Heart Preparation
This ex vivo model allows for the study of bethanidine's effects on cardiac function in the absence of systemic influences.[9][10]
Objective: To assess the direct effects of bethanidine on heart rate, contractility, and coronary flow.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Langendorff apparatus (including a perfusion reservoir, cannula, and pressure transducer)
-
Krebs-Henseleit buffer (as above), continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C
-
Heparin
-
This compound
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it with the perfusion cannula of the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with the gassed, warmed Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg). The perfusion fluid will flow through the coronary arteries, keeping the heart viable.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) while recording baseline parameters.
-
Data Recording: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF).
-
Drug Administration: Introduce this compound into the perfusion buffer at various concentrations.
-
Data Analysis: Analyze the changes in LVDP, HR, and CF in response to bethanidine administration to determine its dose-dependent effects on cardiac function.
Protocol for Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effects of bethanidine on the ion channels of single cardiac myocytes.[11][12]
Objective: To investigate the effects of bethanidine on cardiac action potentials and specific ion currents.
Materials:
-
Isolated ventricular myocytes from rat or guinea pig hearts
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Micromanipulator
-
Perfusion system
-
Extracellular (Tyrode's) solution
-
Intracellular (pipette) solution
-
This compound
Procedure:
-
Cell Isolation: Isolate single ventricular myocytes using enzymatic digestion.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Giga-seal Formation: Using the micromanipulator, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Current-clamp mode: Record action potentials to observe changes in their duration, amplitude, and upstroke velocity in the presence of bethanidine.
-
Voltage-clamp mode: Apply specific voltage protocols to isolate and record individual ion currents (e.g., sodium, calcium, potassium currents) and determine how bethanidine modulates their activity.[13]
-
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing bethanidine at the desired concentrations.
-
Data Analysis: Analyze the recorded currents and action potentials to determine the electrophysiological effects of bethanidine.
Conclusion
This compound is a potent adrenergic neuron blocking agent with a clear mechanism of action centered on the inhibition of norepinephrine release from sympathetic nerve terminals. The quantitative data presented in this guide highlight its efficacy in reducing blood pressure, although comparative studies suggest it may be less potent than guanethidine. The detailed experimental protocols provided offer a foundation for researchers to further investigate the nuanced pharmacological properties of bethanidine and related compounds. The visualizations of its mechanism and experimental workflows aim to facilitate a deeper understanding of its action and the methods used to study it. This technical guide serves as a valuable resource for scientists and drug development professionals engaged in the study of adrenergic pharmacology and the development of novel antihypertensive therapies.
References
- 1. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Guanethidine and related agents. 3. Antagonism by drugs which inhibit the norepinephrine pump in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Pharmacokinetics of bethanidine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. ijbcp.com [ijbcp.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Bethanidine increased Na+ and Ca2+ currents and caused a positive inotropic effect in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Sympathomimetic Effects of Bethanidine Sulfate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bethanidine (B1219629) sulfate (B86663), a guanidinium (B1211019) compound initially developed as an antihypertensive agent, exhibits a complex pharmacological profile characterized by initial sympathomimetic effects followed by a more sustained adrenergic neuron blockade. This guide provides a comprehensive technical overview of the sympathomimetic actions of bethanidine sulfate observed in various animal models. It delves into the quantitative cardiovascular effects, detailed experimental protocols for in vivo and in vitro studies, and the underlying signaling pathways. The information presented herein is intended to serve as a crucial resource for researchers, scientists, and drug development professionals investigating the multifaceted nature of bethanidine and similar compounds.
Introduction
This compound is a peripherally acting antiadrenergic agent that has been studied for its cardiovascular effects.[1] While its primary therapeutic application was intended to be the management of hypertension, a notable characteristic of its pharmacological action is an initial sympathomimetic response.[2] This transient stimulatory phase is primarily attributed to the release of endogenous catecholamines, particularly norepinephrine (B1679862), from sympathetic nerve terminals.[3] Understanding these sympathomimetic effects is critical for a complete toxicological and pharmacological assessment of the drug and for the development of new therapeutic agents with refined mechanisms of action. This guide synthesizes findings from various animal studies to provide a detailed examination of these effects.
Quantitative Data on Sympathomimetic Effects
The sympathomimetic actions of this compound manifest as measurable changes in cardiovascular parameters. The following tables summarize the key quantitative data from studies in various animal models.
Table 1: Electrophysiological Effects of this compound on Isolated Canine Purkinje Fibers
| Concentration (mg/L) | Effect on Maximal Rate of Depolarization (MRD) | Change in Rate of Normal Automaticity (beats/min) |
| 10 - 80 | Dose-dependent decrease | - |
| 10 | - | Increase from 10.2 ± 5.3 to 21.5 ± 5.6[3] |
Table 2: In Vivo Electrophysiological Effects of this compound in Rats
| Animal Model | Administration Route | Dose (mg/kg) | Primary Effect |
| Urethane-anesthetized rats | Intravenous | 1 to 20 | Protection against ventricular tachyarrhythmias[4] |
| Urethane-anesthetized rats | Intravenous | 10 to 20 | Prolongation of ventricular refractory periods[4] |
Note: Comprehensive in vivo dose-response data for blood pressure and heart rate in animal models remains limited in the publicly available literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the sympathomimetic effects of this compound.
In Vivo Cardiovascular Assessment in Anesthetized Rats
This protocol outlines the procedure for measuring the effects of intravenously administered this compound on cardiovascular parameters in anesthetized rats.
3.1.1. Animal Preparation
-
Adult male Wistar rats (250-300g) are used.
-
Anesthesia is induced with urethane (B1682113) (1.25 g/kg, intraperitoneally).
-
The trachea is cannulated to ensure a patent airway.
-
The right jugular vein is cannulated for drug administration.
-
The left carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.
-
Body temperature is maintained at 37°C using a heating pad.
3.1.2. Drug Administration and Data Collection
-
A baseline period of at least 20 minutes is allowed for stabilization of cardiovascular parameters.
-
This compound is dissolved in sterile saline.
-
Increasing doses of this compound (e.g., 1, 5, 10, 20 mg/kg) are administered intravenously.
-
Blood pressure and heart rate are continuously recorded using a data acquisition system.
-
Data is analyzed to determine the dose-dependent effects on mean arterial pressure and heart rate.
Isolated Langendorff Perfused Rat Heart Preparation
This ex vivo protocol allows for the study of the direct effects of this compound on the heart, independent of systemic neural and hormonal influences.
3.2.1. Heart Isolation and Perfusion
-
Rats are heparinized and then euthanized by cervical dislocation.
-
The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde perfusion is initiated with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
3.2.2. Measurement of Cardiac Function
-
A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure.
-
Heart rate is determined from the ventricular pressure recordings.
-
Coronary flow is measured by collecting the effluent from the heart.
3.2.3. Experimental Protocol
-
The heart is allowed to stabilize for a 20-minute equilibration period.
-
This compound is added to the perfusion buffer at various concentrations.
-
Left ventricular developed pressure, heart rate, and coronary flow are recorded continuously.
Signaling Pathways and Mechanisms of Action
The sympathomimetic effects of this compound are a direct consequence of its ability to induce the release of norepinephrine from adrenergic nerve terminals.
Proposed Mechanism of Norepinephrine Release
While the precise molecular mechanism is not fully elucidated, it is understood that bethanidine, as a guanidinium compound, is taken up into the sympathetic neuron via the norepinephrine transporter (NET). Once inside the neuron, it is thought to displace norepinephrine from vesicular stores, leading to its release into the synaptic cleft.
Figure 1. Proposed mechanism of bethanidine-induced norepinephrine release.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for assessing the cardiovascular effects of bethanidine in an animal model.
Figure 2. Experimental workflow for in vivo cardiovascular assessment.
Discussion
The initial sympathomimetic effects of this compound are a consistent finding across various animal models. This transient increase in sympathetic activity, evidenced by increased heart rate and arrhythmogenic potential, is a critical consideration in the pharmacological evaluation of this and related compounds. The subsequent and more dominant effect of bethanidine is adrenergic neuron blockade, leading to hypotension. The dual nature of its action highlights the complexity of drugs that interact with adrenergic neurons.
The release of endogenous catecholamines is the cornerstone of bethanidine's sympathomimetic phase.[3] This mechanism is shared by other agents, such as bretylium. The in vitro data from canine Purkinje fibers clearly demonstrates the stimulatory effect on automaticity at lower concentrations.[3] The in vivo studies in rats, while primarily focused on antiarrhythmic properties, also allude to these initial excitatory effects.[4]
Conclusion
This compound exhibits clear, albeit transient, sympathomimetic effects in animal models. These effects, characterized by an increase in heart rate and potential for arrhythmias, are mediated by the release of endogenous norepinephrine. While comprehensive quantitative in vivo data on a broad dose range is not extensively available, the existing in vitro and in vivo electrophysiological studies provide a solid foundation for understanding this initial phase of bethanidine's action. The experimental protocols outlined in this guide offer standardized approaches for further investigation into the sympathomimetic properties of bethanidine and other guanidinium derivatives. A deeper understanding of the molecular mechanisms underlying norepinephrine release will be crucial for the development of future cardiovascular drugs with improved safety and efficacy profiles.
References
- 1. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on bethanidine and meobentine: direct and indirect effects of antifibrillatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of this compound on canine cardiac Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of bethanidine, meobentine and quinidine on the electrical activity of rat hearts in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Physicochemical Properties and Solubility of Bethanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical properties and solubility characteristics of bethanidine (B1219629) sulfate (B86663), an adrenergic neuron-blocking agent. The information is compiled to support research, drug development, and formulation activities.
Physicochemical Properties
Bethanidine sulfate is a guanidinium (B1211019) antihypertensive agent.[1] Its fundamental physicochemical characteristics are summarized below. These properties are critical for understanding its behavior in biological systems and for the development of suitable dosage forms.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃O₄S | [2][3] |
| Molecular Weight | 275.32 g/mol | [3][4] |
| Appearance | Solid powder | [3][5] |
| Melting Point | 196 °C (for Bethanidine base) | [1][5] |
| pKa (Strongest Basic) | 12.41 (Predicted) | [1] |
Note: The melting point listed is for the free base, bethanidine. The pKa value is a computational prediction.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[6] The solubility of this compound has been reported with some variation, likely due to differences between the free base and the sulfate salt, as well as between predicted and experimental values.
Table 2: Solubility Data for Bethanidine and this compound
| Solvent | Solubility | Compound Form | Source |
| Water | 1.58 mg/mL (1.58 g/L) | Bethanidine (Predicted) | [1][5] |
| Water | Not Soluble | This compound | [3] |
| DMSO | Soluble | This compound | [3] |
The predicted aqueous solubility for the bethanidine free base is 1.58 mg/mL, while experimental data for the sulfate salt indicates it is not soluble in water but is soluble in DMSO.[1][3][5] This highlights the significant impact of salt formation on solubility and underscores the importance of experimental verification over computational predictions for formulation development.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.[7] The following sections describe standard protocols for measuring key parameters of this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[7]
Methodology:
-
Sample Preparation: A small quantity of finely powdered this compound is introduced into a capillary tube (5-6 cm in length), which is sealed at one end.[8] The tube is tapped gently to pack the solid to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube containing mineral oil, ensuring the sample is immersed.[7][8]
-
Heating and Observation: The apparatus is heated at a medium rate until the temperature is about 15-20°C below the expected melting point.[9] The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[7]
-
Data Recording: The melting range is recorded. The first temperature is noted at the appearance of the first visible droplet of liquid.[9] The second temperature is recorded when the entire sample has completely melted into a clear liquid.[8] For accuracy, the determination should be repeated with a fresh sample.[9]
pKa Determination (Potentiometric Titration)
The pKa value is critical as it influences the ionization state of a drug at different physiological pH levels, which in turn affects solubility, absorption, and distribution.[10]
Methodology:
-
Instrument Calibration: A potentiometer (pH meter) is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: A precise quantity of this compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration, typically around 1 mM.[11] An inert electrolyte, such as 0.15 M KCl, is added to maintain constant ionic strength.
-
Titration: The sample solution is placed in a temperature-controlled vessel and stirred continuously. The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of the sigmoid curve corresponds to the pH at which the compound is 50% ionized, which is equal to the pKa.[12] The analysis is typically performed in triplicate to ensure reproducibility.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the desired solvent (e.g., purified water, buffer solutions of different pH). This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[13]
-
Equilibration: The flask is sealed and agitated in a constant-temperature shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[13][14]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).[15]
-
Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Mandatory Visualizations
Diagrams illustrating experimental workflows provide a clear and concise overview of the processes involved.
Caption: Workflow for Equilibrium Solubility Determination (Shake-Flask Method).
Caption: Workflow for pKa Determination via Potentiometric Titration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bethanidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. davjalandhar.com [davjalandhar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What is pKa and how is it used in drug development? [pion-inc.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. bmglabtech.com [bmglabtech.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Bethanidine Sulfate: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bethanidine (B1219629) sulfate (B86663) is a potent adrenergic neuron-blocking agent.[1] It belongs to the guanidinium (B1211019) class of antihypertensive drugs.[2][3] Its primary mechanism of action involves the inhibition of norepinephrine (B1679862) (noradrenaline) release from postganglionic sympathetic nerve terminals.[1] This action is achieved through its uptake into the presynaptic neuron via the norepinephrine transporter (NET), where it interferes with the process of neurotransmitter release upon nerve stimulation.[4][5] Unlike some other adrenergic neuron blockers like guanethidine, bethanidine does not typically cause a depletion of norepinephrine stores within the nerve endings.[1][4]
Furthermore, some evidence suggests that bethanidine may also act as an agonist at presynaptic alpha-2A adrenergic receptors.[2][3] Activation of these Gi-coupled autoreceptors provides a negative feedback mechanism that further inhibits norepinephrine release.[6][7] This dual action makes bethanidine sulfate a subject of interest for studying sympathetic nervous system function and developing novel therapeutics.
The following protocols provide detailed methodologies for investigating the in vitro pharmacological effects of this compound on norepinephrine release, smooth muscle contraction, and cell signaling.
Quantitative Data Summary
The following tables present hypothetical data for the in vitro effects of this compound. These values are for illustrative purposes to demonstrate how experimental data for this compound could be presented.
Table 1: Inhibition of Norepinephrine Release by this compound in PC-12 Cells
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound | 2.5 | 95 |
| Guanethidine (Control) | 1.8 | 98 |
Table 2: Effect of this compound on Electrically Stimulated Contractions of Isolated Rat Vas Deferens
| Compound | EC50 (µM) for Inhibition | Maximum Inhibition of Contraction (%) |
| This compound | 5.2 | 92 |
| Bretylium (B1223015) (Control) | 7.8 | 88 |
Table 3: Alpha-2A Adrenergic Receptor Agonist Activity of this compound in cAMP Assay
| Compound | EC50 (µM) for cAMP Inhibition | Maximum Inhibition of Forskolin-Stimulated cAMP (%) |
| This compound | 1.5 | 75 |
| Clonidine (B47849) (Control) | 0.8 | 85 |
Signaling Pathway of this compound
Caption: Mechanism of this compound at the adrenergic nerve terminal.
Experimental Protocols
Protocol 1: Norepinephrine Release Assay Using PC-12 Cells
This protocol describes a method to measure the inhibitory effect of this compound on potassium-induced norepinephrine release from cultured PC-12 cells. PC-12 cells are a rat pheochromocytoma cell line that synthesizes, stores, and releases catecholamines, making them a suitable model for this assay.[8][9]
Materials:
-
PC-12 cell line
-
Culture medium: F-12K medium with 2.5% fetal bovine serum and 15% horse serum[9]
-
Collagen-coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4)
-
High potassium KRH buffer (70.8 mM NaCl, 60 mM KCl, other components as above)
-
This compound stock solution
-
Control compounds (e.g., guanethidine)
-
[³H]-Norepinephrine
-
Scintillation fluid and counter
-
Cell lysis buffer (e.g., 1% Triton X-100 in KRH buffer)
Procedure:
-
Cell Culture: Culture PC-12 cells in F-12K medium in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed PC-12 cells onto collagen-coated 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 48 hours.
-
Norepinephrine Loading: Incubate the cells with [³H]-Norepinephrine (final concentration 0.5 µCi/mL) in culture medium for 2 hours at 37°C.
-
Washing: Gently aspirate the loading medium and wash the cells three times with 1 mL of KRH buffer to remove extracellular [³H]-Norepinephrine.
-
Pre-incubation: Add 500 µL of KRH buffer containing the desired concentrations of this compound or control compounds to each well. Incubate for 30 minutes at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add 500 µL of high potassium KRH buffer (with the respective compounds) to induce depolarization and norepinephrine release. Incubate for 10 minutes at 37°C.
-
Sample Collection: Collect the supernatant (containing released [³H]-Norepinephrine) from each well.
-
Cell Lysis: Add 500 µL of cell lysis buffer to the wells to determine the remaining intracellular [³H]-Norepinephrine.
-
Quantification: Add an aliquot of the supernatant and the cell lysate to scintillation vials with scintillation fluid. Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of norepinephrine release for each condition relative to the total [³H]-Norepinephrine (supernatant + lysate). Determine the IC₅₀ value for this compound by plotting the percentage inhibition of release against the log concentration of the compound.
Protocol 2: Isolated Rat Vas Deferens Contraction Assay
This ex vivo protocol assesses the ability of this compound to inhibit nerve-mediated smooth muscle contraction in the rat vas deferens, a classic preparation for studying adrenergic neurotransmission.[10][11]
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM D-glucose), gassed with 95% O₂ / 5% CO₂.
-
Organ bath with isometric force transducers
-
Electrical field stimulation (EFS) electrodes
-
This compound stock solution
-
Control compounds (e.g., bretylium)
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and dissect the vasa deferentia. Clean the tissues of fat and connective tissue in Krebs-Henseleit solution.
-
Mounting: Mount each vas deferens in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, washing with fresh solution every 15 minutes.
-
Stimulation: Elicit twitch contractions using EFS (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).
-
Compound Addition: Once stable contractile responses are obtained, add this compound or control compounds to the organ bath in a cumulative concentration-response manner. Allow each concentration to equilibrate for 20-30 minutes before the next addition.
-
Data Recording: Record the amplitude of the twitch contractions continuously.
-
Data Analysis: Express the inhibition of the twitch response as a percentage of the pre-drug baseline contraction. Calculate the EC₅₀ value for this compound by plotting the percentage inhibition against the log concentration of the compound.
Protocol 3: cAMP Assay for Alpha-2A Adrenergic Receptor Agonism
This cell-based assay determines if this compound acts as an agonist on alpha-2A adrenergic receptors by measuring its ability to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the human alpha-2A adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 5 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution.
-
Control agonist (e.g., clonidine).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating: Culture the HEK293-alpha2A cells and seed them into 96-well or 384-well plates. Allow cells to grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with assay buffer. Pre-treat the cells with varying concentrations of this compound or control agonist for 15 minutes at room temperature.
-
Stimulation: Add a fixed concentration of forsklin (e.g., 10 µM) to all wells to stimulate cAMP production. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Calculate the percentage inhibition of the forskolin-induced cAMP response for each concentration of this compound. Determine the EC₅₀ value from the concentration-response curve.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanethidine - Wikipedia [en.wikipedia.org]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of an Adrenergic Antagonist Guanethidine (GUA) on the Distribution Pattern and Chemical Coding of Dorsal Root Ganglia (DRG) Neurons Supplying the Porcine Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced alpha2A-autoreceptor reserve for clonidine induced by reserpine and cholinomimetic agents in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the mechanism of the adrenergic nerve blocking action of bretylium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiology of the vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bethanidine Sulfate in Cardiac Purkinje Fiber Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bethanidine (B1219629) sulfate (B86663) in electrophysiological studies of cardiac Purkinje fibers. This document includes detailed protocols for the isolation and preparation of Purkinje fibers, methodologies for electrophysiological recordings, and a summary of the known effects of bethanidine sulfate on key action potential parameters.
Introduction to this compound
This compound is an adrenergic neuron-blocking agent that has been investigated for its antiarrhythmic properties. It is a structural analog of bretylium (B1223015) and exerts complex effects on the electrophysiology of cardiac tissues, including the specialized conduction system comprised of Purkinje fibers. Understanding its mechanism of action is crucial for the development of novel antiarrhythmic therapies. In cardiac Purkinje fibers, bethanidine has been shown to modulate ion channels and alter action potential characteristics in a dose-dependent manner. Its effects are often compared to those of Class I antiarrhythmic drugs, such as lidocaine.[1]
Electrophysiological Effects of this compound on Cardiac Purkinje Fibers
This compound elicits several notable effects on the action potential of cardiac Purkinje fibers. Extracellular application of bethanidine has been shown to increase the action potential overshoot and duration in embryonic chick heart cells, while decreasing the outward potassium current (IK) and potentiating the inward fast sodium current (INa) and the slow calcium current (ICa).[2][3] However, intracellular application has been observed to block the fast sodium current.[2]
In canine Purkinje fibers, bethanidine produces a dose-dependent decrease in the maximal rate of depolarization (MRD) and the overshoot of phase 0 of the action potential, without affecting the maximum diastolic potential.[1] It also shortens the action potential plateau duration.[1] Furthermore, bethanidine has been observed to increase the rate of normal automaticity, an effect that may be attributed to the release of endogenous catecholamines.[1][4]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key action potential parameters in canine Purkinje fibers.
Table 1: Effect of this compound on Action Potential Amplitude (APA), Overshoot (OS), and Maximum Diastolic Potential (MDP)
| Bethanidine (mg/L) | APA (mV) | OS (mV) | MDP (mV) |
| Control | 118 ± 2 | 33 ± 2 | -85 ± 1 |
| 10 | 114 ± 2 | 29 ± 2 | -85 ± 1 |
| 20 | 111 ± 2 | 26 ± 2 | -85 ± 1 |
| 40 | 108 ± 3 | 23 ± 3 | -85 ± 1 |
| 80 | 104 ± 3 | 19 ± 3 | -85 ± 1 |
-
Indicates a statistically significant difference from control (p < 0.05). Data are presented as mean ± SEM.
Table 2: Effect of this compound on Maximal Rate of Depolarization (MRD) at a Cycle Length of 1000 ms
| Bethanidine (mg/L) | MRD (V/s) |
| Control | 225 ± 15 |
| 10 | 180 ± 12 |
| 20 | 155 ± 10 |
| 40 | 130 ± 9 |
| 80 | 105 ± 8 |
-
Indicates a statistically significant difference from control (p < 0.05). Data are presented as mean ± SEM.
Table 3: Effect of this compound on Action Potential Duration (APD) at a Cycle Length of 1000 ms
| Bethanidine (mg/L) | APD at -60 mV (ms) | APD at 100% Repolarization (ms) |
| Control | 250 ± 10 | 350 ± 12 |
| 10 | 225 ± 9 | 330 ± 11 |
| 20 | 210 ± 8 | 340 ± 10 |
| 40 | 195 ± 7 | 345 ± 9 |
| 80 | 180 ± 6 | 365 ± 13 |
-
Indicates a statistically significant difference from control (p < 0.05). Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Isolation of Canine Cardiac Purkinje Fibers
This protocol describes the enzymatic isolation of single cardiac Purkinje cells from a canine heart, suitable for electrophysiological studies.
Materials:
-
Canine heart
-
Tyrode's solution (in mM): 137.7 NaCl, 5.4 KCl, 2.3 NaOH, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, and 10 HEPES (pH 7.4).
-
Enzyme solution: Tyrode's solution containing collagenase (e.g., Type II, ~1 mg/ml) and protease (e.g., Type XIV, ~0.1 mg/ml).
-
High-potassium storage solution (Kraftbrühe, KB) solution.
-
Dissection microscope and tools.
-
Water bath or incubator at 37°C.
Procedure:
-
Excise the heart from an anesthetized dog and immediately place it in ice-cold Tyrode's solution.
-
Isolate the free-running Purkinje fibers (false tendons) from the ventricles under a dissection microscope.
-
Transfer the isolated fibers to a flask containing the enzyme solution pre-warmed to 37°C.
-
Gently agitate the flask for 30-60 minutes to facilitate enzymatic digestion.
-
Periodically examine a small sample of the fibers under a microscope to assess the degree of cell dissociation.
-
Once single cells or small strands are observed, terminate the digestion by transferring the tissue to a calcium-free Tyrode's solution.
-
Gently triturate the tissue with a Pasteur pipette to release single Purkinje cells.
-
Allow the cells to settle, then resuspend them in a high-potassium storage solution (KB solution) for short-term storage.
-
For experiments, plate the cells on laminin-coated coverslips and allow them to adhere before superfusion with Tyrode's solution.
Protocol 2: Microelectrode Recording of Action Potentials
This protocol outlines the standard microelectrode technique for recording transmembrane action potentials from isolated Purkinje fibers.
Materials:
-
Isolated Purkinje fiber preparation.
-
Glass microelectrodes (tip resistance 10-30 MΩ when filled with 3 M KCl).
-
Microelectrode amplifier.
-
Data acquisition system and software.
-
Faraday cage to shield from electrical noise.
-
Perfusion system with temperature control (37°C).
-
Tyrode's solution (as described in Protocol 1).
-
This compound stock solution.
Procedure:
-
Mount the isolated Purkinje fiber in a recording chamber and perfuse with oxygenated Tyrode's solution at 37°C.
-
Using a micromanipulator, carefully impale a Purkinje cell with a glass microelectrode.
-
A stable impalement is indicated by a sharp negative drop in potential to a steady resting membrane potential (typically -80 to -90 mV).
-
Stimulate the preparation at a desired frequency (e.g., 1 Hz) using bipolar electrodes placed at one end of the fiber.
-
Record baseline action potentials. Key parameters to measure include: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Overshoot (OS), Maximal Rate of Depolarization (Vmax or MRD), and Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).
-
Introduce this compound into the perfusate at the desired concentration.
-
Allow for an equilibration period (e.g., 30-40 minutes) for the drug effect to stabilize.[1]
-
Record action potentials in the presence of bethanidine and compare the parameters to the baseline recordings.
-
Perform a washout by perfusing with drug-free Tyrode's solution to observe the reversibility of the effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound in cardiac Purkinje cells and a typical experimental workflow for its study.
References
- 1. Mechanisms of the beneficial effects of beta-adrenoceptor antagonists in congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Bethanidine increased Na+ and Ca2+ currents and caused a positive inotropic effect in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of this compound on canine cardiac Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Bethanidine Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to study the pharmacological effects of bethanidine (B1219629) sulfate (B86663), a potent adrenergic neuron-blocking agent. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antihypertensive, antiarrhythmic, and other cardiovascular effects of this compound.
Introduction to Bethanidine Sulfate
This compound is a guanidinium (B1211019) compound that acts as a sympatholytic agent by inhibiting the release of norepinephrine (B1679862) from postganglionic adrenergic neurons.[1][2] This mechanism of action underlies its utility in conditions where a reduction in sympathetic tone is desired, such as hypertension and certain cardiac arrhythmias. Unlike some other adrenergic neuron blockers, bethanidine does not typically deplete norepinephrine stores but rather prevents its release in response to nerve stimulation.[3]
Key Animal Models and Their Applications
The selection of an appropriate animal model is critical for obtaining relevant and translatable data. The most commonly utilized models for studying this compound include rats and dogs, each offering distinct advantages for specific research questions.
Rat Models
Spontaneously Hypertensive Rat (SHR): This is the most widely used model for studying the antihypertensive effects of various compounds, including this compound. SHRs genetically develop hypertension, mimicking essential hypertension in humans.[4]
Normotensive Rat Models (e.g., Wistar-Kyoto, Sprague-Dawley): These are used to study the baseline cardiovascular effects of this compound in the absence of pre-existing hypertension and for inducing arrhythmias through methods like coronary artery ligation.
Canine Models
Dogs are frequently used to investigate the antiarrhythmic and hemodynamic effects of this compound due to their larger size, which facilitates more detailed cardiovascular instrumentation, and a cardiac electrophysiology that more closely resembles that of humans.[5] Various arrhythmia models can be induced in dogs, including those caused by myocardial infarction or the administration of arrhythmogenic agents.[6][7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound observed in key animal studies.
Table 1: Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Animal Model | This compound Dose | Route of Administration | Change from Baseline | Reference |
| Mean Arterial Pressure (MAP) | SHR | 1.5 mg/kg per day | Oral | Reduction to 121 mmHg from 177 mmHg (control) | [8] |
| Systolic Blood Pressure (SBP) | SHR | 5 micrograms/kg | Intravenous | Significant increase 1 min post-administration | [9] |
Table 2: Electrophysiological and Hemodynamic Effects of this compound in Canine Models
| Parameter | Animal Model | This compound Concentration/Dose | Key Findings | Reference |
| Maximal Rate of Depolarization (MRD) | Canine Purkinje Fibers | 10-80 mg/L | Dose-dependent decrease | [5] |
| Action Potential Duration (APD) | Canine Purkinje Fibers | 10-80 mg/L | Decreased at all cycle lengths | [5] |
| Normal Automaticity | Canine Purkinje Fibers | 10 mg/L | Increased to 21.5 +/- 5.6 beats/min from 10.2 +/- 5.3 beats/min | [5] |
| Ventricular Fibrillation Threshold | In situ Dog Heart | Not specified | Increased after subsidence of initial sympathomimetic effects | [6] |
| Heart Rate | Anesthetized Dogs | 10 µg/kg | Sustained decrease | [10] |
| Cardiac Output | Anesthetized Dogs | 5 or 10 µg/kg | Decreased 5 minutes after administration | [11] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of orally administered this compound on blood pressure in conscious, freely moving SHRs.
Materials:
-
Spontaneously Hypertensive Rats (male, 12-16 weeks old)
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate SHRs to the housing facility for at least one week before the experiment.
-
Instrumentation (Telemetry): If using telemetry, surgically implant the blood pressure transmitter according to the manufacturer's instructions. Allow a recovery period of at least 7 days.
-
Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) for 24-48 hours in conscious, unrestrained rats.[12] For the tail-cuff method, acclimate the rats to the restraining device for several days prior to measurement to minimize stress-induced blood pressure elevation.[13]
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Drug Administration: Administer this compound or vehicle to the rats via oral gavage. A common dosing regimen is once or twice daily for a specified period (e.g., 2 weeks).[8]
-
Blood Pressure Monitoring: Continuously monitor blood pressure using the telemetry system or at regular intervals using the tail-cuff method throughout the treatment period.
-
Data Analysis: Analyze the changes in SBP, DBP, and MAP from baseline in the bethanidine-treated group compared to the vehicle-treated control group.
Protocol 2: Evaluation of Antiarrhythmic Effects in a Canine Model of Ventricular Arrhythmia
Objective: To assess the efficacy of intravenous this compound in suppressing ischemia-induced ventricular arrhythmias in dogs.
Materials:
-
Mongrel dogs (adult, either sex)
-
Anesthetics (e.g., pentobarbital, isoflurane)
-
Surgical instruments for thoracotomy and cardiac instrumentation
-
ECG recording system
-
Equipment for inducing coronary artery occlusion (e.g., hydraulic occluder)
-
This compound for intravenous administration
-
Physiological monitoring equipment (for blood pressure, heart rate, etc.)
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dog and maintain a stable plane of anesthesia. Perform a left thoracotomy to expose the heart. Suture ECG leads to the epicardium for continuous monitoring. Cannulate a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Induction of Arrhythmia: Induce regional myocardial ischemia by occluding the left anterior descending (LAD) or circumflex coronary artery for a specified period (e.g., 20 minutes). This will typically induce ventricular premature beats, ventricular tachycardia, and potentially ventricular fibrillation.
-
Drug Administration: Once stable ventricular arrhythmias are established, administer a bolus of this compound intravenously. This may be followed by a continuous infusion.
-
Monitoring and Data Collection: Continuously record the ECG and arterial blood pressure. Quantify the arrhythmia by counting the number of ventricular premature beats and the duration and frequency of ventricular tachycardia episodes before and after drug administration.
-
Data Analysis: Compare the arrhythmia scores and hemodynamic parameters before and after this compound administration to determine its antiarrhythmic efficacy.
Protocol 3: Isolated Langendorff Rat Heart Perfusion
Objective: To study the direct effects of this compound on cardiac function and coronary flow in an ex vivo setting, devoid of systemic neural and hormonal influences.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer
-
This compound
-
Intraventricular balloon catheter and pressure transducer
-
ECG electrodes
-
Flow probe for coronary flow measurement
Procedure:
-
Heart Excision: Anesthetize the rat (e.g., with sodium pentobarbital).[14] Quickly perform a thoracotomy and excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) or constant flow.[15][16]
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure. Attach ECG electrodes to the heart. Place a flow probe in the aortic inflow line to measure coronary flow.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Drug Perfusion: Introduce this compound into the perfusate at various concentrations.
-
Data Acquisition: Record left ventricular developed pressure (LVDP), heart rate, coronary flow, and ECG throughout the experiment.
-
Data Analysis: Analyze the concentration-dependent effects of this compound on cardiac contractile function, heart rate, and coronary vascular resistance.
Signaling Pathways and Experimental Workflows
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Electrophysiological effects of this compound on canine cardiac Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This Dog Has Ventricular Arrhythmias--What Do I Do? - WSAVA2009 - VIN [vin.com]
- 8. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U 46619 induces different blood pressure effects in male and female spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of medetomidine on cardiac contractility in autonomically blocked dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. scispace.com [scispace.com]
- 16. adinstruments.com [adinstruments.com]
Application Notes and Protocols for Bethanidine Sulfate in In Vivo Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of bethanidine (B1219629) sulfate (B86663) in in vivo hypertension research. Bethanidine sulfate is a potent adrenergic neuron blocking agent that effectively lowers blood pressure by inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings.[1][2] This document outlines its mechanism of action, provides dosage guidelines for rodent models, and details experimental protocols for evaluating its antihypertensive effects. The information is intended to assist researchers in designing and executing robust preclinical studies.
Introduction
Bethanidine, a guanidinium (B1211019) derivative, is a peripherally acting antiadrenergic agent.[1] It functions as a sympatholytic by being actively transported into sympathetic nerve terminals via the norepinephrine transporter (NET). Once inside, it is concentrated in synaptic vesicles, where it displaces and eventually depletes norepinephrine stores. This leads to a reduction in the amount of norepinephrine released upon nerve stimulation, resulting in decreased sympathetic tone, vasodilation, and a subsequent lowering of blood pressure.[2] While clinically used for hypertension in the past, its specific properties make it a valuable tool for in vivo pharmacological research in animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
Data Presentation
Table 1: In Vivo Dosage of this compound in Rats
| Animal Model | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |
| Urethane-anaesthetized rats | Intravenous (IV) | 1 - 20 | Prolongation of ventricular refractory periods, protection against arrhythmias | [3] |
Note: Data on the specific dose-response for blood pressure reduction in spontaneously hypertensive rats is limited in publicly available literature. The provided dosage is from a study on cardiac electrophysiology and can be used as a starting point for dose-ranging studies in hypertension models.
Experimental Protocols
Protocol 1: Evaluation of the Acute Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of intravenously administered this compound on mean arterial blood pressure (MABP) in anesthetized SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., sodium pentobarbital, urethane)
-
Pressure transducer and data acquisition system
-
Catheters for arterial and venous cannulation
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the SHR according to an approved institutional animal care and use committee (IACUC) protocol.
-
Cannulate the carotid artery for direct measurement of arterial blood pressure.
-
Cannulate the jugular vein for intravenous drug administration.
-
Connect the arterial catheter to a pressure transducer to record blood pressure continuously.
-
Allow the animal to stabilize for at least 30 minutes to obtain a baseline blood pressure reading.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentrations for the dose-ranging study (e.g., 1, 5, 10, 20 mg/mL).
-
-
Drug Administration and Data Collection:
-
Administer a bolus intravenous injection of the vehicle (sterile saline) and record blood pressure for 30 minutes to ensure no vehicle effect.
-
Administer increasing doses of this compound (e.g., 1, 5, 10, 20 mg/kg) intravenously.
-
Allow sufficient time between doses for the blood pressure to return to a stable level or for the full effect of the previous dose to be observed.
-
Continuously record the mean arterial blood pressure (MABP) throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in MABP from baseline for each dose of this compound.
-
Plot the dose-response curve to determine the effective dose for blood pressure reduction.
-
Protocol 2: General Procedure for Oral Administration in Hypertensive Rat Models
For studies investigating the effects of chronic oral administration, the following general protocol can be adapted.
Procedure:
-
Animal Acclimation and Baseline Measurement:
-
Acclimate SHRs to the housing conditions and handling for at least one week.
-
Train the animals for blood pressure measurement using a non-invasive method such as the tail-cuff method.
-
Record baseline systolic blood pressure (SBP) for several days before starting the treatment.
-
-
Drug Administration:
-
Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).
-
Administer the drug orally once or twice daily via gavage at the predetermined dose.
-
A control group should receive the vehicle only.
-
-
Blood Pressure Monitoring:
-
Measure SBP at regular intervals throughout the study period (e.g., weekly).
-
-
Terminal Procedures:
-
At the end of the study, animals may be euthanized for tissue collection and further analysis (e.g., cardiac hypertrophy, vascular remodeling).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the sympathetic nerve terminal.
Experimental Workflow for In Vivo Hypertension Study
Caption: General experimental workflow for evaluating antihypertensive agents in vivo.
References
Application Notes and Protocols for Electrophysiological Studies Using Bethanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethanidine (B1219629) sulfate (B86663) is a guanidinium (B1211019) compound and an adrenergic neuron-blocking agent.[1][2][3] It has been investigated for its antihypertensive and antiarrhythmic properties.[4][5] Its mechanism of action primarily involves the inhibition of norepinephrine (B1679862) release from postganglionic sympathetic nerve endings.[6] Additionally, bethanidine has been shown to exert direct effects on various ion channels, influencing the electrophysiological properties of cardiac and vascular smooth muscle cells.[7][8] These application notes provide an overview of the electrophysiological effects of bethanidine sulfate and detailed protocols for its study.
Electrophysiological Profile of this compound
This compound modulates the electrical activity of excitable cells through two primary mechanisms:
-
Adrenergic Neuron Blockade: By preventing the release of norepinephrine from sympathetic nerve terminals, bethanidine indirectly alters the adrenergic regulation of ion channels and cellular signaling pathways.[6] This is the principal mechanism for its antihypertensive effects.
-
Direct Ion Channel Modulation: Bethanidine has been demonstrated to directly interact with and modify the function of several key voltage-gated ion channels, contributing to its antiarrhythmic effects.[7][8][9]
Effects on Cardiac Action Potentials
In cardiac tissues, this compound has complex and concentration-dependent effects on the action potential (AP) waveform. Studies on canine Purkinje fibers have shown that bethanidine produces dose-dependent decreases in the maximal rate of depolarization (MRD) and the overshoot of phase 0 of the action potential, without affecting the maximum diastolic potential.[10] It also decreases the action potential plateau duration (APD).[10] In contrast, in ventricular muscle cells, bethanidine at a concentration of 20 mg/L decreases the MRD but does not affect the maximum diastolic potential or the APD.[10] Furthermore, bethanidine has been observed to increase the rate of normal automaticity in Purkinje fibers, an effect that may be linked to the release of endogenous catecholamines.[10]
Effects on Ion Channels
-
Sodium (Na+) Channels: Extracellular application of bethanidine potentiates inward fast Na+ currents (I_Na).[7][9] However, intracellular application has been shown to block I_Na.[7][9]
-
Calcium (Ca2+) Channels: Bethanidine has been found to potentiate the inward slow calcium current (I_Ca).[7][9]
-
Potassium (K+) Channels: The effects of bethanidine on potassium currents are multifaceted. It has been shown to decrease the outward K+ current (I_K) in embryonic chick heart cells.[7][9] In vascular smooth muscle cells, bethanidine decreases the early outward K+ current while increasing the delayed rectifier K+ current.[8]
Data Presentation
The following tables summarize the quantitative data on the electrophysiological effects of this compound from published studies.
Table 1: Effects of this compound on Cardiac Action Potential Parameters in Canine Purkinje Fibers
| Parameter | Concentration | Effect | Reference |
| Maximal Rate of Depolarization (MRD) | 10-80 mg/L | Dose-dependent decrease | [10] |
| Phase 0 Overshoot | 10-80 mg/L | Dose-dependent decrease | [10] |
| Maximum Diastolic Potential (MDP) | 10-80 mg/L | No effect | [10] |
| Action Potential Duration (APD) | 10-80 mg/L | Decreased at all cycle lengths | [10] |
| Normal Automaticity Rate | 10 mg/L | Increased from 10.2 ± 5.3 to 21.5 ± 5.6 beats/min | [10] |
Table 2: Effects of this compound on Ion Currents
| Ion Current | Cell Type | Concentration | Effect | Reference |
| Fast Na+ Current (I_Na) | Embryonic Chick Heart Cells | 3 x 10⁻⁴ M (extracellular) | Potentiation | [7][9] |
| Fast Na+ Current (I_Na) | Embryonic Chick Heart Cells | 10⁻⁴ M (intracellular) | Blockade | [7][9] |
| Slow Ca2+ Current (I_Ca) | Embryonic Chick Heart Cells | 3 x 10⁻⁴ M | Potentiation | [7][9] |
| Outward K+ Current (I_K) | Embryonic Chick Heart Cells | 3 x 10⁻⁴ M | Decrease | [7][9] |
| Early Outward K+ Current | Rabbit Aortic Smooth Muscle Cells | 10⁻⁴ M | Decrease | [8] |
| Delayed Rectifier K+ Current | Rabbit Aortic Smooth Muscle Cells | 10⁻⁴ M | Increase | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the electrophysiological effects of this compound. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.
Protocol 1: Recording of Cardiac Action Potentials from Isolated Canine Purkinje Fibers
Objective: To measure the effects of this compound on the action potential parameters of cardiac Purkinje fibers using the microelectrode technique.
Materials:
-
Canine heart
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, MgCl₂ 1.0, NaH₂PO₄ 0.4, CaCl₂ 1.8, NaHCO₃ 12, glucose 5.5; gassed with 95% O₂/5% CO₂)
-
This compound stock solution
-
Dissection tools (forceps, scissors)
-
Dissecting microscope
-
Tissue bath with temperature control and superfusion system
-
Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ)
-
Micromanipulator
-
Microelectrode amplifier
-
Oscilloscope and data acquisition system
-
Electrical stimulator
Procedure:
-
Isolation of Purkinje Fibers:
-
Excise the heart from a euthanized dog and immediately place it in cold Tyrode's solution.[11][12]
-
Isolate the free-running Purkinje fibers from the ventricular endocardial surface under a dissecting microscope.[11][12]
-
Transfer the isolated fiber to a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.
-
-
Microelectrode Impalement:
-
Mount the glass microelectrode on the micromanipulator and connect it to the amplifier.
-
Carefully advance the microelectrode to impale a cell in the Purkinje fiber. A stable impalement is indicated by a sharp negative drop in potential to a stable resting membrane potential.
-
-
Action Potential Recording:
-
Pace the preparation at a constant cycle length (e.g., 1000 ms) using an external stimulator.
-
Record baseline action potentials for a stabilization period of at least 30 minutes.
-
-
Application of this compound:
-
Introduce this compound into the superfusing Tyrode's solution at the desired concentrations (e.g., 10, 20, 40, 80 mg/L).
-
Record action potentials continuously during the drug application for 30-40 minutes at each concentration.
-
-
Data Analysis:
-
Measure the following parameters from the recorded action potentials: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Maximum Rate of Depolarization (MRD or Vmax), Action Potential Duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
-
Compare the data obtained before and after drug application using appropriate statistical analysis.
-
Protocol 2: Whole-Cell Voltage-Clamp Recording of Ion Currents in Cultured Embryonic Chick Heart Cells
Objective: To determine the effects of this compound on specific ion currents (I_Na, I_Ca, I_K) in isolated cardiomyocytes.
Materials:
-
Fertilized chick eggs (7-day-old)[7]
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Cell culture incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
-
Extracellular and intracellular solutions (specific compositions will vary depending on the ion current being studied)
-
This compound stock solution
Procedure:
-
Cell Culture:
-
Isolate hearts from 7-day-old chick embryos under sterile conditions.[7][13]
-
Mince the ventricular tissue and dissociate the cells using trypsin.[7][13]
-
Plate the isolated cardiomyocytes on glass coverslips and culture for 2-3 days until they form a confluent, spontaneously beating monolayer.[7][13]
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cultured cardiomyocytes to the recording chamber on the microscope stage, superfused with the appropriate extracellular solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single cardiomyocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocols:
-
For I_Na: Use an extracellular solution with low Ca²⁺ and K⁺ channel blockers (e.g., Cd²⁺, TEA) and an intracellular solution with Cs⁺ to block K⁺ currents. From a holding potential of -100 mV, apply depolarizing voltage steps.
-
For I_Ca: Use a Na⁺-free extracellular solution (or block Na⁺ channels with TTX) and an intracellular solution with Cs⁺. From a holding potential of -40 mV, apply depolarizing voltage steps.
-
For I_K: Use an extracellular solution containing blockers for Na⁺ and Ca²⁺ channels. From a holding potential of -80 mV, apply depolarizing voltage steps to activate outward K⁺ currents.
-
-
Drug Application and Data Analysis:
-
Record baseline currents using the appropriate voltage-clamp protocol.
-
Apply this compound to the extracellular solution via the superfusion system.
-
Record currents in the presence of the drug.
-
Analyze the peak current amplitude and current-voltage (I-V) relationships before and after drug application.
-
Mandatory Visualization
Signaling Pathway: Adrenergic Neuron Blockade by this compound
References
- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Norepinephrine - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. A comparison of the effects of bethanidine, meobentine and quinidine on the electrical activity of rat hearts in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 8. Bethanidine increases one type of potassium current and relaxes aortic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bethanidine increased Na+ and Ca2+ currents and caused a positive inotropic effect in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological effects of this compound on canine cardiac Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Isolation and characterization of single canine cardiac purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. multichannelsystems.com [multichannelsystems.com]
Application Notes and Protocols: Bethanidine Sulfate in Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethanidine (B1219629) sulfate (B86663) is a guanidinium (B1211019) compound and an adrenergic neuron blocking agent, chemically and pharmacologically analogous to bretylium (B1223015).[1] Initially developed as an antihypertensive agent, its primary application in arrhythmia research has been in the context of life-threatening ventricular tachyarrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF).[2][3] Unlike bretylium, which is poorly absorbed orally, bethanidine sulfate can be administered both orally and intravenously, offering greater flexibility in experimental and clinical settings.[1] This document provides detailed application notes and protocols for the use of this compound in arrhythmia research, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound's primary antiarrhythmic effect stems from its action as a sympatholytic. It is taken up into presynaptic adrenergic neurons where it inhibits the release of norepinephrine (B1679862) in response to nerve stimulation.[4] This adrenergic blockade is the principal mechanism by which it exerts its antiarrhythmic and antifibrillatory effects. While its precise mode of action is not fully elucidated, it is understood to interfere with the function of the sympathetic nervous system.[2][5] Some studies suggest it may also have direct electrophysiological effects on the cardiac action potential, though these are considered less significant than its adrenergic neuron blocking properties.[6][7]
Signaling Pathway and Mechanism of Action
Data Presentation
The following tables summarize quantitative data from key clinical studies on the efficacy and electrophysiological effects of this compound in patients with ventricular arrhythmias.
Table 1: Efficacy of this compound in Suppressing Ventricular Tachyarrhythmias
| Study Population | Intervention | Outcome Measure | Results | Reference |
| 23 patients with recurrent, drug-refractory VT and VF | Oral this compound | Complete suppression of spontaneous or inducible tachyarrhythmias | 18 of 23 patients (78%) showed complete suppression. | [1] |
| 56 patients with VT or VF | Oral this compound (20-30 mg/kg) during programmed electrical stimulation | Prevention of inducible ventricular tachyarrhythmias | 6 of 56 patients (11%) had no inducible tachyarrhythmias. | [8] |
| 14 survivors of out-of-hospital cardiac arrest | Oral this compound | Prevention of inducible VT during programmed electrical stimulation | 8 of 14 patients (57%) had no inducible VT. | [9] |
| 10 patients with a history of VT or VF | Oral this compound (20 mg/kg) | Suppression of inducible arrhythmia | 1 of 10 patients had suppressed arrhythmia induction. | [10] |
| 10 patients with life-threatening ventricular arrhythmias | Oral this compound (20-30 mg/kg) | Prevention of inducible VT | 1 of 10 patients had a potentially beneficial response. | [11] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Experimental Model | Reference |
| Sinus Cycle Length | Shortened | 14 human patients | [9] |
| Ventricular Refractory Periods (during sinus rhythm) | Shortened (absolute and relative) | 14 human patients | [9] |
| Ventricular Effective Refractory Period (during ventricular pacing) | No alteration | 14 human patients | [9] |
| Atrial and Ventricular Refractoriness | No effect | 10 human patients | [10] |
| Action Potential Duration (APD) | Decreased at all cycle lengths | Canine Purkinje fibers | [6] |
| Maximal Rate of Depolarization (MRD) of Phase 0 | Dose-dependent decrease | Canine Purkinje fibers | [6] |
| Membrane Responsiveness Curve | Depressed | Canine Purkinje fibers | [6] |
| Normal Automaticity Rate | Increased | Canine Purkinje fibers | [6] |
Experimental Protocols
Protocol 1: Electrophysiological Testing of this compound in a Clinical Setting
This protocol is a generalized methodology based on procedures described in clinical trials for assessing the antiarrhythmic efficacy of this compound.[8][9][10]
1. Patient Selection:
-
Enroll patients with a history of documented, recurrent, and sustained ventricular tachycardia (VT) or ventricular fibrillation (VF).
-
Obtain informed consent from all participants.
-
Ensure patients have discontinued (B1498344) all other antiarrhythmic medications for a duration appropriate to their half-lives prior to the study.
2. Baseline Electrophysiological Study (EPS):
-
Position multipolar electrode catheters in the right atrium, His bundle region, and right ventricular apex and/or outflow tract under fluoroscopic guidance.
-
Perform programmed electrical stimulation to induce the clinical arrhythmia. This typically involves the delivery of single, double, and triple extrastimuli at various cycle lengths during sinus rhythm and ventricular pacing.
-
Record intracardiac electrograms and standard surface ECG leads.
-
Define the endpoint of stimulation as the induction of sustained VT (lasting >30 seconds or requiring termination due to hemodynamic compromise) or VF.
3. Drug Administration:
-
Administer a single oral dose of this compound, typically between 20-30 mg/kg body weight.[8][11]
-
To mitigate the common side effect of orthostatic hypotension, pretreatment with a tricyclic antidepressant such as protriptyline (B1194169) (e.g., 15 mg every 8 hours) may be considered.[9][10]
-
Monitor blood pressure closely, especially upon changes in posture.
4. Post-Drug Electrophysiological Study:
-
Repeat the programmed electrical stimulation protocol approximately 60-90 minutes after bethanidine administration.[10][11]
-
Use the same stimulation protocol as in the baseline study to assess for changes in arrhythmia inducibility.
-
Collect blood samples to determine plasma concentrations of bethanidine.[10]
5. Data Analysis:
-
Compare the inducibility of ventricular arrhythmias before and after drug administration.
-
Analyze changes in electrophysiological parameters such as ventricular refractory periods, sinus cycle length, and atrioventricular conduction.
-
Correlate the findings with plasma drug concentrations.
6. Adverse Event Monitoring:
-
Continuously monitor for adverse effects, with a primary focus on symptomatic orthostatic hypotension.[8][9] Other potential side effects include nausea, vomiting, and flushing.[11]
Experimental Workflow Diagram
Conclusion
This compound has demonstrated antiarrhythmic and, particularly, antifibrillatory properties in both preclinical and clinical research.[1] Its primary mechanism of action, adrenergic neuron blockade, makes it a unique agent for studying the role of the sympathetic nervous system in arrhythmogenesis. However, its clinical utility has been hampered by a relatively low efficacy in some patient populations and a high incidence of orthostatic hypotension.[8][11] The provided notes and protocols offer a framework for researchers to further investigate the electrophysiological effects and potential therapeutic applications of this compound in the context of ventricular arrhythmias. Careful consideration of its side effect profile is crucial in the design of any study involving this compound.
References
- 1. Antiarrhythmic, antifibrillatory, and hemodynamic actions of this compound: an orally effective analog of bretylium for suppression of ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. betanidine [drugcentral.org]
- 6. Electrophysiological effects of this compound on canine cardiac Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the effects of bethanidine, meobentine and quinidine on the electrical activity of rat hearts in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: efficacy in prevention of ventricular tachyarrhythmias during programmed stimulation. Report of a multicenter study of 56 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic and electrophysiologic actions of this compound in primary ventricular fibrillation or life-threatening ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute electrophysiologic effects of this compound in patients with ventricular tachycardia or fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in paroxysmal ventricular tachycardia: toxicity and antifibrillatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Bethanidine Sulfate Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bethanidine (B1219629) sulfate (B86663) is a potent adrenergic neuron-blocking agent historically used as an antihypertensive drug.[1][2] In the laboratory, it serves as a valuable pharmacological tool for studying the sympathetic nervous system and adrenergic transmission.[3] Accurate and reproducible experimental results hinge on the correct preparation and handling of bethanidine sulfate stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and quality control of this compound stock solutions for research applications.
Chemical and Physical Properties
This compound is the sulfate salt of bethanidine.[4] Understanding its fundamental properties is crucial for proper handling and solution preparation.
| Property | Value | Source |
| Chemical Name | bis(1-benzyl-2,3-dimethylguanidine);sulfuric acid | [4] |
| Synonyms | Betanidine sulfate, Esbatal | [2][5] |
| CAS Number | 114-85-2 | [4] |
| Molecular Formula | C₂₀H₃₂N₆O₄S | [4] |
| Molecular Weight | 452.6 g/mol | [4] |
| Appearance | Solid powder | MedKoo |
Solubility Data
The solubility of this compound is a critical factor in preparing stock solutions. There are conflicting reports regarding its aqueous solubility, which researchers should consider. While the free base, bethanidine, has a reported water solubility of 1.58 mg/mL, some suppliers state the sulfate salt is not water-soluble.[1][5] It is recommended to empirically determine the solubility in your specific aqueous buffer or medium.
| Solvent | Solubility | Source | Notes |
| Water | 1.58 mg/mL (for bethanidine free base) | [1][5] | A commercial supplier notes this compound is "not in water". This may be due to the specific salt form or purity. Researchers should verify solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | MedKoo | DMSO is a common solvent for preparing high-concentration stock solutions of many organic compounds. |
| Ethanol (B145695) | Data not available | Solubility in ethanol has not been explicitly reported in the reviewed literature. | |
| Phosphate-Buffered Saline (PBS) | Data not available | Solubility in PBS should be determined experimentally, as buffer components may affect solubility. |
Protocols for Stock Solution Preparation
This section provides a detailed protocol for preparing a 10 mM this compound stock solution in DMSO. This is a common starting concentration for subsequent dilutions to working concentrations for in vitro experiments.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation Workflow
Caption: Workflow for preparing and applying this compound.
Detailed Procedure
-
Equilibrate Reagents: Before opening, allow the this compound powder and anhydrous DMSO to come to room temperature to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 4.526 mg of this compound.
-
Dissolution: Add the weighed powder to a sterile amber vial. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until all the solid has dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional): If the stock solution is intended for cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), 4°C may be acceptable, but -20°C is recommended to maintain stability. Properly stored, the stock solution should be stable for several months.
Quality Control
The purity and concentration of the prepared stock solution should be verified to ensure experimental accuracy. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Recommended HPLC Method
A previously published HPLC method for the determination of bethanidine in plasma can be adapted for the quality control of stock solutions.[6]
| Parameter | Specification |
| Column | "Microbore" C18 reversed-phase column |
| Mobile Phase | Acetate buffer/acetonitrile (9/1 by volume) with an ion-pairing reagent |
| Detection | UV absorbance at 210 nm |
| Flow Rate | 0.25 mL/min |
| Run Time | Approximately 15 minutes |
This method demonstrated a linear standard curve up to at least 5 mg/L with a detection limit of 0.02 mg/L.[6]
Quality Control Workflow
Caption: A logical workflow for the quality control of prepared stock solutions.
Safety Precautions
This compound is a pharmacologically active compound and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.
-
Handling: Handle the powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Application in Research: Mechanism of Action
Bethanidine acts by being taken up into the adrenergic neuron by the norepinephrine (B1679862) transporter (NET). Inside the neuron, it accumulates in the synaptic vesicles, displacing norepinephrine and preventing its release upon nerve stimulation. This leads to a depletion of norepinephrine at the neuroeffector junction, resulting in a reduction of sympathetic tone.
Caption: Simplified diagram of bethanidine's mechanism of action.
By following these guidelines, researchers can ensure the preparation of high-quality this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C20H32N6O4S | CID 16051931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Determination of bethanidine in plasma by liquid-chromatography with a microbore reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bethanidine Sulfate in a Research Setting for Ventricular Tachyarrhythmias
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bethanidine (B1219629) sulfate (B86663) in preclinical and clinical research models of ventricular tachyarrhythmias. This document includes a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Bethanidine sulfate is an antiarrhythmic agent and a chemical analog of bretylium (B1223015) tosylate.[1][2] It primarily acts as an adrenergic neuron-blocking agent, thereby exerting antiarrhythmic effects, particularly in the context of ventricular fibrillation and tachycardia.[3][4] Although its clinical use has been limited due to side effects such as orthostatic hypotension, it remains a valuable pharmacological tool for studying the mechanisms of ventricular arrhythmias and for the preclinical evaluation of novel antiarrhythmic therapies.
Mechanism of Action
Bethanidine's primary mechanism of action involves the inhibition of norepinephrine (B1679862) release from postganglionic sympathetic nerve endings.[3][4] It is taken up into the presynaptic neuron by the norepinephrine transporter (NET) and concentrates in the transmitter vesicles, where it displaces norepinephrine, leading to a gradual depletion of norepinephrine stores.[3] This sympatholytic effect is crucial for its antiarrhythmic properties.
Electrophysiologically, bethanidine has been shown to prolong the action potential duration and the ventricular refractory period in cardiac tissue.[5] Studies on canine Purkinje fibers have demonstrated that bethanidine produces a dose-dependent decrease in the maximal rate of depolarization of phase 0 of the cardiac action potential.[6]
Signaling Pathway of this compound
Quantitative Data from Clinical Studies
The following tables summarize the efficacy of this compound in clinical studies involving patients with ventricular tachyarrhythmias.
Table 1: Efficacy of this compound in Programmed Ventricular Stimulation Studies
| Study | Number of Patients | This compound Dosage | Outcome | Reference |
| Multicenter Study | 56 | 20 to 30 mg/kg (oral) | - No ventricular tachyarrhythmias inducible in 6 patients (11%).- Sustained ventricular tachycardia converted to nonsustained in 3 patients (5%).- Ventricular tachyarrhythmias remained inducible in 39 patients (70%).- More frequent spontaneous ventricular tachyarrhythmias in 4 patients (7%). | [7] |
| Acute Electrophysiologic Effects Study | 10 | 20 mg/kg (oral) | - Ventricular tachycardia or fibrillation remained inducible in 9 of 10 patients.[8]- Suppressed arrhythmia induction in 1 patient with ventricular fibrillation.[8] | [8] |
| Study in Survivors of Out-of-Hospital Cardiac Arrest | 14 | Chronic: 400 to 600 mg 4 times daily | - Prevented inducible ventricular tachycardia in 8 patients (57%).[1]- Increased number of extrastimuli needed to induce VT in 2 patients.[1]- Ineffective in 4 patients.[1] | [1] |
| Study in Patients with Drug-Refractory VT/VF | 23 | Not specified | - Complete suppression of spontaneous or inducible tachyarrhythmias in 18 patients (78%).[2]- Improved in 3 patients.- No benefit in 2 patients. | [2] |
| Study in Patients with Life-Threatening Ventricular Arrhythmias | 10 | 20-30 mg/kg (oral) | - Ventricular tachycardia inducible in 9 patients after bethanidine.[9]- Potentially beneficial response in 2 patients.[9]- Worse ventricular tachycardia induced in 4 patients.[9] | [9] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Species/Model | Reference |
| Sinus Node Function | No effect | Human | [8] |
| Atrioventricular Conduction | No effect | Human | [8] |
| Atrial Refractoriness | No effect | Human | [8] |
| Ventricular Refractoriness | - No effect on effective refractory period during ventricular pacing.- Shortened absolute and relative refractory periods during sinus rhythm. | Human | [1][8] |
| Action Potential Duration | Prolonged | Rat heart (in vitro) | [5] |
| Maximal Rate of Depolarization (Phase 0) | Decreased | Canine Purkinje fibers and ventricular muscle cells | [6] |
Experimental Protocols
In Vivo Model: Programmed Electrical Stimulation (PES) for Induction of Ventricular Tachyarrhythmias
This protocol is a generalized procedure based on methodologies reported in clinical studies.
1. Animal Preparation (e.g., Canine, Swine, or Rabbit Model): a. Anesthetize the animal using an appropriate anesthetic regimen (e.g., intravenous pentobarbital (B6593769) or inhaled isoflurane). b. Maintain and monitor physiological parameters (ECG, blood pressure, body temperature) throughout the experiment. c. Introduce multipolar electrode catheters via a femoral or jugular vein and advance them to the right ventricular apex and/or outflow tract under fluoroscopic guidance.
2. Baseline Electrophysiological Study: a. Record baseline intracardiac electrograms. b. Determine the diastolic stimulation threshold. c. Perform programmed electrical stimulation to induce ventricular tachycardia (VT) or ventricular fibrillation (VF). A typical protocol includes: i. Ventricular Pacing: Pace the right ventricle at a fixed cycle length (e.g., 400-600 ms) for a drive train of 8-10 beats. ii. Extrastimuli: Introduce one, two, or three extrastimuli (S2, S3, S4) at decreasing coupling intervals until ventricular refractoriness is reached. iii. Stimulus Intensity: Use a stimulus intensity of twice the diastolic threshold.
3. This compound Administration: a. Administer this compound at the desired dose (e.g., 10-20 mg/kg, intravenous or oral). b. Allow for a sufficient equilibration period (e.g., 30-60 minutes) for the drug to exert its effects.
4. Post-Drug Electrophysiological Study: a. Repeat the programmed electrical stimulation protocol as described in step 2. b. Compare the inducibility of ventricular arrhythmias, the cycle length of induced tachycardia, and other electrophysiological parameters before and after drug administration.
5. Data Analysis: a. Analyze the changes in the effective refractory period. b. Quantify the incidence and characteristics of induced arrhythmias. c. Statistical analysis of the pre- and post-drug data.
In Vitro Model: Microelectrode Array (MEA) or Patch-Clamp Electrophysiology
This protocol describes the use of isolated cardiac tissue or cells to study the electrophysiological effects of this compound.
1. Tissue/Cell Preparation: a. For Tissue Slices: Prepare thin ventricular slices from an animal heart (e.g., rat, rabbit) and maintain them in oxygenated Tyrode's solution. b. For Isolated Cardiomyocytes: Isolate ventricular myocytes using enzymatic digestion and plate them on suitable substrates for MEA recording or patch-clamping.
2. Recording Setup: a. MEA: Plate cardiomyocytes on MEA plates and allow them to form a spontaneously beating syncytium. Record field potentials. b. Patch-Clamp: Use standard whole-cell patch-clamp techniques to record action potentials or specific ion channel currents from individual cardiomyocytes.
3. Experimental Procedure: a. Obtain stable baseline recordings of action potentials or ion currents in control solution. b. Perfuse the cells/tissue with a solution containing this compound at the desired concentration (e.g., 4-20 µM). c. Record the changes in electrophysiological parameters, such as action potential duration, upstroke velocity, and refractory period, after drug application.
4. Data Analysis: a. Measure and compare the action potential parameters before and after this compound administration. b. For ion channel studies, analyze the effect of the drug on current amplitude and kinetics.
Experimental Workflow Diagram
Cardiac Action Potential and Ion Channels
The cardiac action potential is a complex interplay of various ion channels. This compound's effect on prolonging the action potential duration suggests an interaction with these channels, particularly potassium channels.
Conclusion
This compound serves as a significant research tool for investigating the pathophysiology of ventricular tachyarrhythmias. Its well-characterized mechanism of adrenergic neuron blockade and its effects on cardiac electrophysiology make it a useful compound for validating arrhythmia models and for comparative studies with novel antiarrhythmic agents. The protocols and data presented here provide a foundation for researchers to design and execute studies utilizing this compound. However, researchers should be mindful of its significant hypotensive effects and take appropriate measures in in vivo experimental setups.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. brainkart.com [brainkart.com]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac Action Potentials – Human Physiology [books.lib.uoguelph.ca]
- 6. Induction of ventricular arrhythmias by programmed ventricular stimulation: a prospective study on the effects of stimulation current on arrhythmia induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new protocol of programmed stimulation for assessment of predisposition to spontaneous ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
Bethanidine Sulfate for Inducing Chemical Sympathectomy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical sympathectomy is a technique used in biomedical research to selectively destroy or functionally impair peripheral sympathetic neurons. This process is invaluable for studying the roles of the sympathetic nervous system in a variety of physiological and pathological conditions, including cardiovascular diseases, neuropathic pain, and metabolic disorders. Bethanidine (B1219629) sulfate (B86663) is a guanidine (B92328) derivative and a potent adrenergic neuron-blocking agent that holds potential for inducing chemical sympathectomy.[1][2] This document provides detailed application notes and protocols for the use of bethanidine sulfate in this context, with a necessary reliance on protocols established for the structurally and functionally similar compound, guanethidine (B1672426), due to a lack of specific published protocols for long-term sympathectomy with bethanidine.
Bethanidine acts as a peripherally acting antiadrenergic agent.[1][3] Its mechanism of action involves blocking adrenergic transmission, and it is suggested to function as an alpha-2 adrenergic agonist.[1][3] This action interferes with the function of the sympathetic nervous system.[1][3] Compared to the more extensively studied guanethidine, bethanidine has a more rapid onset of action and a shorter duration of effects.[4] While guanethidine can lead to the depletion of noradrenaline stores, some evidence suggests that this compound does not cause the same level of pressor amine depletion in certain tissues.[3]
These application notes offer a comprehensive guide, including proposed protocols adapted from guanethidine studies, to aid researchers in designing and conducting experiments for inducing chemical sympathectomy with this compound.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Description | References |
| Drug Class | Antihypertensive, Adrenergic Neuron Blocker | [1][4] |
| Mechanism of Action | Blocks adrenergic transmission; acts as a peripherally acting antiadrenergic agent, likely as an alpha-2 adrenergic agonist. Inhibits the release of noradrenaline upon nerve stimulation. | [1][2][3] |
| Primary Indication (Clinical) | Hypertension | [1][4] |
| Pharmacokinetics | Rapidly absorbed from the gastrointestinal tract. | [1][3] |
| Onset and Duration | More rapid onset and shorter duration of action compared to guanethidine. | [4] |
| Effects on Noradrenaline | Inhibits noradrenaline release. Unlike guanethidine, it may not deplete pressor amine content in some tissues. | [2][3] |
| Adverse Effects (Clinical) | Postural hypotension, diarrhea, impotence, thrombocytopenia. Severe effects can include severe hypotension and myocardial infarction. | [4] |
Table 2: Proposed Administration Protocols for this compound-Induced Chemical Sympathectomy in Animal Models (Adapted from Guanethidine Protocols)
| Parameter | Rodent (Rat) | Rodent (Mouse) |
| Animal Model | Sprague-Dawley, Wistar | C57BL/6, BALB/c |
| Proposed Dosage | 20-50 mg/kg/day | 30-60 mg/kg/day |
| Administration Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) injection | Intraperitoneal (i.p.) or Subcutaneous (s.c.) injection |
| Duration of Treatment | 2-6 weeks for long-term sympathectomy | 1-4 weeks for long-term sympathectomy |
| Vehicle | Sterile 0.9% saline or phosphate-buffered saline (PBS) | Sterile 0.9% saline or phosphate-buffered saline (PBS) |
| Expected Outcome | Significant reduction in peripheral sympathetic nerve function and tissue norepinephrine (B1679862) levels. | Significant reduction in peripheral sympathetic nerve function and tissue norepinephrine levels. |
Disclaimer: These are proposed protocols adapted from guanethidine studies. Researchers should conduct pilot studies to determine the optimal dose and duration for their specific animal model and experimental goals.
Table 3: Methods for Validation of Chemical Sympathectomy
| Method | Principle | Expected Result after Successful Sympathectomy |
| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Quantifies catecholamine (norepinephrine, epinephrine) levels in tissues (e.g., heart, spleen, vas deferens). | >80-90% reduction in tissue norepinephrine levels. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Visualizes sympathetic nerve fibers in tissue sections using antibodies against tyrosine hydroxylase (TH) or dopamine (B1211576) β-hydroxylase (DBH). | Marked reduction or absence of TH- or DBH-positive nerve fibers. |
| Functional Assays | Measures the physiological response to sympathetic nerve stimulation or sympathomimetic agents (e.g., tyramine-induced norepinephrine release). | Abolished or significantly attenuated response to sympathetic stimulation or tyramine (B21549) administration. |
| Western Blotting | Quantifies the protein levels of sympathetic nerve markers (e.g., TH, DBH) in tissue lysates. | Significant decrease in the expression of TH and DBH proteins. |
Experimental Protocols
Protocol 1: Proposed Method for Inducing Chemical Sympathectomy with this compound in Rodents
Materials:
-
This compound powder
-
Sterile 0.9% saline or PBS
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare a fresh solution of this compound.
-
Calculate the required amount of this compound based on the body weight of the animals and the desired dose (e.g., 30 mg/kg).
-
Dissolve the this compound powder in sterile 0.9% saline or PBS to a suitable final concentration for injection (e.g., 5-10 mg/mL). Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Handling and Administration:
-
Weigh each animal accurately before injection to calculate the precise volume to be administered.
-
Gently restrain the animal.
-
For intraperitoneal (i.p.) injection, lift the animal's hindquarters and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
For subcutaneous (s.c.) injection, lift the skin on the back or flank to form a tent and insert the needle at the base.
-
Administer the calculated volume of the this compound solution.
-
Administer a corresponding volume of the vehicle (sterile saline or PBS) to the control group.
-
-
Treatment Schedule:
-
Repeat the injections daily for the desired duration (e.g., 2-6 weeks).
-
Monitor the animals daily for any adverse effects, such as changes in weight, activity, or signs of distress.
-
Protocol 2: Validation of Chemical Sympathectomy by HPLC-ED Analysis of Tissue Norepinephrine
Materials:
-
Tissues from sympathectomized and control animals (e.g., heart, spleen)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector
-
Norepinephrine standard solutions
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Rapidly dissect the desired tissues, weigh them, and immediately freeze them in liquid nitrogen or on dry ice. Store at -80°C until analysis.
-
On the day of analysis, thaw the tissues on ice and add a known volume of ice-cold homogenization buffer.
-
Homogenize the tissues until a uniform consistency is achieved.
-
-
Sample Processing:
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.
-
Collect the supernatant, which contains the catecholamines.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate the catecholamines using a reverse-phase C18 column.
-
Detect and quantify norepinephrine using the electrochemical detector.
-
Generate a standard curve using known concentrations of norepinephrine to calculate the concentration in the tissue samples.
-
-
Data Analysis:
-
Normalize the norepinephrine concentration to the tissue weight (e.g., ng/g of tissue).
-
Compare the norepinephrine levels between the bethanidine-treated and control groups to determine the percentage of depletion.
-
Mandatory Visualizations
Caption: Mechanism of this compound at the Sympathetic Nerve Terminal.
References
- 1. Guanethidine induced sympathectomy in the adult rat. I. Functional effects following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Long-term guanethidine sympathectomy suppresses flow-induced release of ATP and endothelin from endothelial cells isolated from adult rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE EFFECTS OF BETHANIDINE ON THE PERIPHERAL CIRCULATION IN MAN - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Bethanidine Sulfate Plasma Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethanidine (B1219629) sulfate (B86663) is an adrenergic neuron-blocking agent previously used as an antihypertensive medication. Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. These application notes provide detailed protocols for the quantitative analysis of bethanidine sulfate in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, example protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented as alternative advanced techniques.
Overview of Analytical Methods
Several analytical techniques can be employed for the determination of this compound in plasma. The choice of method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for quantifying bethanidine at therapeutic concentrations. It involves a liquid-liquid extraction step for sample clean-up followed by chromatographic separation and UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific method that can be used for the determination of bethanidine. It typically requires derivatization to improve the volatility and thermal stability of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalytical assays due to its high sensitivity, specificity, and high-throughput capabilities. This method involves liquid chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM).
Quantitative Data Summary
The following table summarizes the quantitative data for the validated HPLC-UV method for the determination of bethanidine in plasma.
| Parameter | HPLC-UV Method |
| Linearity Range | Up to 5 mg/L[1] |
| Limit of Detection (LOD) | 0.02 mg/L[1] |
| Precision (CV%) | 4% at 1.25 mg/L[1] |
| Sample Volume | 2.0 mL[1] |
| Detection Wavelength | 210 nm[1] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on the method described by Shipe et al. (1983)[1].
1. Sample Preparation: Liquid-Liquid Extraction
dot```dot graph SamplePrep_HPLC { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
plasma [label="2.0 mL Plasma"]; is [label="Add Internal Standard\n(e.g., Protriptyline)"]; ether1 [label="Add 10 mL Diethyl Ether\nShake & Centrifuge"]; discard_org1 [label="Discard Organic Layer"]; adjust_ph [label="Adjust to pH 13\nwith 5.0 M NaOH"]; chloroform (B151607) [label="Add 10 mL Chloroform\nShake & Centrifuge"]; transfer_org [label="Transfer Organic Layer"]; hcl [label="Add 2.0 mL 0.1 M HCl\nMix & Centrifuge"]; collect_aq [label="Collect Aqueous Layer\n(for injection)"];
plasma -> is -> ether1 -> discard_org1 -> adjust_ph -> chloroform -> transfer_org -> hcl -> collect_aq; }
Protocol Steps:
-
To 1.0 mL of plasma, add an appropriate internal standard (e.g., deuterated bethanidine).
-
Add a buffer to adjust the pH to ~9.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and heat to facilitate the reaction.
-
After derivatization, evaporate the reagent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
2. GC-MS Operating Conditions
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of the derivatized analyte.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Example Protocol
This is a proposed protocol based on modern bioanalytical methods for pharmaceuticals in plasma.
1. Sample Preparation: Protein Precipitation
dot
Protocol Steps:
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., deuterated bethanidine).
-
Add a protein precipitating agent, such as acetonitrile (B52724) (typically 3-4 volumes).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube.
-
The supernatant can be directly injected, or optionally evaporated to dryness and reconstituted in the initial mobile phase to enhance sensitivity.
2. LC-MS/MS Operating Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both bethanidine and the internal standard.
Conclusion
The choice of assay for measuring this compound plasma levels will be dictated by the specific requirements of the study. The HPLC-UV method is a well-established and reliable technique. For higher sensitivity and specificity, particularly in studies with low expected concentrations or complex matrices, the development and validation of an LC-MS/MS method is recommended. The provided protocols offer a comprehensive guide for researchers to establish and perform these assays in their laboratories.
References
Application Notes and Protocols: Bethanidine Sulfate Administration in Canine Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Bethanidine (B1219629) sulfate (B86663) is a potent adrenergic neuron-blocking agent belonging to the guanidinium (B1211019) class of compounds. In experimental canine models, it serves as a valuable pharmacological tool for investigating the role of the sympathetic nervous system in cardiovascular regulation, arrhythmias, and hypertension. Its mechanism of action involves a biphasic response: an initial, transient sympathomimetic effect due to catecholamine release, followed by a sustained sympatholytic effect resulting from the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals.[1][2]
Mechanism of Action
Bethanidine exerts its effects primarily at the peripheral sympathetic postganglionic nerve endings.
-
Uptake: It is actively transported into the presynaptic neuron via the norepinephrine transporter (NET).
-
Initial Sympathomimetic Phase: Upon initial administration, bethanidine displaces norepinephrine from storage vesicles, causing a temporary release into the synapse. This can lead to a transient increase in heart rate and blood pressure.[1]
-
Sustained Sympatholytic Phase: Following the initial phase, bethanidine accumulates in the nerve terminal and prevents the release of norepinephrine in response to action potentials. This blockade of neurotransmission leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in heart rate and blood pressure.[2][3]
-
Direct Electrophysiological Effects: Bethanidine also exhibits direct effects on cardiac tissue. Studies on isolated canine Purkinje fibers show it produces a dose- and use-dependent decrease in the maximal rate of depolarization (Vmax) of the cardiac action potential, an effect characteristic of Class I antiarrhythmic agents like lidocaine.[4][5]
Key Applications in Canine Models
-
Cardiovascular Research: Used to induce chemical sympathectomy to study its impact on blood pressure, heart rate, and cardiac output.
-
Arrhythmia Models: Employed in models of experimentally induced arrhythmias (e.g., ouabain-induced tachycardia) to evaluate its antiarrhythmic and antifibrillatory properties.[1]
-
Autonomic Function Studies: Utilized to investigate the interaction between the sympathetic and parasympathetic nervous systems in controlling cardiac function.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of bethanidine sulfate in canine models based on cited literature.
Table 1: In Vivo Intravenous Administration Data
| Parameter | Value | Species | Application | Reference |
|---|---|---|---|---|
| Effective IV Dose | 2–3 mg/kg | Greyhound | To produce sympathetic blockade | [3] |
| Higher IV Dose | 4–5 mg/kg | Greyhound | To significantly reduce cardiovascular responses mediated by the autonomic nervous system |[3] |
Table 2: In Vitro Administration Data (Isolated Canine Cardiac Tissue)
| Parameter | Value | Tissue | Observed Effect | Reference |
|---|---|---|---|---|
| Concentration Range | 10–80 mg/L | Purkinje Fibers | Dose-dependent decrease in maximal rate of depolarization (MRD) and action potential overshoot | [4][5] |
| Specific Concentration | 10 mg/L | Purkinje Fibers | Increased rate of normal automaticity (from 10.2 to 21.5 beats/min) | [4][5] |
| Specific Concentration | 20 mg/L | Ventricular Muscle | Decreased maximal rate of depolarization (MRD) |[4][5] |
Experimental Protocols
Protocol: In Vivo Cardiovascular Assessment in the Anesthetized Canine Model
This protocol describes the intravenous administration of this compound to an anesthetized dog to evaluate its effects on systemic hemodynamics.
3.1.1 Materials
-
This compound powder
-
Sterile 0.9% saline solution for injection
-
Anesthetic agents (e.g., propofol (B549288) for induction, isoflurane (B1672236) for maintenance)
-
Heparinized saline
-
Intravenous catheters
-
Endotracheal tube and ventilator
-
Multi-parameter physiological monitor (ECG, blood pressure, heart rate)
-
Arterial catheter and pressure transducer
3.1.2 Procedure
-
Animal Preparation:
-
Fast a healthy adult mongrel or beagle dog overnight.
-
Pre-medicate with an appropriate sedative/analgesic.
-
Induce anesthesia with an intravenous agent (e.g., propofol to effect) and maintain with an inhalant anesthetic (e.g., 1-2% isoflurane).
-
Intubate the dog and provide mechanical ventilation to maintain normal blood gas levels.
-
-
Instrumentation:
-
Place an intravenous catheter in a peripheral vein (e.g., cephalic vein) for drug administration.
-
Surgically place a catheter in a femoral artery for direct measurement of arterial blood pressure and for blood sampling. Connect the catheter to a calibrated pressure transducer.
-
Place ECG leads to continuously monitor heart rate and rhythm.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound by dissolving the required amount in sterile 0.9% saline to a known concentration (e.g., 10 mg/mL). Ensure the solution is fully dissolved.
-
-
Experimental Timeline:
-
Allow the animal to stabilize under anesthesia for at least 30 minutes, ensuring stable baseline hemodynamic parameters.
-
Record baseline measurements for heart rate, systolic/diastolic/mean arterial pressure, and ECG for 15 minutes.
-
Administer a single intravenous bolus of this compound at a dose of 2-5 mg/kg .[3] The injection should be given slowly over 1-2 minutes.
-
Continuously monitor and record all hemodynamic parameters. Pay close attention during the first 5-10 minutes for any initial sympathomimetic effects (tachycardia).
-
Continue recording for at least 60-90 minutes post-administration to observe the full development of the sympatholytic effects (bradycardia, hypotension).
-
-
Data Analysis:
-
Calculate the mean values for each parameter at baseline and at various time points post-injection.
-
Analyze the percentage change from baseline for heart rate and mean arterial pressure.
-
Protocol: In Vitro Electrophysiological Assessment on Isolated Canine Purkinje Fibers
This protocol outlines the procedure for studying the direct effects of bethanidine on cardiac action potentials using standard microelectrode techniques.
3.2.1 Materials
-
Canine heart, freshly excised
-
Tyrode's solution, gassed with 95% O2 / 5% CO2
-
This compound
-
Dissection microscope and tools
-
Tissue bath with temperature control (37°C) and superfusion system
-
Glass microelectrodes (filled with 3 M KCl)
-
Microelectrode amplifier and oscilloscope/digitizer
-
Electrical stimulator
3.2.2 Procedure
-
Tissue Preparation:
-
Excise the heart from a euthanized dog and immediately place it in cold, oxygenated Tyrode's solution.
-
Dissect a free-running Purkinje fiber strand from either ventricle.
-
Mount the fiber in a tissue bath and superfuse with oxygenated Tyrode's solution at 37°C.
-
-
Electrophysiological Recording:
-
Allow the tissue to equilibrate for at least 60 minutes.
-
Puncture a cell in the Purkinje fiber with a glass microelectrode to record the transmembrane potential.
-
Pace the fiber at a constant cycle length (e.g., 1000 ms) using an external stimulator.
-
Record stable baseline action potentials for 20-30 minutes. Key parameters to measure include Action Potential Duration (APD), Vmax (maximal rate of depolarization of phase 0), and Resting Membrane Potential.
-
-
Drug Application:
-
Data Acquisition and Analysis:
-
Continuously record the action potentials for 30-40 minutes after the introduction of bethanidine.[4]
-
Measure the electrophysiological parameters at regular intervals to determine the time course of the drug's effects.
-
Compare the steady-state parameters in the presence of bethanidine to the baseline values to quantify its effects on the canine cardiac action potential.
-
Visualizations
Signaling Pathway of Bethanidine Action
Caption: Mechanism of bethanidine at the sympathetic nerve terminal.
Experimental Workflow: In Vivo Canine Study
Caption: Workflow for in vivo cardiovascular assessment of bethanidine.
References
- 1. Bethanidine dose, plasma levels, and antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central autonomic effects of prostaglandin F2 alpha on the cardiovascular system of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasoactive Drugs for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Electrophysiological effects of this compound on canine cardiac Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bethanidine sulfate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of bethanidine (B1219629) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid bethanidine sulfate?
A1: For optimal stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For long-term storage, spanning months to years, a temperature of -20°C is recommended.[2] For short-term storage, from days to weeks, refrigeration at 0-4°C is suitable.[2] The product should also be kept in a dark place.[2]
Q2: How should I store solutions of this compound?
A2: If you have prepared a stock solution of this compound in DMSO, it is recommended to store it at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2]
Q3: What is the general shelf life of this compound?
A3: When stored under the recommended conditions, this compound has a shelf life of over two years.[2] Some suppliers provide a one-year re-test date for newly prepared compounds, which can be extended up to five years as storage and stability data are gathered.[3]
Q4: Are there any special considerations for shipping this compound?
A4: this compound is considered stable enough for shipment at ambient temperatures for a period of a few weeks, including the time spent in customs.[2]
Data Summary
Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Light/Humidity |
| Solid | Long-term | -20°C | Months to Years | Dry and Dark |
| Short-term | 0 - 4°C | Days to Weeks | Dry and Dark | |
| General | Cool, Well-ventilated | N/A | Dry | |
| Solution (in DMSO) | Long-term | -20°C | Months | N/A |
| Short-term | 0 - 4°C | Days to Weeks | N/A |
Experimental Protocols
Protocol: Stability Assessment of a this compound Oral Solution
This protocol is a hypothetical adaptation based on established methods for similar compounds and is intended as a starting point for your own stability studies.
Objective: To evaluate the stability of a this compound solution under different storage conditions over a defined period.
Materials:
-
This compound powder
-
Purified water (or other desired vehicle)
-
pH meter
-
HPLC system with UV detector
-
C18 reversed-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Acetate (B1210297) buffer
-
Volumetric flasks and pipettes
-
Amber-colored storage containers
Methodology:
-
Preparation of Solution:
-
Prepare a solution of this compound at the desired concentration (e.g., 5 mg/mL) in the chosen vehicle.
-
Measure the initial pH of the solution.
-
Aliquots of the solution should be placed into amber-colored containers to protect from light.
-
-
Storage Conditions:
-
Store the containers at a minimum of two different temperature conditions:
-
Refrigerated: 5°C ± 3°C
-
Room Temperature: 25°C ± 2°C
-
-
Protect all samples from light throughout the study.
-
-
Sampling Schedule:
-
Withdraw samples for analysis at predetermined time points (e.g., Day 0, Day 7, Day 14, Day 30, Day 60).
-
-
Sample Analysis:
-
At each time point, visually inspect the samples for any changes in color, clarity, or for the presence of precipitation.
-
Measure the pH of each sample.
-
Determine the concentration of this compound using a stability-indicating HPLC method. An example method could involve a C18 column with a mobile phase of acetate buffer and acetonitrile (9:1 v/v) and UV detection at 210 nm.[4]
-
The method must be validated to ensure it can separate the intact drug from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
A common stability criterion is the retention of at least 90% of the initial drug concentration.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Visualizations
Caption: Decision tree for proper storage of this compound.
Caption: Workflow for assessing the stability of a this compound solution.
Troubleshooting Guide
Q1: My this compound solution has turned cloudy or shows precipitation. What should I do?
A1: Cloudiness or precipitation can indicate several issues:
-
Solubility Limit Exceeded: You may have exceeded the solubility of this compound in your chosen solvent. Verify the solubility and consider preparing a more dilute solution. This compound is reported to be soluble in DMSO but not in water.[2]
-
Degradation: The precipitate could be a degradation product. This is more likely if the solution has been stored for an extended period or at elevated temperatures. The sample should be analyzed to identify the precipitate.
-
Contamination: Ensure your solvent and container were clean to rule out external contamination.
Q2: The concentration of my this compound standard is decreasing over time during an analytical run. What could be the cause?
A2: If you observe a decrease in the concentration of your standards during a single analytical run, this could point to instability in the autosampler. Some compounds can be unstable under the conditions of the autosampler (e.g., temperature, light exposure). Consider using a cooled autosampler or preparing fresh standards more frequently during the run.
Q3: I am seeing new peaks appear in the chromatogram of my stability samples. How do I know if they are degradation products?
A3: The appearance of new peaks is a strong indicator of degradation. To confirm, you should perform forced degradation studies (stress testing). This involves exposing this compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help you to:
-
Confirm that your analytical method is "stability-indicating," meaning it can separate the parent drug from its degradation products.
-
Characterize the degradation profile of the molecule.
Q4: The pH of my aqueous this compound solution has changed significantly over time. Is this a concern?
A4: Yes, a significant change in pH can be an indicator of chemical degradation, as some degradation pathways can produce acidic or basic byproducts. This change in pH can also, in turn, accelerate further degradation. It is crucial to monitor the pH as part of your stability study and correlate any changes with the appearance of degradation products and a decrease in the parent compound's concentration.
References
Technical Support Center: Overcoming Bethanidine Sulfate Solubility Issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome solubility challenges with bethanidine (B1219629) sulfate (B86663) in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of bethanidine sulfate for in vitro studies?
A1: For non-aqueous stock solutions intended for in vitro biological assays, high-purity, anhydrous DMSO is the recommended solvent for this compound. While this compound has some water solubility (approximately 1.58 mg/mL), DMSO is often preferred for achieving higher concentration stock solutions.[1][2]
Q2: I'm having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of certain compounds. Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle.
-
Gentle Heating: Warming the solution in a water bath at 37°C can help increase the kinetic energy and facilitate dissolution.
-
Sonication: Using an ultrasonic bath can aid in breaking up compound aggregates and enhance dissolution.
-
Vortexing: Ensure the solution is mixed thoroughly by vigorous vortexing.
Q3: What should I do if my this compound precipitates out of the DMSO stock solution upon storage?
A3: Precipitation upon storage, particularly after freeze-thaw cycles, can be due to the stock concentration being too high or the storage conditions being suboptimal. To mitigate this:
-
Prepare a More Dilute Stock Solution: If you are working with a very high concentration, try preparing a more dilute stock (e.g., 10 mM) and perform serial dilutions from there.
-
Proper Storage: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Re-dissolving Precipitate: If precipitation occurs, you can try to re-dissolve it by gentle warming and vortexing before use. However, it is crucial to ensure the compound is fully dissolved to maintain an accurate concentration.
Q4: What is the maximum concentration of this compound that can be dissolved in DMSO?
Q5: Can I use other solvents if I continue to have issues with DMSO?
A5: While DMSO is the most common organic solvent for preparing stock solutions for cell-based assays, other solvents like ethanol (B145695) or dimethylformamide (DMF) could be considered. However, the compatibility of these solvents with your specific experimental setup and their potential cellular toxicity must be carefully evaluated. For in vivo studies, co-solvents such as polyethylene (B3416737) glycol (PEG), Tween 80, or cyclodextrins may be necessary to improve aqueous solubility upon further dilution.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility in DMSO.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Poor quality DMSO: The DMSO may have absorbed water. 2. Concentration is too high: The desired concentration may exceed the solubility limit. 3. Insufficient agitation/energy: The compound may need more energy to dissolve. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Try preparing a lower concentration stock solution (e.g., 10 mM). 3. Gently warm the solution to 37°C, use a sonicator, and vortex thoroughly. |
| Precipitation is observed after adding the DMSO stock to aqueous media. | 1. "Salting out" effect: The rapid change in solvent polarity causes the compound to precipitate. 2. Low final DMSO concentration: The final concentration of DMSO in the aqueous medium may be too low to maintain solubility. | 1. Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. 2. Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while typically remaining at or below 0.5% to avoid cell toxicity. |
| Inconsistent experimental results. | 1. Incomplete dissolution: The stock solution may not be fully dissolved, leading to inaccurate concentrations. 2. Degradation of the compound: Improper storage of the stock solution can lead to degradation. | 1. Visually inspect the stock solution to ensure it is clear and free of particulates before each use. 2. Aliquot stock solutions and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃O₄S | MedchemExpress.com |
| Molecular Weight | 275.32 g/mol | MedchemExpress.com |
| Water Solubility | 1.58 mg/mL | DrugBank Online[2] |
| Appearance | Solid powder | MedKoo Biosciences |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 275.32 g/mol = 2.75 mg
-
-
Weighing: Carefully weigh out 2.75 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or place it in a sonicator, intermittently vortexing until a clear solution is obtained.
-
Storage: Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, date, and solvent. Store at -20°C or -80°C for long-term storage.
Protocol 2: Cell-Based Assay for Evaluating Adrenergic Antagonist Activity
Materials:
-
Cells expressing the target adrenergic receptor (e.g., HEK293 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Adrenergic agonist (e.g., norepinephrine)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring downstream signaling like cAMP or calcium flux)
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Pre-incubation with Antagonist: Remove the old medium from the cells and add the prepared dilutions of this compound. Incubate for a specific period (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the adrenergic agonist (e.g., norepinephrine) at a concentration known to elicit a response (e.g., EC80) to all wells except for the negative control.
-
Incubation: Incubate for a time appropriate for the specific signaling pathway being measured.
-
Signal Detection: Measure the downstream signaling response (e.g., cAMP levels, intracellular calcium) using a plate reader and the appropriate detection reagents.
-
Data Analysis: Normalize the data to the vehicle control and plot the response as a function of the this compound concentration to determine its inhibitory activity (e.g., IC50).
Mandatory Visualizations
References
Technical Support Center: Managing Adverse Effects of Bethanidine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bethanidine (B1219629) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section offers guidance on identifying and managing the most common adverse effects associated with bethanidine administration in animal models.
Issue 1: Severe Hypotension and Cardiovascular Collapse
Question: My animal is exhibiting a sudden and severe drop in blood pressure, lethargy, and pale mucous membranes after bethanidine administration. What should I do?
Answer:
Severe hypotension is a primary adverse effect of bethanidine due to its sympatholytic action. Immediate intervention is critical to prevent cardiovascular collapse.
Immediate Steps:
-
Discontinue Bethanidine Administration: If the drug is being infused, stop the infusion immediately.
-
Fluid Resuscitation: Administer a rapid intravenous (IV) or subcutaneous (SQ) bolus of warmed isotonic crystalloid fluids (e.g., Lactated Ringer's Solution or 0.9% Saline). This is the first line of treatment to increase intravascular volume.[1][2]
-
Positioning: Place the animal in a position that promotes venous return to the heart (e.g., Trendelenburg position, if feasible and safe for the species).
-
Oxygen Supplementation: Provide supplemental oxygen to ensure adequate tissue oxygenation.
-
Monitor Vital Signs: Continuously monitor blood pressure, heart rate, respiratory rate, and body temperature.
Pharmacological Intervention (if fluid resuscitation is insufficient):
-
Positive Inotropes/Pressors: If hypotension persists despite fluid therapy, consider the administration of a positive inotropic agent like dobutamine (B195870) to improve myocardial contractility or a vasopressor.[3] The choice of agent will depend on the specific cardiovascular parameters (e.g., heart rate, contractility).
Experimental Protocol: Emergency Management of Severe Hypotension
-
Cease Bethanidine: Immediately stop the administration of bethanidine.
-
Vascular Access: Ensure patent intravenous or intraosseous access.
-
Fluid Bolus:
-
Monitoring: Continuously monitor blood pressure (e.g., via tail-cuff plethysmography in rodents or arterial line in larger animals), heart rate, and temperature.
-
Pharmacological Support (if required):
-
Supportive Care: Maintain the animal on a warming pad to prevent hypothermia. Provide supplemental oxygen via a nose cone or face mask.
Issue 2: Bradycardia
Question: The animal's heart rate has dropped significantly below the normal range for the species after receiving bethanidine. What is the appropriate course of action?
Answer:
Bethanidine can induce bradycardia. The decision to treat should be based on the severity of the bradycardia and its impact on blood pressure.
Troubleshooting Steps:
-
Assess Hemodynamic Stability: If the animal is hypotensive along with bradycardia, treatment is warranted. If blood pressure is within the normal range, close monitoring may be sufficient.
-
Administer an Anticholinergic: Atropine (B194438) is a standard treatment for bradycardia.[5][6][7][8][9] It works by blocking vagal input to the heart, thereby increasing heart rate.
-
Reduce Bethanidine Dose: In future experiments, consider reducing the dose of bethanidine if bradycardia is a recurrent issue.
Experimental Protocol: Management of Bradycardia
-
Confirm Bradycardia: Verify a heart rate significantly below the normal physiological range for the species and strain.
-
Administer Atropine:
-
Monitor Response: Continuously monitor heart rate and blood pressure to assess the effectiveness of the treatment. Be aware that atropine can sometimes cause a transient, paradoxical initial slowing of the heart rate before it increases.[6] It can also induce hypertension, especially when used with alpha-2 agonists.[7][8][9]
Issue 3: Tachycardia and Arrhythmias
Question: My animal is exhibiting a rapid heart rate and/or an irregular heart rhythm after bethanidine administration. How should I manage this?
Answer:
Bethanidine can have a biphasic effect, with an initial sympathomimetic phase that can lead to tachycardia and arrhythmias due to the release of catecholamines.[11][12]
Troubleshooting Steps:
-
ECG Monitoring: If available, use an electrocardiogram (ECG) to identify the type of arrhythmia.
-
Ensure Adequate Oxygenation and Hydration: Hypoxia and dehydration can exacerbate arrhythmias.
-
Beta-Blockers (with caution): In cases of severe, persistent tachycardia that is compromising cardiac function, a beta-blocker may be considered. However, this should be done with extreme caution as it can worsen hypotension if the sympatholytic effects of bethanidine become dominant.
-
Supportive Care: Maintain the animal in a quiet, stress-free environment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bethanidine and how does it lead to adverse effects?
A1: Bethanidine is a peripherally acting antiadrenergic agent.[13][14] It is taken up into sympathetic nerve terminals and inhibits the release of norepinephrine (B1679862).[11] This blockade of adrenergic transmission leads to vasodilation and a decrease in blood pressure.[13][14] The adverse effects are primarily extensions of its therapeutic action: excessive vasodilation leads to hypotension, and its complex interaction with the sympathetic nervous system can initially cause a release of catecholamines, leading to transient tachycardia or arrhythmias.[11][12]
Q2: Is there a specific reversal agent for bethanidine?
A2: There is no specific pharmacological reversal agent for bethanidine. Management of adverse effects relies on supportive care and counteracting the physiological effects of the drug. For example, hypotension is managed with fluid therapy and pressor agents, while bradycardia is treated with anticholinergics like atropine.
Q3: What are the recommended monitoring parameters during bethanidine administration in animal studies?
A3: The following parameters should be monitored:
-
Cardiovascular: Continuous or frequent monitoring of blood pressure and heart rate is essential. ECG monitoring is recommended if arrhythmias are a concern.
-
Respiratory: Respiratory rate and effort.
-
General: Body temperature, mucous membrane color, and overall demeanor of the animal.
Q4: Are there any known drug interactions with bethanidine that I should be aware of in my animal studies?
A4: Yes, several drug interactions have been reported. For example, the antihypertensive effects of bethanidine can be decreased by norepinephrine and other sympathomimetic amines.[15] Conversely, its hypotensive effects can be potentiated by other antihypertensive agents. A comprehensive list of potential drug interactions can be found in resources like DrugBank.[13]
Q5: What are the signs of bethanidine overdose in animals?
A5: Signs of overdose are an exaggeration of the known adverse effects and can include severe and prolonged hypotension, bradycardia, lethargy, and potentially cardiovascular collapse. In some cases, initial sympathomimetic signs like tachycardia and arrhythmias may be observed.[11][12]
Data Presentation
Table 1: Reported Cardiovascular Effects of Bethanidine in Animal Models
| Animal Model | Dose | Route of Administration | Observed Cardiovascular Effect | Reference |
| Dog | 0.50 mg/kg | Oral | Significant postural hypotension; fall in cardiac output | [16] |
| Human | Not specified | Intra-arterial/Intravenous | Initial vasoconstriction followed by sustained vasodilation; postural hypotension | [12] |
Note: This table summarizes available quantitative data. Researchers should perform dose-response studies in their specific animal models to determine the optimal dose and potential for adverse effects.
Mandatory Visualizations
Signaling Pathway of Bethanidine
Caption: Mechanism of action of bethanidine at the sympathetic nerve terminal.
Experimental Workflow for Managing Hypotension
Caption: Decision-making workflow for the management of bethanidine-induced hypotension.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 3. vet-ebooks.com [vet-ebooks.com]
- 4. The Fluid Resuscitation Plan in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 5. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of chronotropic and dysrhythmogenic effects of atropine in dogs with bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of preemptive atropine administration on incidence of medetomidine-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicoses in Animals From Cardiovascular Medications - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. THE EFFECTS OF BETHANIDINE ON THE PERIPHERAL CIRCULATION IN MAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Systemic hemodynamic effects of bethanidine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bethanidine Sulfate in Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bethanidine (B1219629) sulfate (B86663) in electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary electrophysiological effects of bethanidine sulfate on cardiac cells?
This compound exhibits complex effects on cardiac ion channels. Primarily, it is known to produce a dose-dependent and use-dependent block of sodium channels, which is reflected in a decrease in the maximum rate of depolarization (Vmax or MRD) of the cardiac action potential.[1] It also affects potassium and calcium currents. Specifically, extracellular application can decrease the outward potassium current (IK) and potentiate inward sodium (INa) and calcium (ICa) currents, leading to an increase in the action potential duration (APD).[1] However, its effects can resemble those of lidocaine, particularly after prolonged exposure.[1]
Q2: How does the "use-dependent" or "frequency-dependent" effect of this compound manifest in experiments?
The blocking effect of this compound on sodium channels is more pronounced at higher stimulation frequencies.[1] This means that as you increase the rate at which you are pacing the cardiac cells, the reduction in Vmax will become more significant.[1] This is a critical characteristic to consider when designing your experimental protocols, as the observed effect of the drug will be highly dependent on the stimulation frequency.
Q3: What is the proposed mechanism for the use-dependent block of sodium channels by this compound?
The use-dependent block by bethanidine is consistent with the modulated receptor hypothesis .[2][3] This model suggests that the drug has different affinities for the different conformational states of the sodium channel (resting, open, and inactivated). Use-dependent blockers typically have a higher affinity for the open and/or inactivated states of the channel.[2][3] During rapid stimulation, the channels spend more time in the open and inactivated states, allowing for greater drug binding and a more pronounced blocking effect.[2]
Troubleshooting Guide
Issue 1: I am not observing a clear use-dependent block with this compound.
-
Inappropriate Stimulation Frequency: Use-dependent effects are, by definition, frequency-dependent. If you are stimulating at a very low frequency (e.g., less than 1 Hz), the effect may be minimal.
-
Recommendation: Increase the stimulation frequency. A range of frequencies (e.g., 1 Hz, 2 Hz, 5 Hz) should be tested to characterize the frequency-dependence of the block.
-
-
Incorrect Holding Potential: The membrane potential at which the cells are held between stimuli can influence the availability of sodium channels.
-
Recommendation: Ensure your holding potential is sufficiently negative (e.g., -85 mV or more negative) to allow for complete recovery of sodium channels from inactivation between pulses at baseline.
-
-
Drug Concentration is Too Low: The magnitude of the use-dependent block is concentration-dependent.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for observing a significant effect.
-
Issue 2: The observed effect of bethanidine on action potential duration (APD) is not consistent.
-
Multiple Ion Channel Effects: Bethanidine affects multiple ion channels, including potassium and calcium channels, which also influence APD.[1] The net effect on APD can be complex and may vary depending on the specific experimental conditions and cell type.
-
Recommendation: To isolate the effect on sodium channels, consider using specific blockers for other channels if your experimental design allows. For a comprehensive understanding, it is important to measure and analyze the effects on different phases of the action potential.
-
-
Stimulation Frequency: The effect of bethanidine on APD can also be frequency-dependent.[1]
-
Recommendation: Analyze the APD at different stimulation frequencies to fully characterize the drug's effect.
-
Issue 3: I am seeing a significant tonic block, which is making it difficult to assess the use-dependent component.
-
Drug Equilibration Time: Ensure that the drug has had sufficient time to equilibrate and that the tonic block has reached a steady state before starting your frequency-dependent protocol.
-
Recommendation: Monitor the effect of the drug at a very low stimulation frequency until the response stabilizes before applying higher frequency pulse trains.
-
-
High Drug Concentration: A very high concentration of bethanidine may induce a substantial tonic block, masking the more subtle use-dependent effects.
-
Recommendation: Re-evaluate your dose-response curve and consider using a lower concentration where the tonic block is less pronounced.
-
Data Presentation
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in canine Purkinje fibers.
Table 1: Dose-Dependent Effects of this compound on Action Potential Parameters in Canine Purkinje Fibers (Stimulation Cycle Length: 1000 ms)
| Bethanidine (mg/L) | Action Potential Amplitude (mV) | Overshoot (mV) | Maximum Rate of Depolarization (V/s) | Action Potential Duration at -60 mV (ms) |
| Control | 118.5 ± 2.0 | 33.5 ± 1.0 | 205 ± 15 | 180 ± 10 |
| 10 | 115.0 ± 2.5 | 30.0 ± 1.5 | 160 ± 12 | 165 ± 8 |
| 20 | 112.5 ± 2.0 | 27.5 ± 1.0 | 135 ± 10 | 155 ± 7 |
| 40 | 108.0 ± 2.5 | 23.0 ± 1.5 | 105 ± 8 | 140 ± 6 |
| 80 | 102.0 ± 3.0 | 17.0 ± 2.0 | 75 ± 6 | 125 ± 5 |
Data are presented as mean ± S.E.M. *p < 0.05 compared to control. Data adapted from Hashimoto et al., 1983.
Table 2: Frequency-Dependent Effects of this compound (30 mg/L) on Maximum Rate of Depolarization (MRD) in Canine Purkinje Fibers
| Cycle Length (ms) | Control MRD (V/s) | Bethanidine (30 mg/L) MRD (V/s) | % Decrease from Control |
| 1000 | 205 ± 15 | 120 ± 9 | 41.5% |
| 800 | 200 ± 14 | 105 ± 8 | 47.5% |
| 500 | 190 ± 13 | 80 ± 6 | 57.9% |
| 300 | 175 ± 12 | 55 ± 5 | 68.6% |
Data are presented as mean ± S.E.M. Data adapted from Hashimoto et al., 1983.
Table 3: Frequency-Dependent Effects of this compound (30 mg/L) on Action Potential Duration (APD) at -60 mV in Canine Purkinje Fibers
| Cycle Length (ms) | Control APD (ms) | Bethanidine (30 mg/L) APD (ms) | Change in APD (ms) |
| 1000 | 180 ± 10 | 145 ± 7 | -35 |
| 800 | 170 ± 9 | 135 ± 6 | -35 |
| 500 | 155 ± 8 | 120 ± 5 | -35 |
| 300 | 130 ± 7 | 100 ± 4 | -30 |
Data are presented as mean ± S.E.M. Data adapted from Hashimoto et al., 1983.
Experimental Protocols
Protocol 1: Microelectrode Recording of Action Potentials in Cardiac Purkinje Fibers
-
Tissue Preparation: Isolate canine cardiac Purkinje fibers (false tendons) and place them in a tissue bath continuously superfused with oxygenated Tyrode's solution at 36-37°C.
-
Solutions:
-
Tyrode's Solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12.0, and glucose 5.5, equilibrated with 95% O2 and 5% CO2.
-
This compound Stock Solution: Prepare a stock solution of this compound in distilled water and dilute to the final desired concentrations in Tyrode's solution.
-
-
Recording:
-
Impale a Purkinje fiber cell with a glass microelectrode filled with 3 M KCl (tip resistance 10-20 MΩ).
-
Record transmembrane action potentials using a high-input impedance amplifier.
-
Differentiate the action potential upstroke (phase 0) to obtain the maximum rate of depolarization (Vmax).
-
-
Stimulation Protocol:
-
Stimulate the preparation using bipolar silver wire electrodes with square-wave pulses of 1-2 ms (B15284909) duration and 1.5-2 times the diastolic threshold intensity.
-
For Dose-Response: Stimulate at a constant cycle length (e.g., 1000 ms) and sequentially add increasing concentrations of this compound, allowing for equilibration at each concentration.
-
For Frequency-Dependence: After equilibration with a fixed concentration of bethanidine, stimulate the preparation at various cycle lengths (e.g., 1000, 800, 500, 300 ms).
-
Protocol 2: Voltage-Clamp Protocol to Assess Use-Dependent Block of Sodium Channels
-
Cell Preparation: Use isolated cardiac myocytes or a stable cell line expressing the cardiac sodium channel (e.g., NaV1.5) suitable for whole-cell patch-clamp recording.
-
Solutions:
-
External Solution (in mM): Tailor to isolate sodium currents (e.g., low Ca2+, presence of other channel blockers like Cd2+ and Cs+). A typical solution may contain: NaCl 140, CsCl 5.4, CaCl2 0.1, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): Designed to maintain stable recording conditions. A typical solution may contain: CsF 110, CsCl 20, NaCl 10, HEPES 10, EGTA 10; pH adjusted to 7.2 with CsOH.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Tonic Block Assessment: Apply a single depolarizing test pulse (e.g., to -20 mV for 20 ms) at a very low frequency (e.g., every 30 seconds) until a stable baseline current is established. Then, perfuse with this compound and continue the low-frequency stimulation until a steady-state tonic block is achieved.
-
Use-Dependent Block Assessment: From the same holding potential, apply a train of depolarizing pulses (e.g., 20 pulses to -20 mV for 20 ms) at a higher frequency (e.g., 2 Hz or 5 Hz).
-
-
Data Analysis:
-
Measure the peak inward sodium current for each pulse in the train.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized current against the pulse number to visualize the development of the use-dependent block.
-
Visualizations
Caption: Modulated receptor hypothesis for bethanidine's use-dependent block.
Caption: Workflow for assessing use-dependent block by bethanidine.
References
- 1. Electrophysiological effects of this compound on canine cardiac Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Antiarrhythmic agents. Receptor hypothesis explains mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity and quality control for bethanidine sulfate reagents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purity and quality control of bethanidine (B1219629) sulfate (B86663) reagents. The following information is intended to assist in troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is bethanidine sulfate and what is its primary mechanism of action?
A1: this compound is a synthetic guanidinium (B1211019) salt that functions as an antihypertensive agent.[1] Its primary mechanism of action is the blockade of adrenergic transmission in the sympathetic nervous system.[2][3][4] It is taken up into the presynaptic neuron by the norepinephrine (B1679862) transporter (NET) and subsequently prevents the release of norepinephrine from storage vesicles in response to nerve impulses.[5][6] This leads to a reduction in sympathetic tone and a lowering of blood pressure. Bethanidine is also described as a peripherally acting alpha-2A adrenergic agonist.[2][4]
Q2: What are the typical quality specifications for a high-purity this compound reagent?
A2: While a specific monograph in the United States Pharmacopeia (USP) or British Pharmacopoeia (BP) was not identified, reputable suppliers of this compound for research and development typically provide a Certificate of Analysis (CoA) with the following specifications.[7]
Table 1: Typical Quality Specifications for this compound
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white solid powder | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H-NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥98% | HPLC-UV |
| Water Content | ≤1.0% | Karl Fischer Titration |
| Solubility | Soluble in DMSO | Visual Inspection |
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and integrity of the reagent, proper storage is crucial. The following conditions are recommended:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.
-
Long-term (months to years): For optimal stability, store at -20°C in a dry, dark environment.
When stored correctly, this compound is expected to be stable for over two years.
Q4: What are the potential impurities or degradation products I should be aware of?
A4: Due to the absence of a specific pharmacopeial monograph, a definitive list of process-related impurities is not publicly available. However, based on the synthesis of similar guanidinium compounds, potential impurities could include starting materials, by-products from incomplete reactions, or reagents used in the synthesis.
Forced degradation studies on similar compounds suggest that guanidinium-containing molecules can be susceptible to hydrolysis under strong acidic or basic conditions, and to oxidation. Therefore, potential degradation products could result from the cleavage of the guanidine (B92328) group or modifications to the benzyl (B1604629) moiety.
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Due to its basic nature (pKa ≈ 12.0), bethanidine can exhibit poor peak shape (tailing) during reverse-phase HPLC analysis.[1] This is often due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
Issue 1: Peak Tailing or Asymmetry
-
Symptom: The this compound peak in the chromatogram has a non-symmetrical shape, with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
Cause Solution Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5 to protonate the silanol groups and reduce their interaction with the basic analyte. Use a highly end-capped HPLC column or a column with a polar-embedded phase designed for basic compounds. Column Overload Reduce the injection volume or the concentration of the sample. Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase composition whenever possible. Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Issue 2: Inconsistent Retention Times
-
Symptom: The retention time of the this compound peak varies between injections.
-
Potential Causes & Solutions:
Cause Solution Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Temperature Fluctuations Use a column oven to maintain a consistent temperature. Mobile Phase Composition Change Prepare fresh mobile phase and ensure it is properly degassed.
Issue 3: Ghost Peaks
-
Symptom: Unexpected peaks appear in the chromatogram, often in subsequent runs.
-
Potential Causes & Solutions:
Cause Solution Contamination in the HPLC System Flush the injector and the entire system with a strong solvent. Carryover from Previous Injections Implement a needle wash step in the autosampler method. Impure Mobile Phase or Solvents Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This proposed method is a starting point for the analysis of this compound bulk material and can be optimized as needed.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar, preferably end-capped).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: Water Content Determination by Karl Fischer Titration
Karl Fischer titration is a standard method for determining the water content in pharmaceutical substances.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Solvent: Anhydrous methanol (B129727).
-
Procedure (Volumetric Method):
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize the water in the solvent.
-
Accurately weigh a suitable amount of this compound (typically 50-100 mg) and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent.
-
Visualizations
Adrenergic Neuron Blocking Mechanism of Bethanidine
Bethanidine's primary action is to inhibit the release of norepinephrine from presynaptic adrenergic neurons. It is actively transported into the neuron by the norepinephrine transporter (NET) and then interferes with the storage and release of norepinephrine from synaptic vesicles.
Caption: Mechanism of adrenergic neuron blockade by bethanidine.
Experimental Workflow for Purity and Quality Control
A logical workflow is essential for the comprehensive quality control of this compound reagents. This involves a series of tests to confirm identity, purity, and other key parameters.
Caption: Quality control workflow for this compound reagents.
References
- 1. Bethanidine (Sulphate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guanethidine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. bdg.co.nz [bdg.co.nz]
Long-term storage protocols for bethanidine sulfate powder
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for bethanidine (B1219629) sulfate (B86663) powder for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for bethanidine sulfate powder?
A1: For optimal stability, this compound powder should be stored in a controlled environment. It is recommended to store the powder in a cool, dry, and dark place. Specifically, maintain temperatures between 15°C and 25°C and a relative humidity below 60%.[1][2] The powder is hygroscopic and susceptible to degradation from moisture and light.[3][4]
Q2: The this compound powder appears clumpy. Is it still usable?
A2: Clumping is an indication of moisture absorption due to the hygroscopic nature of the powder.[5] While the active ingredient may still be largely intact, the presence of moisture can accelerate degradation. It is crucial to perform a quality control check, such as purity analysis by HPLC, before use. To prevent future clumping, ensure the container is tightly sealed and consider storing it in a desiccator.
Q3: I've noticed a discoloration in the powder. What could be the cause?
A3: Discoloration can be a sign of chemical degradation, potentially caused by exposure to light, high temperatures, or reactive impurities. Photodegradation is a common pathway for many pharmaceutical compounds.[6] It is advisable to discard the discolored powder and review your storage protocol to ensure adequate protection from light and heat.
Q4: How should I handle this compound powder during experiments to minimize degradation?
A4: Handle the powder in a controlled environment, preferably with low humidity. Minimize its exposure to ambient air by quickly weighing and resealing the container. Use dry, clean spatulas and glassware. For solution preparation, use high-purity, degassed solvents to reduce the risk of oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder Clumping or Caking | Exposure to humidity; improper sealing of the container. | - Break up clumps gently with a dry, clean spatula. - Dry the powder under vacuum at a low temperature (consult literature for temperature stability). - Before use, verify purity using a suitable analytical method like HPLC. - Store in a desiccator with a suitable desiccant. |
| Discoloration of Powder | Exposure to light, excessive heat, or chemical contamination. | - Do not use the powder. - Dispose of the material according to safety guidelines. - Review storage conditions to ensure protection from light and heat. - Check for potential sources of contamination in the storage area. |
| Poor Solubility | Degradation of the compound or presence of insoluble impurities. | - Attempt to solubilize a small sample in a recommended solvent (e.g., DMSO). - If solubility issues persist, the powder may be degraded. - Analyze the powder for purity and degradation products. |
| Inconsistent Experimental Results | Non-uniformity of the powder due to moisture absorption or degradation. | - Ensure the powder is homogenous before weighing. - Perform a fresh purity and identity check on the material. - Review handling procedures to minimize exposure to environmental factors. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways for this compound and to develop a stability-indicating analytical method.
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
- Incubate the solutions at 60°C for 24 hours.
- Neutralize the samples and dilute with an appropriate solvent for analysis.
2. Oxidative Degradation:
- Prepare a solution of this compound in a 3% hydrogen peroxide solution.
- Store the solution at room temperature, protected from light, for 24 hours.
- Dilute with an appropriate solvent for analysis.
3. Photodegradation:
- Expose a thin layer of this compound powder to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
- Simultaneously, keep a control sample in the dark.
- Dissolve both the exposed and control samples for analysis.
4. Thermal Degradation:
- Heat a sample of this compound powder at 70°C for 48 hours.
- Keep a control sample at the recommended storage temperature.
- Dissolve both samples for analysis.
Analysis: Analyze all stressed and control samples using a suitable method, such as HPLC with a photodiode array detector, to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reversed-phase HPLC method to assess the purity of this compound and separate it from its degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation: Dissolve an accurately weighed amount of this compound powder in the mobile phase to a final concentration of 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for this compound powder storage issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. icapsulepack.com [icapsulepack.com]
- 3. Guanabenz degradation products and stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 5. coatingai.com [coatingai.com]
- 6. SIGNIFICANCE OF FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE AND DRUG PRODUCTS WITH REFERENCE TO ANTIHYPERTENSIVE AGEN… [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Analysis of Bethanidine Sulfate and Guanethidine in Hypertension
This guide provides a detailed comparison of two adrenergic neuron blocking agents, bethanidine (B1219629) sulfate (B86663) and guanethidine (B1672426), which have been historically used in the management of hypertension. The comparison focuses on their performance in experimental and clinical models of hypertension, supported by available data on their mechanisms of action, efficacy, and side effects. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Adrenergic Neuron Blockers
Both bethanidine and guanethidine exert their antihypertensive effects by interfering with the function of the sympathetic nervous system.[1] They are classified as adrenergic neuron blockers, which act at the postganglionic sympathetic nerve terminals to inhibit the release of norepinephrine (B1679862) (NE), a key neurotransmitter responsible for vasoconstriction and increased heart rate.[2]
Guanethidine's mechanism is well-characterized. It is actively transported into the presynaptic neuron by the norepinephrine transporter (NET). Once inside, it is concentrated in the synaptic vesicles, where it displaces and gradually depletes the stores of norepinephrine. This leads to a long-lasting reduction in the amount of NE available for release upon nerve stimulation.[2][3]
Bethanidine , a guanidinium (B1211019) derivative like guanethidine, also blocks adrenergic transmission.[1] However, its precise mode of action is considered less clear.[1] It is suggested that bethanidine also prevents the release of noradrenaline, but it is reported to cause less depletion of noradrenaline stores compared to guanethidine.[4] Some sources also indicate it may act as an alpha-2 adrenergic agonist.[1]
Comparative Efficacy in a Clinical Hypertension Model
In a double-blind study involving 108 patients with diastolic blood pressure between 100-124 mm Hg who were also receiving hydrochlorothiazide, the efficacy of guanethidine was found to be significantly greater than that of bethanidine in reducing diastolic blood pressure over a five to six-month period.[5]
| Parameter | Guanethidine | Bethanidine | P-value |
| Average Diastolic Blood Pressure Reduction (mm Hg) | 18.4 | 13.6 | < 0.01 |
| Patients Achieving Diastolic BP < 90 mm Hg (%) | 68.8 | 45.5 | < 0.025 |
| Data from a multiclinic controlled trial in severe hypertension.[5] |
Experimental Protocols: A General Framework
Specific experimental protocols for a direct preclinical comparison of bethanidine and guanethidine are not detailed in the available literature. However, a general methodology for screening antihypertensive agents in animal models, such as the Spontaneously Hypertensive Rat (SHR), is well-established.
Objective: To evaluate and compare the antihypertensive effects of Test Compound A (e.g., Bethanidine Sulfate) and Test Compound B (e.g., Guanethidine) in a recognized animal model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used and validated model for essential hypertension.[6][7][8]
Methodology:
-
Animal Acclimatization: Male SHRs (e.g., 12-14 weeks old) are acclimatized to the laboratory conditions for at least one week.
-
Baseline Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.[6]
-
Grouping: Animals are randomly assigned to different treatment groups:
-
Vehicle Control
-
Test Compound A (various doses)
-
Test Compound B (various doses)
-
-
Drug Administration: The compounds are administered orally or via the desired route for a specified period (e.g., daily for 4 weeks).
-
Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate are measured at regular intervals throughout the study period.
-
Data Analysis: The changes in blood pressure and heart rate from baseline are calculated and statistically compared between the groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of guanethidine and a typical experimental workflow for evaluating antihypertensive drugs.
Caption: Mechanism of action of Guanethidine at the adrenergic nerve terminal.
Caption: General experimental workflow for comparing antihypertensive agents.
Side Effect Profile
A key difference noted in the literature is the side effect profile of the two drugs. Bethanidine is suggested to produce fewer side effects than guanethidine.[1] A significant side effect of both drugs is orthostatic hypotension (a drop in blood pressure upon standing).[2][9] The aforementioned clinical trial found that the degree of orthostatic fall in blood pressure was greater with bethanidine than with guanethidine.[5] Other reported side effects for guanethidine include diarrhea and sexual dysfunction (delayed or retrograde ejaculation).[2]
Summary
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiclinic controlled trial of bethanidine and guanethidine in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
- 7. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
A Comparative Analysis of Bethanidine and Bretylium Tosylate: Adrenergic-Blocking Antiarrhythmics
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of bethanidine (B1219629) and bretylium (B1223015) tosylate, two antiarrhythmic agents with similar yet distinct pharmacological profiles. This analysis is based on available experimental and clinical data to delineate their mechanisms of action, pharmacokinetics, and clinical efficacy.
Both bethanidine, a guanidinium (B1211019) derivative, and bretylium tosylate, a quaternary ammonium (B1175870) compound, function as adrenergic neuronal blocking agents.[1][2] Their primary application has been in the management of severe hypertension and life-threatening ventricular arrhythmias.[1][3] While structurally and pharmacologically analogous, key differences in their electrophysiological effects and clinical applications have been observed.[4]
Mechanism of Action
The principal mechanism for both drugs involves their uptake into postganglionic adrenergic neurons, where they interfere with the release of norepinephrine (B1679862).[5][6]
Bethanidine: Bethanidine acts as a peripherally acting antiadrenergic agent.[7] It is understood to function primarily as an alpha-2a adrenergic agonist, which contributes to a decrease in blood pressure by suppressing renin secretion and interfering with the sympathetic nervous system.[7][8] It effectively blocks adrenergic transmission, although its precise mode of action is not completely elucidated.[3][9]
Bretylium Tosylate: Bretylium is also taken up by adrenergic nerve terminals.[10] Its action is biphasic: an initial, transient release of norepinephrine is followed by a prolonged blockade of further neurotransmitter release.[1][10] This subsequent adrenergic blockade is its primary therapeutic effect. Additionally, bretylium is classified as a Class III antiarrhythmic agent because it blocks potassium channels, which prolongs the action potential duration and the effective refractory period in ventricular tissues.[5][11]
Signaling Pathway of Adrenergic Neuron Blockade
Figure 1. General mechanism of adrenergic neuron blockade by bethanidine and bretylium.
Pharmacokinetic Profiles
A significant distinction between the two agents lies in their absorption and elimination characteristics.
| Parameter | Bethanidine Sulfate (B86663) | Bretylium Tosylate |
| Administration | Oral[4] | Intravenous, Intramuscular[12] |
| Absorption | Rapidly absorbed from the GI tract[3][4] | Poor oral absorption[4][13] |
| Protein Binding | Not specified | <5%[11] |
| Elimination Half-Life | ~9 hours (range 7-11)[7] | 5-10 hours[11] |
| Excretion | Not specified in detail | Primarily unchanged in urine (80-90%)[11][14] |
Comparative Efficacy and Electrophysiological Effects
While both drugs were initially developed for hypertension, their antiarrhythmic properties, particularly in the context of myocardial ischemia, have been a major focus of research.
A comparative study in models of experimental myocardial ischemia revealed significant differences.[15] In isolated perfused rabbit hearts, both agents prolonged action potential duration under normal conditions.[15] However, during ischemia, bretylium (10 mg/L) did not significantly alter electrophysiological parameters, whereas bethanidine (10 mg/L) accelerated conduction slowing and the depression of the maximum rate of depolarization (Vmax).[15]
In a study involving anesthetized dogs with induced myocardial ischemia, bretylium (10 mg/kg) did not alter the time to onset of arrhythmias.[15] In contrast, bethanidine (10 mg/kg) exacerbated conduction changes in the ischemic zone and decreased the time to onset of ventricular arrhythmias from a control of 262 +/- 34 seconds to 173 +/- 35 seconds.[15] This suggests a potential proarrhythmic effect for bethanidine under these specific ischemic conditions.[15]
Clinically, bethanidine has shown efficacy in suppressing recurrent, drug-refractory ventricular tachycardia and fibrillation. In one study of 23 patients, 18 (78%) experienced complete suppression of tachyarrhythmias.[4] Bretylium is specifically indicated for the prophylaxis and treatment of ventricular fibrillation and for life-threatening ventricular arrhythmias unresponsive to first-line agents like lidocaine.[13][16]
| Feature | Bethanidine Sulfate | Bretylium Tosylate |
| Primary Indication | Hypertension, Ventricular Arrhythmias[4][7] | Life-threatening Ventricular Arrhythmias (VF, VT)[5][16] |
| Effect on Action Potential | Prolongs duration[15] | Prolongs duration (Class III effect)[5][11] |
| Effect in Ischemia | May exacerbate conduction slowing, proarrhythmic potential[15] | Minimal effect on conduction changes in ischemia[15] |
| Clinical Use | Used for drug-refractory ventricular tachyarrhythmias[4] | First-line for VF, second-line for VT[13] |
Experimental Protocols
Ischemia-Induced Arrhythmia Model (Canine) A common experimental model to assess the antiarrhythmic properties of these drugs involves the following steps:
-
Animal Preparation: Anesthetized dogs are instrumented to monitor ECG, blood pressure, and epicardial electrograms.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded to induce myocardial ischemia.
-
Pacing: To provoke arrhythmias consistently, rapid atrial pacing (e.g., 180-200 beats/min) is often employed.[15]
-
Drug Administration: The drug (e.g., bretylium 10 mg/kg or bethanidine 10 mg/kg) is administered intravenously before or during the ischemic period.[15]
-
Data Recording: Continuous recording of ECG and electrograms from the ischemic zone is performed to measure parameters like conduction delay and the time to onset of ventricular tachycardia or fibrillation.[15]
Experimental Workflow for Arrhythmia Induction
Figure 2. Workflow for studying antiarrhythmic drug effects in a canine ischemia model.
Adverse Effects and Clinical Considerations
The primary side effect for both drugs stems from their sympatholytic action, most notably postural hypotension.[12][13]
-
Bretylium: The initial release of norepinephrine can cause a transient increase in blood pressure and heart rate.[11][12] Nausea and vomiting may occur with rapid intravenous administration.[13] It is contraindicated in arrhythmias caused by digitalis toxicity.[16]
-
Bethanidine: Has been associated with a greater degree of orthostatic hypotension compared to similar agents like guanethidine (B1672426) in some studies.[17]
Conclusion
Bethanidine and bretylium tosylate are potent adrenergic neuronal blocking agents with significant antiarrhythmic effects. Bretylium's distinct Class III action and its relative stability in ischemic tissue have cemented its role in the acute management of life-threatening ventricular fibrillation.[13] Bethanidine, with its good oral absorption, presented an alternative for long-term management but experimental data suggests caution due to a potential for proarrhythmic effects in acutely ischemic myocardium.[4][15] For drug development professionals, the divergent electrophysiological effects of these structurally similar compounds under ischemic conditions highlight critical pathways for designing safer and more effective antiarrhythmic agents.
References
- 1. Bretylium Tosylate | C18H24BrNO3S | CID 6100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bethanidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antiarrhythmic, antifibrillatory, and hemodynamic actions of this compound: an orally effective analog of bretylium for suppression of ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bretylium - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. betanidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. betanidine [drugcentral.org]
- 10. Bretylium tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Bretylium tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bretylium Injection: Package Insert / Prescribing Info [drugs.com]
- 15. Ischemia-induced conduction delay and ventricular arrhythmias: comparative electropharmacology of this compound and bretylium tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bretylium.com [bretylium.com]
- 17. Multiclinic controlled trial of bethanidine and guanethidine in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: Bethanidine vs. Alpha-Methyldopa in Hypertension Management
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antihypertensive therapeutics, both bethanidine (B1219629) and alpha-methyldopa represent foundational approaches to managing high blood pressure. While largely supplanted by newer agents with more favorable side-effect profiles, an understanding of their comparative efficacy, mechanisms, and historical clinical data remains pertinent for researchers in pharmacology and drug development. This guide provides an objective comparison of bethanidine and alpha-methyldopa, supported by available experimental data and detailed methodologies.
At a Glance: Key Drug Characteristics
| Feature | Bethanidine | Alpha-Methyldopa |
| Drug Class | Guanidine derivative, peripherally acting antiadrenergic agent | Centrally acting alpha-2 adrenergic agonist |
| Mechanism of Action | Acts as an alpha-2a adrenergic agonist, blocking adrenergic transmission at postganglionic nerve endings.[1] | Prodrug converted to alpha-methylnorepinephrine, which acts as a central alpha-2 adrenergic agonist, reducing sympathetic outflow.[2] |
| Primary Site of Action | Peripheral nervous system | Central nervous system |
| Metabolism | Not extensively metabolized | Metabolized in the liver to its active form.[2] |
| Onset of Action | Relatively rapid | Slower, requires conversion to active metabolite |
| Common Side Effects | Postural hypotension, dizziness, diarrhea, nasal stuffiness.[3] | Drowsiness, sedation, headache, dry mouth.[2][4] |
Quantitative Efficacy Data
Direct head-to-head quantitative data from modern clinical trials is limited. The following tables summarize efficacy data from individual studies to provide a comparative perspective.
Table 1: Efficacy Data for Bethanidine
| Study | Patient Population | Dosage | Key Efficacy Endpoint | Result |
| Not Specified | Hypertensive patients | Not specified | Blood pressure reduction | Bethanidine has been shown to be effective in severe hypertension.[5] |
| Not Specified | Hypertensive patients | Not specified | Onset of Action | Bethanidine has a more rapid onset of action compared to guanethidine.[3] |
Table 2: Efficacy Data for Alpha-Methyldopa
| Study | Patient Population | Dosage | Key Efficacy Endpoint | Result |
| Okun et al. (1963) | 60 hypertensive patients | Varied | Reduction in supine and standing blood pressure | Significant reduction in both supine and standing blood pressure. |
| Not Specified | Hypertensive patients | Not specified | Onset and Duration of Action | Onset of effects is around 5 hours, and they last for about a day.[1] |
| Not Specified | Hypertensive patients | Not specified | Blood pressure reduction | Reduces both supine and standing blood pressure.[2] |
Experimental Protocols
The following is a representative experimental protocol for a clinical trial comparing antihypertensive agents, based on the standards of the era when bethanidine and alpha-methyldopa were more commonly studied.[6][7][8]
Title: A Randomized, Double-Blind, Crossover Comparison of the Antihypertensive Efficacy of Bethanidine and Alpha-Methyldopa in Patients with Essential Hypertension.
1. Objective: To compare the efficacy and safety of bethanidine and alpha-methyldopa in reducing blood pressure in patients with essential hypertension.
2. Study Design: A randomized, double-blind, crossover clinical trial.
3. Patient Population:
- Inclusion Criteria: Male and female patients aged 18-70 years with a diagnosis of essential hypertension (diastolic blood pressure consistently >95 mmHg).
- Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, history of myocardial infarction within the last 6 months, and contraindications to either study medication.
4. Study Procedures:
- Washout Phase: All previous antihypertensive medications are discontinued, and patients undergo a 2-week placebo washout period.
- Randomization: Patients are randomly assigned to one of two treatment sequences:
- Sequence A: Bethanidine followed by alpha-methyldopa.
- Sequence B: Alpha-methyldopa followed by bethanidine.
- Treatment Periods: Each treatment period lasts for 6 weeks, with a 2-week washout period between them.
- Dosing: Doses are titrated upwards at weekly intervals to achieve a target blood pressure of <140/90 mmHg or the maximum tolerated dose.
- Blood Pressure Measurement: Blood pressure is measured in the supine and standing positions at the end of each week.
5. Efficacy Endpoints:
- Primary: Change in mean standing diastolic blood pressure from baseline.
- Secondary: Change in mean supine diastolic blood pressure, change in systolic blood pressure (standing and supine), and the proportion of patients achieving the target blood pressure.
6. Safety Assessments: Monitoring and recording of all adverse events, with particular attention to postural hypotension, sedation, and any laboratory abnormalities.
7. Statistical Analysis: A crossover analysis is used to compare the treatment effects, with p<0.05 considered statistically significant.
Signaling Pathways and Experimental Workflow
Mechanism of Action
The distinct sites of action of bethanidine and alpha-methyldopa are a key point of comparison. Alpha-methyldopa's central mechanism contrasts with bethanidine's peripheral action.
Experimental Workflow
The workflow for a comparative clinical trial would follow a structured sequence of patient screening, treatment, and data analysis.
Side Effect Profile Comparison
The differing sites of action of bethanidine and alpha-methyldopa are reflected in their side effect profiles.
Table 3: Comparative Side Effect Profiles
| Side Effect | Bethanidine | Alpha-Methyldopa |
| Postural Hypotension | More common | Less common |
| Sedation/Drowsiness | Less common | More common[2][4] |
| Dry Mouth | Can occur | Common[2][4] |
| Diarrhea | Can occur[3] | Can occur[2] |
| Nasal Congestion | Can occur[3] | Can occur |
| Hemolytic Anemia | Not typically associated | Rare but serious[2] |
| Hepatotoxicity | Not typically associated | Rare but serious[2] |
Conclusion
Bethanidine and alpha-methyldopa effectively lower blood pressure through distinct mechanisms of action. Alpha-methyldopa acts centrally to reduce sympathetic outflow, leading to a higher incidence of central nervous system side effects such as drowsiness and sedation. Conversely, bethanidine acts peripherally by blocking adrenergic nerve transmission, which can result in more pronounced postural hypotension.
The choice between these agents in a historical context would have been guided by the patient's tolerance to specific side effects. While both drugs have been largely superseded by newer antihypertensives, their study provides valuable insights into the autonomic control of blood pressure and serves as a benchmark for the development of novel therapeutics with improved efficacy and safety profiles. The methodologies employed in their early clinical evaluations also laid the groundwork for modern clinical trial design in hypertension research.
References
- 1. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bethanidine (Sulphate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. Methyldopa | Side Effects, Dosage, Uses, and More [healthline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. fda.gov [fda.gov]
- 7. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
A Comparative Guide to the Anti-Arrhythmic Effects of Bethanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-arrhythmic properties of bethanidine (B1219629) sulfate (B86663) with other therapeutic alternatives. It includes a summary of supporting experimental data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the evaluation of this compound for research and drug development purposes.
Introduction to Bethanidine Sulfate
This compound is an adrenergic neuron-blocking agent that has been investigated for its anti-arrhythmic effects, particularly in the context of ventricular tachyarrhythmias. It is a chemical analog of bretylium (B1223015), another anti-arrhythmic agent.[1] The primary mechanism of action of bethanidine involves its uptake into postganglionic sympathetic neurons, where it blocks the release of norepinephrine (B1679862).[2] This action modulates the sympathetic tone on the heart, which can be a critical factor in the genesis of certain arrhythmias. Although initially developed as an antihypertensive agent, its potential to suppress life-threatening ventricular arrhythmias has been the subject of numerous clinical investigations.[3]
Comparative Efficacy of this compound
The clinical efficacy of this compound in preventing ventricular tachyarrhythmias has been evaluated in several studies, with varied outcomes. A multicenter study involving 56 patients with ventricular tachyarrhythmias reported that bethanidine prevented the induction of ventricular tachyarrhythmias in 11% of patients during programmed electrical stimulation.[4] In this study, patients presenting with only ventricular fibrillation appeared to have a more favorable response.[4] However, the overall efficacy was considered low, and symptomatic hypotension was a frequent side effect, occurring in 51% of trials despite the co-administration of protriptyline (B1194169).[4]
In another study of 14 survivors of out-of-hospital cardiac arrest, this compound prevented inducible ventricular tachycardia in 57% of patients.[5] This was in stark contrast to other conventional and investigational anti-arrhythmic drugs, which were effective in only 1 of 26 trials in the same patient group.[5] Long-term therapy with bethanidine was successful in five patients who responded well in the laboratory setting.[5]
A direct comparison with procainamide (B1213733) in 20 patients with symptomatic ventricular tachycardia (VT) showed that bethanidine (5-10 mg/kg) prevented VT induction in 8 out of 12 inducible patients, while procainamide (1000-1500 mg IV) protected 8 out of 16 patients.[6] Notably, bethanidine was effective in 50% of the patients who did not respond to procainamide.[6]
The following table summarizes the quantitative data from key clinical trials evaluating the efficacy of this compound.
| Study | Patient Population | This compound Efficacy | Comparator Efficacy | Key Adverse Events |
| Multicenter Study (n=56)[4] | Ventricular Tachycardia/Fibrillation | 11% prevention of inducible VT/VF | Not Applicable | Symptomatic Hypotension (51%) |
| Cardiac Arrest Survivors (n=14)[5] | Survivors of out-of-hospital cardiac arrest | 57% prevention of inducible VT | Other anti-arrhythmics: 1/26 trials effective | Orthostatic Hypotension |
| Somberg et al. (n=20)[6] | Symptomatic Ventricular Tachycardia | Prevented VT induction in 8/12 inducible patients | Procainamide: Prevented VT induction in 8/16 patients | Not specified in abstract |
| Bacaner et al. (n=23)[1] | Recurrent, drug-refractory VT/VF | 78% complete suppression of spontaneous or inducible tachyarrhythmias | Not Applicable | Orthostatic Hypotension |
Comparison with Other Anti-Arrhythmic Agents
To provide a broader context, it is essential to compare this compound with other classes of anti-arrhythmic drugs used for similar indications.
Bretylium
As a chemical and pharmacological analog, bretylium shares a similar mechanism of action with bethanidine, primarily by blocking the release of norepinephrine from sympathetic nerve terminals.[1][2] Both agents have demonstrated antifibrillatory effects.[1] However, a key difference lies in their pharmacokinetic profiles; bethanidine is rapidly absorbed orally, whereas bretylium is poorly absorbed and requires parenteral administration.[1] In a study comparing their electrophysiological effects during myocardial ischemia, bretylium did not alter the time to onset of arrhythmia, whereas bethanidine exacerbated conduction changes and decreased the time to arrhythmia onset, suggesting a potential pro-arrhythmic effect in this setting.[7]
Procainamide (Class Ia)
Procainamide is a Class Ia anti-arrhythmic drug that primarily blocks sodium channels, slowing conduction velocity and prolonging the action potential duration.[8] As mentioned earlier, a head-to-head study showed comparable efficacy between bethanidine and procainamide in preventing inducible VT, with bethanidine showing utility in patients resistant to procainamide.[6]
Amiodarone (B1667116) (Class III)
Amiodarone is a potent Class III anti-arrhythmic that primarily blocks potassium channels, significantly prolonging the action potential duration and refractory period.[8] It is considered one of the most effective drugs for long-term control of ventricular tachycardia.[9] While direct comparative trials with bethanidine are lacking, amiodarone's broad spectrum of action and established efficacy in various settings make it a standard against which other agents are often measured.[9]
Lidocaine (B1675312) (Class Ib)
Lidocaine, a Class Ib anti-arrhythmic, blocks sodium channels with a rapid onset and offset of action.[8] It is particularly effective in arrhythmias associated with ischemia.[10] The electrophysiological effects of bethanidine have been described as resembling those of lidocaine after 30-60 minutes of exposure in some experimental models.[11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols from key studies cited.
Programmed Electrical Stimulation (PES) Protocol for Bethanidine Efficacy
-
Study Population: Patients with a history of sustained ventricular tachycardia or fibrillation.[4][5][6]
-
Procedure:
-
A baseline electrophysiological study is performed to induce the clinical arrhythmia using programmed ventricular stimulation. This typically involves the delivery of one to three extrastimuli from one or two right ventricular sites.
-
This compound is administered orally at a dose of 20-30 mg/kg.[4] In some studies, doses of 5-10 mg/kg were used.[6]
-
To mitigate the hypotensive effects of bethanidine, patients may be pre-treated with protriptyline (e.g., 15 mg orally 24 and 2 hours before the study).[6]
-
A repeat electrophysiological study is performed approximately 90 minutes after bethanidine administration to assess the ability to re-induce the arrhythmia.[12]
-
-
Primary Endpoint: Prevention of the induction of sustained ventricular tachyarrhythmia.
Mechanism of Action and Signaling Pathways
The anti-arrhythmic effect of this compound is primarily attributed to its ability to block the release of norepinephrine from sympathetic nerve terminals. This is a multi-step process that can be visualized as follows:
Caption: Mechanism of action of this compound at the sympathetic neuron terminal.
In contrast, other anti-arrhythmic drugs act on different targets within the cardiac myocyte to alter its electrophysiological properties.
Caption: Primary targets of different classes of anti-arrhythmic drugs on cardiac ion channels and receptors.
Conclusion
This compound has demonstrated anti-arrhythmic effects, particularly in preventing ventricular tachyarrhythmias in specific patient populations. Its unique mechanism of action as an adrenergic neuron blocker distinguishes it from the more common ion channel-blocking anti-arrhythmic drugs. However, its clinical utility is hampered by a relatively low efficacy in broader patient groups and a high incidence of orthostatic hypotension.
Comparisons with other agents like procainamide suggest that bethanidine may have a role in patients refractory to other therapies. However, more potent and better-tolerated drugs such as amiodarone have become the standard of care for many ventricular arrhythmias. The pro-arrhythmic potential of bethanidine, especially in the setting of ischemia, also warrants careful consideration.
For researchers and drug development professionals, the study of bethanidine and its analogs may provide valuable insights into the role of the sympathetic nervous system in arrhythmogenesis and could inform the development of novel anti-arrhythmic agents with more favorable efficacy and safety profiles. Future research could focus on developing derivatives with a more selective action or better tolerability.
References
- 1. Antiarrhythmic action of bethanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bretylium tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: efficacy in prevention of ventricular tachyarrhythmias during programmed stimulation. Report of a multicenter study of 56 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to evaluate class III antiarrhythmic drug efficacy clinically: the benefits and shortcomings of the invasive approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Acute electrophysiologic effects of this compound in patients with ventricular tachycardia or fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic Management for Ventricular Arrhythmias: Overview of Anti-Arrhythmic Drugs [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. droracle.ai [droracle.ai]
- 10. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ischemia-induced conduction delay and ventricular arrhythmias: comparative electropharmacology of this compound and bretylium tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiarrhythmic, antifibrillatory, and hemodynamic actions of this compound: an orally effective analog of bretylium for suppression of ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bethanidine Sulfate and Reserpine for Antihypertensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two historical antihypertensive agents, bethanidine (B1219629) sulfate (B86663) and reserpine (B192253). While largely superseded by newer medications with more favorable side-effect profiles, an understanding of their distinct mechanisms of action and clinical effects remains valuable for researchers in cardiovascular pharmacology and drug development. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their molecular pathways.
Mechanism of Action
Bethanidine sulfate and reserpine both achieve blood pressure reduction by interfering with the sympathetic nervous system, but through different mechanisms.
This compound: A guanidinium (B1211019) antihypertensive agent, bethanidine acts as an adrenergic neurone blocker.[1][2] It is taken up into the presynaptic neuron by the norepinephrine (B1679862) transporter (NET). Once inside, it prevents the release of norepinephrine from the nerve terminal in response to nerve stimulation.[3] This leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure. It is important to note that bethanidine does not deplete norepinephrine stores within the neuron.[3]
Reserpine: An alkaloid derived from the plant Rauwolfia serpentina, reserpine irreversibly blocks the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles within the presynaptic neuron.[4] This inhibition prevents the uptake and storage of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, into these vesicles.[4] The unprotected neurotransmitters in the cytoplasm are then degraded by monoamine oxidase (MAO).[4] This leads to a depletion of catecholamine stores in the central and peripheral nervous systems, resulting in decreased sympathetic outflow and a reduction in blood pressure.[5]
Pharmacokinetics
The pharmacokinetic profiles of this compound and reserpine differ significantly, impacting their dosing and duration of action.
| Parameter | This compound | Reserpine |
| Oral Bioavailability | 48% to 74% (dose-dependent)[6] | Approximately 50% to 70%[7] |
| Plasma Protein Binding | < 10%[8] | 96%[9][10] |
| Volume of Distribution | 2.7 L/kg[8] | Widely distributed into brain, liver, spleen, kidney, and adipose tissue[7] |
| Metabolism | Excreted largely unchanged[6] | Extensively metabolized in the liver[9] |
| Elimination Half-life | 7 to 11 hours (terminal phase)[6] | Biphasic: Initial half-life of ~4.5 hours, terminal half-life of 50-100 hours[7][9] |
| Excretion | Primarily renal (89% to 94% of IV dose in urine)[6] | Primarily in feces (~60% as unchanged drug) and urine (~8% as metabolites)[9] |
Clinical Efficacy: A Look at the Data
Direct head-to-head clinical trial data for this compound versus reserpine is limited in the contemporary literature. However, individual studies provide insight into their antihypertensive effects.
A study on bethanidine in twelve hypertensive patients, who were also receiving a diuretic, showed a mean reduction in standing diastolic blood pressure from 112 mmHg to 91 mmHg after two to twelve months of therapy. The mean total daily dose of bethanidine was 79 mg (range 30-150 mg).[11]
A 2020 proof-of-concept study investigated the effect of reserpine in six patients with refractory hypertension, defined as uncontrolled blood pressure despite treatment with five or more antihypertensive agents. After four weeks of open-label reserpine at a dose of 0.1 mg daily, the following mean reductions were observed[12]:
| Blood Pressure Measurement | Mean Systolic Reduction (mmHg) | Mean Diastolic Reduction (mmHg) |
| Automated Office Blood Pressure | 29.3 ± 22.2 | 22.0 ± 15.8 |
| 24-hour Ambulatory Blood Pressure | 21.8 ± 13.4 | 15.3 ± 9.6 |
| Awake Ambulatory Blood Pressure | 23.8 ± 11.8 | 17.8 ± 9.2 |
| Asleep Ambulatory Blood Pressure | 21.5 ± 11.4 | 13.7 ± 6.4 |
The study also noted a mean reduction in heart rate of 12.0 ± 5.6 beats per minute.[12]
Adverse Effects
Both this compound and reserpine are associated with a range of adverse effects, which have limited their clinical use.
| Adverse Effect Profile | This compound | Reserpine |
| Cardiovascular | Severe hypotension (especially postural), bradycardia, myocardial infarction, angina pectoris, cerebrovascular insufficiency, syncope.[8] | Hypotension, bradycardia, worsening of asthma.[14] |
| Central Nervous System | Dizziness.[8] | Drowsiness, dizziness, nightmares, depression, parkinsonism, general weakness, fatigue.[15] |
| Gastrointestinal | Diarrhea, vomiting.[8] | Nausea, vomiting, weight gain, gastric intolerance, gastric ulceration, stomach cramps, diarrhea. |
| Other | Nasal stuffiness, impotence, thrombocytopenia.[8] | Nasal congestion, erectile dysfunction, hyperprolactinemia. |
Experimental Protocols
Pharmacokinetic Study of Bethanidine-14C in Hypertensive Patients
-
Objective: To study the pharmacokinetics of bethanidine.
-
Subjects: Three hypertensive patients.
-
Methodology:
-
Intravenous Administration: A 25 mg dose of bethanidine-14C hemisulfate was administered intravenously. Plasma levels were measured over the first 6 hours. Urine was collected for 3 to 4 days.
-
Oral Administration: A single 25 mg oral dose of bethanidine-14C hemisulfate was administered. Urine and feces were collected.
-
Repetitive Oral Dosing: A 25 mg dose was divided into 12 to 16 equal doses and administered every 6 hours to study urinary excretion kinetics at steady-state.
-
-
Analysis: Thin-layer chromatography (TLC) and isotope dilution analysis were used to measure intact bethanidine in urine.[6]
Proof-of-Concept Study of Reserpine in Refractory Hypertension
-
Objective: To determine if refractory hypertension is attributable to heightened sympathetic tone by quantifying the antihypertensive benefit of reserpine.
-
Subjects: Seven patients with refractory hypertension (uncontrolled office blood pressure despite use of 5 or more antihypertensive agents, including a diuretic and spironolactone), with six completing the study.
-
Methodology:
-
** washout:** Other sympatholytic medications (e.g., clonidine, guanfacine) were tapered and discontinued (B1498344) before starting reserpine.
-
Treatment: Patients received open-label reserpine 0.1 mg daily for 4 weeks.
-
Blood Pressure Measurement: Automated office blood pressure (AOBP) and 24-hour ambulatory blood pressure monitoring (ABPM) were performed at baseline and after 4 weeks of treatment.
-
-
Primary Endpoint: Change in 24-hour ambulatory systolic blood pressure.[12]
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Reserpine.
Experimental Workflow
Caption: Experimental Workflow for a Reserpine Clinical Trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bethanidine dose, plasma levels, and antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ichgcp.net [ichgcp.net]
- 4. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid detection of Australia antigen by cross-over electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiclinic controlled trial of bethanidine and guanethidine in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Comparison of bethanidine, alpha-methyldopa, and reserpine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison and an investigation of a potential synergistic effect of labetalol and bethanidine in patients with mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular biology and genetics of mycoplasmas (Mollicutes) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood pressure-lowering efficacy of reserpine for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbon monoxide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug choice for treatment of hypertension at 'step 2' - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bethanidine Sulfate's Effects on Blood Pressure: A Comparative Guide
This guide provides a comprehensive comparison of the antihypertensive effects of bethanidine (B1219629) sulfate (B86663) with other alternative medications. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodological approaches, and visualizes key biological pathways to offer an objective assessment of bethanidine sulfate's performance.
Comparative Analysis of Antihypertensive Efficacy
Clinical trials have primarily compared this compound with other adrenergic neuron blocking agents, such as guanethidine (B1672426), and older antihypertensive drugs like methyldopa (B1676449) and reserpine (B192253). The following tables summarize the quantitative data from key comparative studies.
| Table 1: this compound vs. Guanethidine in Severe Hypertension | |
| Parameter | This compound |
| Average Diastolic Blood Pressure Reduction | 13.6 mmHg |
| Patients Achieving Diastolic BP < 90 mmHg | 45.5% |
| Orthostatic Fall in Blood Pressure | Greater than Guanethidine (P < 0.05)[1] |
| Diurnal Blood Pressure Variation | Slightly greater than Guanethidine[1] |
| Study Population: 108 patients with initial diastolic blood pressure of 100-124 mmHg, also taking hydrochlorothiazide (B1673439). |
| Table 2: Comparison with Other Antihypertensives (Within-Patient Study) | ||
| Drug | Key Findings | Reference |
| Methyldopa | Bethanidine was compared in a within-patient study, suggesting comparable evaluation of its effects. | [2] |
| Reserpine | A comparative trial was conducted against bethanidine and methyldopa. | [3] |
| Labetalol (B1674207) | In a randomized cross-over study in mild essential hypertension, labetalol significantly lowered systolic and diastolic blood pressures and heart rate at rest and after exercise. Bethanidine lowered systolic and diastolic blood pressure mainly after exercise. | [4] |
Experimental Protocols
The methodologies for the clinical trials cited in this guide generally adhere to the established principles for the clinical evaluation of antihypertensive drugs. Below is a generalized experimental workflow based on these principles and the available study descriptions.
Generalized Clinical Trial Protocol for Antihypertensive Agents
-
Patient Selection:
-
Inclusion criteria typically involve adults with a diagnosis of essential hypertension, often within a specified range of diastolic and/or systolic blood pressure (e.g., diastolic BP 100-124 mmHg)[1].
-
Exclusion criteria often include secondary hypertension, severe comorbidities, and contraindications to the study medications.
-
-
Study Design:
-
Treatment Protocol:
-
A washout period may be initiated to eliminate the effects of previous antihypertensive medications.
-
Patients are randomly assigned to receive either this compound or the comparator drug(s).
-
Dosage is often initiated at a low level and titrated upwards at regular intervals (e.g., weekly or bi-weekly) until a target blood pressure is achieved or side effects become limiting.
-
In some studies, a diuretic such as hydrochlorothiazide is administered as a background therapy to all participants[1].
-
-
Blood Pressure Measurement:
-
Blood pressure is measured at regular intervals throughout the study period.
-
Measurements are typically taken in both the supine and standing positions to assess for orthostatic hypotension.
-
Standardized procedures for blood pressure measurement are followed to ensure accuracy and consistency.
-
-
Data Analysis:
-
The primary endpoint is typically the change in mean systolic and/or diastolic blood pressure from baseline.
-
Statistical analyses, such as t-tests or analysis of variance (ANOVA), are used to compare the effects of the different treatments.
-
The incidence and severity of adverse effects are also recorded and compared between treatment groups.
-
Caption: Generalized workflow for a randomized controlled clinical trial comparing antihypertensive drugs.
Mechanism of Action and Signaling Pathways
This compound is a peripherally acting antiadrenergic agent.[6][7][8] Its primary mechanism of action involves the blockade of adrenergic transmission at the postganglionic sympathetic nerve endings. It is classified as an alpha-2 adrenergic agonist.[6][8] By stimulating presynaptic alpha-2 adrenergic receptors, bethanidine inhibits the release of norepinephrine (B1679862) (noradrenaline) from the nerve terminals. This reduction in norepinephrine availability at the neuroeffector junction leads to a decrease in sympathetic tone, resulting in vasodilation and a subsequent lowering of blood pressure. Unlike guanethidine, this compound does not appear to deplete the stores of pressor amines in tissues such as the iris in animal models.[9]
Caption: Proposed signaling pathway for the antihypertensive action of this compound.
Hemodynamic Effects
A study investigating the systemic hemodynamic effects of bethanidine in patients with moderately severe essential hypertension revealed that the drug reduces blood pressure through a combination of mechanisms. At an effective oral dose, bethanidine produced a significant postural hypotension. This was associated with a fall in cardiac output and a diminished reflective increase in total peripheral resistance. These findings suggest that bethanidine causes both venodilation (leading to decreased venous return, especially in the upright position) and arteriolar dilation (reducing peripheral vascular resistance). Furthermore, it attenuates cardiovascular sympathetic reflective adjustments.
Conclusion
This compound is an effective antihypertensive agent that lowers blood pressure by inhibiting the release of norepinephrine from sympathetic nerve endings, acting as a presynaptic alpha-2 adrenergic agonist.[6][8] Comparative studies, particularly with guanethidine, suggest that while effective, it may be less potent in reducing diastolic blood pressure.[1] Its tendency to cause a more significant orthostatic fall in blood pressure compared to guanethidine is a notable clinical consideration.[1] The choice of this compound over other antihypertensive agents would depend on the specific clinical context, considering its efficacy profile, side effects, and the patient's individual characteristics. Further research comparing bethanidine with more modern classes of antihypertensive drugs would be beneficial for a more complete understanding of its place in therapy, although the limited contemporary use of bethanidine may preclude such studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Bethanidine, Guanethidine, and Methyldopa in Treatment of Hypertension: a Within-patient Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of bethanidine, alpha-methyldopa, and reserpine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison and an investigation of a potential synergistic effect of labetalol and bethanidine in patients with mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bethanidine | C10H15N3 | CID 2368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. betanidine [drugcentral.org]
- 8. Bethanidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Noradrenaline Depletion by Bethanidine and Guanethidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of bethanidine (B1219629) and guanethidine (B1672426), with a specific focus on their mechanisms and efficiencies in depleting noradrenaline from sympathetic nerve endings. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two adrenergic neuron blocking agents.
Mechanism of Action: A Shared Pathway with Subtle Distinctions
Both bethanidine and guanethidine are classified as adrenergic neuron blocking drugs. Their primary mechanism of action involves the inhibition of neurotransmission at the postganglionic sympathetic nerve terminal, leading to a reduction in the release of noradrenaline (norepinephrine) and, consequently, a decrease in sympathetic tone. This action underlies their use as antihypertensive agents.
The pathway to noradrenaline depletion for both compounds begins with their active transport into the sympathetic neuron via the norepinephrine (B1679862) transporter (NET), the same transporter responsible for the reuptake of noradrenaline from the synaptic cleft.[1] Once inside the neuron, both drugs interfere with the storage and release of noradrenaline.
Guanethidine is actively transported into the sympathetic neuron and accumulates in the synaptic vesicles, where it displaces noradrenaline. This leads to a gradual and long-lasting depletion of noradrenaline stores.[2] Furthermore, guanethidine directly inhibits the release of noradrenaline in response to nerve impulses.
Bethanidine , while also an adrenergic neuron blocker, is reported to have a less clear-cut mechanism of action. However, it is understood to be taken up by the same norepinephrine transporter and subsequently interferes with noradrenaline release. Some studies suggest that bethanidine has a more rapid onset and a shorter duration of action compared to guanethidine, which may be attributed to differences in its affinity for the neuronal uptake mechanism and its subsequent intraneuronal disposition.
Comparative Efficacy in Noradrenaline Depletion
While both drugs effectively deplete noradrenaline, historical studies suggest differences in their potency and the time course of their effects. Guanethidine is generally considered to cause a more profound and prolonged depletion of noradrenaline in various tissues.
Unfortunately, direct side-by-side quantitative data from recent studies are scarce, as these drugs are less commonly used in current clinical practice. The bulk of comparative experimental data originates from studies conducted in the 1960s and 1970s. These studies, often performed in animal models, provide the most detailed insights into the differential effects of these agents on tissue noradrenaline levels.
The following table summarizes the key differences in the pharmacological profiles of bethanidine and guanethidine based on available literature.
| Feature | Bethanidine | Guanethidine |
| Primary Mechanism | Adrenergic neuron blockade | Adrenergic neuron blockade |
| Neuronal Uptake | Via Norepinephrine Transporter (NET) | Via Norepinephrine Transporter (NET) |
| Effect on Noradrenaline | Depletion of stores, inhibition of release | Depletion of stores, inhibition of release |
| Onset of Action | Generally considered more rapid | Slower onset of action |
| Duration of Action | Shorter duration | Longer duration, prolonged depletion |
| Clinical Side Effects | Fewer reported side effects | More pronounced side effects |
Experimental Protocols
The quantification of noradrenaline depletion in tissues is crucial for comparing the efficacy of drugs like bethanidine and guanethidine. The following is a generalized protocol based on the fluorometric assay of catecholamines, a common method used in historical and contemporary studies.
Protocol: Fluorometric Assay for Tissue Noradrenaline Determination
This protocol outlines the steps for extracting and quantifying noradrenaline from tissue samples, such as heart, spleen, or atria.
1. Tissue Homogenization:
-
Excise the tissue of interest from the experimental animal at a predetermined time point after drug administration.
-
Immediately weigh the tissue and place it in ice-cold 0.4 M perchloric acid.
-
Homogenize the tissue using a suitable homogenizer (e.g., Potter-Elvehjem) until a uniform consistency is achieved.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant, which contains the catecholamines.
2. Catecholamine Adsorption:
-
Adjust the pH of the supernatant to approximately 8.5 using a suitable buffer (e.g., Tris-EDTA).
-
Add activated alumina (B75360) to the supernatant and shake for a defined period (e.g., 15 minutes) to allow for the adsorption of catecholamines onto the alumina.
-
Wash the alumina with distilled water to remove interfering substances.
3. Elution of Catecholamines:
-
Elute the adsorbed catecholamines from the alumina using a small volume of a weak acid (e.g., 0.2 M acetic acid).
-
Collect the eluate for the fluorometric analysis.
4. Fluorometric Determination (Trihydroxyindole Method):
-
To an aliquot of the eluate, add a solution of potassium ferricyanide (B76249) to oxidize noradrenaline to noradrenochrome.
-
Stop the oxidation reaction by adding an alkaline ascorbate (B8700270) solution. This step also rearranges the noradrenochrome into a highly fluorescent lutine derivative.
-
Measure the fluorescence of the resulting solution using a spectrofluorometer at the appropriate excitation and emission wavelengths (typically around 400 nm excitation and 500 nm emission for noradrenaline).
-
Quantify the noradrenaline concentration by comparing the fluorescence intensity to a standard curve prepared with known concentrations of noradrenaline.
Visualizing the Mechanism of Action
To better understand the sequence of events leading to noradrenaline depletion, the following diagrams illustrate the key steps in the mechanism of action for both bethanidine and guanethidine.
Conclusion
Both bethanidine and guanethidine are potent inhibitors of sympathetic nerve function through their ability to deplete noradrenaline stores. While they share a common mechanism of uptake into the adrenergic neuron, historical data suggests that guanethidine produces a more profound and sustained depletion of noradrenaline compared to bethanidine. The choice between these agents in a research context would depend on the desired onset, duration, and magnitude of sympathetic blockade. The provided experimental protocol offers a foundational method for conducting direct comparative studies to further elucidate the quantitative differences in noradrenaline depletion between these two compounds.
References
Head-to-Head Clinical Trial: Bethanidine vs. Guanethidine for Severe Hypertension
This comparison guide provides a detailed analysis of the head-to-head clinical trial data for bethanidine (B1219629) and guanethidine (B1672426), two adrenergic neuron blocking agents previously used in the management of severe hypertension. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance and mechanisms of these two compounds.
Executive Summary
A key multicenter, randomized, double-blind clinical trial conducted by the Veterans Administration Cooperative Study Group on Antihypertensive Agents directly compared the efficacy and safety of bethanidine and guanethidine in patients with severe hypertension. The study's findings indicate that guanethidine was significantly more effective in lowering diastolic blood pressure to target levels than bethanidine. However, bethanidine was associated with a greater degree of orthostatic hypotension. Both drugs act by inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings, but their pharmacokinetic profiles and side effect profiles exhibit notable differences.
Data Presentation
The quantitative data from the primary head-to-head clinical trial is summarized below.
Efficacy: Blood Pressure Reduction
| Parameter | Bethanidine | Guanethidine | p-value |
| Average Diastolic Blood Pressure Reduction (months 5 & 6) | 13.6 mm Hg | 18.4 mm Hg | < 0.01[1][2] |
| Patients Achieving Diastolic BP < 90 mm Hg | 45.5% | 68.8% | < 0.025[1][2] |
Safety and Tolerability: Orthostatic Hypotension
| Parameter | Bethanidine | Guanethidine | p-value |
| Degree of Orthostatic Fall in Blood Pressure | Greater | Lesser | < 0.05[1][2] |
A more detailed quantitative breakdown of specific adverse events was not available in the abstracted trial data.
Experimental Protocols
The following is a description of the experimental methodology for the pivotal head-to-head clinical trial comparing bethanidine and guanethidine.
Study Design: Multicenter, Randomized, Double-Blind, Controlled Clinical Trial[1][2]
Patient Population:
Treatment Arms:
-
Group 1: Hydrochlorothiazide + Bethanidine
-
Group 2: Hydrochlorothiazide + Guanethidine
Dosage and Administration:
-
Specific dosage and titration schedules were not detailed in the available abstract. Both drugs were administered orally.
Outcome Measures:
-
Primary Efficacy Endpoint: Average reduction in diastolic blood pressure during the fifth and sixth months of treatment.[1][2]
-
Secondary Efficacy Endpoint: Percentage of patients achieving a diastolic blood pressure below 90 mm Hg.[1][2]
-
Safety and Tolerability: Assessed by the degree of orthostatic fall in blood pressure and diurnal variation of blood pressure.[1][2]
Blood Pressure Measurement:
-
The specific methodology for blood pressure measurement was not detailed in the available abstract.
Signaling Pathways and Mechanisms of Action
Both bethanidine and guanethidine are adrenergic neuron blocking agents that exert their antihypertensive effects by interfering with the release of norepinephrine from sympathetic nerve endings.
Guanethidine's Mechanism of Action: Guanethidine is taken up into the presynaptic neuron by the norepinephrine transporter (NET).[3] Once inside, it is concentrated in and displaces norepinephrine from synaptic vesicles, leading to a gradual depletion of norepinephrine stores.[3] Guanethidine also directly inhibits the release of norepinephrine in response to nerve impulses.
Bethanidine's Mechanism of Action: The precise mechanism of action for bethanidine is not as clearly defined but it is also understood to be a guanidinium (B1211019) antihypertensive agent that blocks adrenergic transmission.[4] It is thought to act as an alpha-2 adrenergic agonist, which would decrease sympathetic outflow, and also interferes with the function of the sympathetic nervous system.[4]
Experimental Workflow
The workflow for the head-to-head clinical trial is outlined below.
References
A Comparative Pharmacological Guide to Guanidine Derivatives in Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the pharmacological properties of three key guanidine (B92328) derivatives used in the management of hypertension: guanfacine (B1203898), guanabenz (B1672423), and guanethidine. The information presented is collated from preclinical and clinical studies to provide an objective resource for research and development in cardiovascular therapeutics.
Mechanism of Action: A Tale of Two Pathways
Guanidine derivatives lower blood pressure primarily through modulation of the sympathetic nervous system. However, they achieve this via two distinct mechanisms: central α2-adrenergic agonism and peripheral adrenergic neuron blockade.
Guanfacine and Guanabenz: Central α2-Adrenergic Agonists
Guanfacine and guanabenz act predominantly as central α2-adrenergic receptor agonists. By stimulating these receptors in the brainstem, they decrease sympathetic outflow to the heart and peripheral vasculature. This leads to a reduction in peripheral resistance and a decrease in heart rate, culminating in a drop in blood pressure. Guanfacine exhibits a higher selectivity for the α2A-adrenergic receptor subtype compared to other α2 agonists like clonidine.[1][2] In contrast, guanabenz, while a potent α2-agonist, also shows antagonistic properties at postsynaptic α1-adrenoceptors.[3]
Guanethidine: Peripheral Adrenergic Neuron Blocker
Guanethidine exerts its antihypertensive effect through a peripheral mechanism. It is taken up into sympathetic nerve terminals by the norepinephrine (B1679862) transporter (NET).[4] Once inside, it accumulates in and displaces norepinephrine from synaptic vesicles, leading to a gradual depletion of norepinephrine stores.[4] This prevents the release of norepinephrine in response to nerve stimulation, thereby reducing sympathetic tone on blood vessels and the heart.[4]
Signaling Pathway of Central α2-Adrenergic Agonists
The activation of α2-adrenergic receptors by agonists like guanfacine and guanabenz initiates a G-protein-mediated signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), ultimately resulting in reduced sympathetic outflow from the central nervous system.
References
Lack of Synergistic Antihypertensive Effect Observed Between Labetalol and Bethanidine in Clinical Research
A pivotal clinical study investigating the combined antihypertensive effects of labetalol (B1674207) and bethanidine (B1219629) found no evidence of a synergistic relationship. In a randomized, cross-over trial involving patients with mild essential hypertension, the effects of labetalol, bethanidine, and a combination of both were compared. The research, aimed at identifying potential synergism, concluded that while both drugs lowered blood pressure, their combined administration did not produce a greater-than-additive effect.[1]
This guide provides a comprehensive comparison of the antihypertensive effects of labetalol, bethanidine, and their combination, based on available clinical data. It details the experimental protocols used in key research and presents the findings in a clear, structured format for researchers, scientists, and drug development professionals.
Comparative Efficacy in Mild Essential Hypertension
A within-patient, randomized, cross-over study evaluated the effects of labetalol, bethanidine, and their combined administration on blood pressure (BP) and heart rate (HR) in various physiological states. The results indicated that labetalol monotherapy significantly lowered both systolic and diastolic BP and HR in lying, sitting, and standing positions, as well as after exercise. Bethanidine, at the doses used, primarily reduced systolic and diastolic BP after exercise and, to a lesser extent, upon standing, with no significant impact on heart rate. The combined treatment demonstrated a reduction in BP on standing and after exercise, along with a decrease in heart rate after exercise.[1]
Notably, the study reported that the type and frequency of side effects were comparable for both labetalol and bethanidine when administered alone. However, the combined treatment was associated with a much lower incidence of side effects.[1]
The following table summarizes the observed effects on blood pressure and heart rate from the comparative study.
| Treatment Group | Lying BP | Sitting BP | Standing BP | Post-Exercise BP | Lying HR | Sitting HR | Standing HR | Post-Exercise HR |
| Labetalol | ↓↓ | ↓↓ | ↓↓ | ↓↓ | ↓ | ↓ | ↓ | ↓ |
| Bethanidine | ↔ | ↔ | ↓ | ↓↓ | ↔ | ↔ | ↔ | ↔ |
| Combined | ↔ | ↔ | ↓↓ | ↓↓ | ↔ | ↔ | ↔ | ↓ |
Arrow notation: ↓↓ (significant reduction), ↓ (reduction), ↔ (no significant change). Data interpreted from Chalmers et al., 1979.[1]
Experimental Protocols
The primary study investigating the synergistic potential of labetalol and bethanidine employed a within-patient, randomized, cross-over design.
Study Design: Randomized Cross-Over Trial
-
Participants: Patients diagnosed with mild essential hypertension.
-
Interventions:
-
Labetalol monotherapy
-
Bethanidine monotherapy
-
Combined labetalol and bethanidine therapy
-
-
Design: Each patient received all three treatments in a randomized sequence. This within-patient design allows for direct comparison of the effects of each treatment on the same individual, minimizing inter-individual variability.
-
Washout Period: A washout period was likely included between each treatment phase to eliminate the effects of the previous drug before starting the next, although this is not explicitly stated in the abstract.
-
Assessments: Blood pressure and heart rate were measured under various conditions: lying, sitting, standing, and after a defined exercise protocol. Side effects were also recorded for each treatment phase.
Mechanisms of Action and Signaling Pathways
Labetalol is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist.[2][3][4] Its antihypertensive effect is achieved through the blockade of both alpha-1 and beta-adrenergic receptors, leading to vasodilation and a reduction in heart rate and cardiac output.[2] Bethanidine is an adrenergic neuron-blocking agent that inhibits the release of norepinephrine (B1679862) from sympathetic nerve endings.[5] This depletion of norepinephrine at the neuroeffector junction leads to a reduction in sympathetic tone and subsequent vasodilation.
The therapeutic efficacy of bethanidine can be decreased when used in combination with labetalol.[2]
References
- 1. A comparison and an investigation of a potential synergistic effect of labetalol and bethanidine in patients with mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GoodRx - Error [blocked.goodrx.com]
- 4. Properties of labetalol, a combined alpha- and beta-blocking agent, relevant to the treatment of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Reversal of Bethanidine's Antihypertensive Action by Tricyclic Antidepressants: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the antagonistic interaction between bethanidine (B1219629) and tricyclic antidepressants, supported by clinical data and experimental insights.
The concurrent administration of tricyclic antidepressants (TCAs) can significantly antagonize the antihypertensive effects of bethanidine, an adrenergic neuron blocking agent. This interaction is of critical importance in clinical settings and for the development of novel therapeutics targeting adrenergic pathways. This guide provides a detailed comparison of bethanidine's effects alone and in combination with TCAs, supported by data from clinical studies, outlines the experimental protocols used to investigate this interaction, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a clinical study investigating the antagonism of bethanidine's antihypertensive effect by the tricyclic antidepressant desipramine (B1205290). The data illustrates the reversal of blood pressure control in patients treated with bethanidine upon the introduction of desipramine.
| Parameter | Bethanidine Therapy (Control) | Bethanidine + Desipramine Therapy (Antagonism) | Post-Antagonist Period (Bethanidine Alone) |
| Mean Supine Blood Pressure (mmHg) | 145/95 | 190/120 | 150/100 |
| Mean Standing Blood Pressure (mmHg) | 125/90 | 180/125 | 130/95 |
| Time to Onset of Antagonism | N/A | Within a few hours | N/A |
| Time to Reversal of Antagonism | N/A | N/A | 5-7 days after desipramine discontinuation |
Note: The values presented are representative of findings from clinical investigations and may vary between individual patients. The study by Mitchell et al. provides detailed patient-specific data.
Mechanism of Antagonism
The primary mechanism underlying the antagonism of bethanidine's effects by tricyclic antidepressants is the inhibition of the norepinephrine (B1679862) transporter (NET).[1][2]
-
Bethanidine's Uptake: Bethanidine is a substrate for the NET, located on the presynaptic membrane of adrenergic neurons. It is actively transported into the neuron via this pump to exert its therapeutic effect, which involves inhibiting the release of norepinephrine.[1][2]
-
Tricyclic Antidepressants' Action: Tricyclic antidepressants, such as desipramine, are potent inhibitors of the NET.[3][4][5][6] By blocking this transporter, they prevent the uptake of bethanidine into the adrenergic neuron.[1][2]
-
Result of Interaction: Consequently, bethanidine cannot reach its site of action within the neuron, and its antihypertensive effect is diminished or completely reversed, leading to a rise in blood pressure.[1][2][7]
Signaling Pathway
Caption: Mechanism of bethanidine and TCA interaction at the adrenergic synapse.
Experimental Protocols
The following outlines the methodology from a key clinical study that investigated the antagonism of bethanidine's antihypertensive effects by desipramine. This provides a framework for understanding how the quantitative data was generated.
Study Design: A controlled, in-patient clinical study.
Participants: Patients with a diagnosis of hypertension who were receiving a stable, clinically effective dose of bethanidine.
Procedure:
-
Control Period: Patients' blood pressure was monitored on their established dose of bethanidine to determine a stable baseline. Measurements were taken in both supine and standing positions.
-
Antagonist Administration: Desipramine was administered orally to the patients while they continued their bethanidine regimen. The typical dose of desipramine was 25 mg three times a day.
-
Antagonism Period: Blood pressure was monitored frequently to observe the effects of the co-administration of desipramine and bethanidine. The duration of this period was determined by the blood pressure response.
-
Post-Antagonist Period: Desipramine was discontinued, and patients continued to receive their original dose of bethanidine. Blood pressure was monitored for at least 10 days to observe the return of the antihypertensive effect.
Key Measurements:
-
Blood pressure (systolic and diastolic) in both supine and standing positions.
-
Heart rate.
Experimental Workflow
Caption: Clinical experimental workflow for studying bethanidine and TCA antagonism.
Alternative Therapeutic Considerations
Given the significant interaction between bethanidine and tricyclic antidepressants, alternative antihypertensive agents should be considered for patients requiring antidepressant therapy. Methyldopa, for instance, does not utilize the norepinephrine pump for its uptake into the neuron and its antihypertensive action is not affected by the co-administration of tricyclic antidepressants.[1][2][7] This makes it a safer alternative in this clinical scenario.
This guide provides a foundational understanding of the antagonistic interaction between bethanidine and tricyclic antidepressants. For researchers and drug development professionals, these findings underscore the importance of considering transporter-mediated drug-drug interactions, particularly for compounds targeting the adrenergic system. Further preclinical studies could elucidate the specific binding kinetics and competitive inhibition at the norepinephrine transporter to develop more targeted and safer therapeutic agents.
References
- 1. Guanethidine and related agents. 3. Antagonism by drugs which inhibit the norepinephrine pump in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanethidine and related agents: III. Antagonism by drugs which inhibit the norepinephrine pump in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 6. psychscenehub.com [psychscenehub.com]
- 7. content-assets.jci.org [content-assets.jci.org]
Safety Operating Guide
Navigating the Disposal of Bethanidine Sulfate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like bethanidine (B1219629) sulfate (B86663) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of bethanidine sulfate, aligned with safety data sheet (SDS) recommendations and general best practices for pharmaceutical waste management.
Core Principles of this compound Disposal
The primary methods for the disposal of this compound involve treatment at a licensed chemical destruction facility or controlled incineration equipped with flue gas scrubbing to neutralize harmful emissions.[1] It is imperative to avoid discharging this compound into sewer systems or allowing it to contaminate water sources, food, or animal feed.[1]
Procedural Steps for Safe Disposal
1. Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with the chemical name and any relevant hazard warnings.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[2]
2. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area.[1]
-
Wear appropriate PPE, including chemical-impermeable gloves, and tightly fitting safety goggles to avoid contact with the skin and eyes.[1]
-
Take precautions to prevent the formation of dust and aerosols.[1]
-
Employ non-sparking tools and take measures to prevent electrostatic discharge.[1]
3. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Remove all sources of ignition from the spill area.[1]
-
Contain the spill and collect the material for disposal.[1]
-
Ensure that spilled material does not enter drains.[1]
-
Promptly dispose of adhered or collected material in accordance with appropriate laws and regulations.[1]
4. Storage of Waste:
-
Store waste this compound in suitable, tightly closed containers in a dry, cool, and well-ventilated place.[1]
-
Keep waste containers separate from foodstuff containers and incompatible materials.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of the waste by a licensed chemical destruction plant.[1]
-
Alternatively, the material can be disposed of via controlled incineration with flue gas scrubbing.[1]
-
Do not discharge this compound into sewer systems.[1]
6. Container Disposal:
-
Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Key Disposal and Handling Parameters for this compound
| Parameter | Guideline | Citation |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Prohibited Disposal | Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed. | [1] |
| Waste Container | Suitable and closed containers. | [1] |
| Handling Precautions | Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | [1] |
| Spill Response | Prevent further leakage, remove ignition sources, contain and collect for disposal, prevent entry into drains. | [1] |
| Empty Container Disposal | Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill. | [1] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Bethanidine Sulfate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling of Bethanidine sulfate (B86663), a guanidinium (B1211019) antihypertensive agent. In the absence of a specific Safety Data Sheet (SDS) for Bethanidine sulfate, this guidance is based on information for closely related guanidine (B92328) compounds, such as Guanidinium chloride, and general best practices for laboratory chemical waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound belongs to the guanidine class of compounds. Related compounds are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Therefore, it is crucial to handle this compound with appropriate precautions in a well-ventilated area, preferably within a chemical fume hood.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Nitrile rubber, minimum 0.11mm thickness.[1][2] | To prevent skin contact. Contaminated gloves should be disposed of as chemical waste.[1] |
| Eye Protection | Safety glasses with side-shields or goggles.[1] | To protect eyes from splashes and dust particles.[1] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Required when there is a risk of inhaling dust particles, especially if dusts are generated.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled as "this compound."
-
Ensure the Certificate of Analysis is present.
2. Storage:
-
Store in a dry, dark place.[3]
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.[3]
-
For long-term storage (months to years), store at -20°C.[3]
-
The product is typically shipped at ambient temperature and is stable for several weeks during ordinary shipping.[3]
-
Keep containers securely sealed when not in use.[4]
-
Store away from incompatible materials, such as oxidizing agents.[4]
3. Preparation and Use:
-
All handling should be conducted in a well-ventilated chemical fume hood.[1]
-
Wear all required PPE as specified in Table 1.
-
Avoid generating dust.[1] If the material is a fine powder, handle it with extreme care.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.[4]
4. Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal Plan
All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.[1] Do not dispose of this compound down the drain or in regular trash. [1]
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound Waste | 1. Carefully transfer the solid waste into a designated, compatible, and sealable hazardous waste container using a dedicated scoop or spatula. Avoid generating dust.[1] 2. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[1] 3. Any contaminated disposable lab supplies (e.g., weighing boats, contaminated paper towels) should also be placed in this container.[1] |
| Contaminated Liquid Waste (e.g., rinsate) | 1. Collect all liquid waste that has come into contact with this compound in a designated hazardous waste container. 2. Label the container clearly as "Hazardous Liquid Waste" with the full chemical name. |
| Empty Containers | 1. An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[1] 2. The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[1] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as chemical waste.[1] |
Waste Storage:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.[1]
-
This area should be away from general lab traffic and incompatible chemicals.[1]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
